Product packaging for Serine methyl ester(Cat. No.:CAS No. 2788-84-3)

Serine methyl ester

Cat. No.: B3180728
CAS No.: 2788-84-3
M. Wt: 119.12 g/mol
InChI Key: ANSUDRATXSJBLY-VKHMYHEASA-N
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Description

L-Serine methyl ester hydrochloride (CAS 5680-80-8) is the esterified hydrochloride salt of the amino acid L-serine. With a molecular formula of C4H10ClNO3 and a molecular weight of 155.58 g/mol, this compound serves as a crucial building block and intermediate in organic synthesis . Its primary research value lies in peptide synthesis, where the esterification of the carboxyl group significantly increases the molecule's solubility in non-aqueous organic solvents, facilitating subsequent coupling reactions . This makes it an important raw material for the preparation of more complex peptides in pharmaceutical and agrochemical research . The compound is characterized by its optical rotation of +5° (c=2 in methanol) and a melting point of approximately 155°C (with decomposition) . It is readily soluble in water and methanol . In its solid, enantiopure crystal state, the molecular structure is stabilized by extensive intermolecular O—H⋯Cl and N—H⋯Cl hydrogen bonds, forming layers linked through these interactions . Handling Notes: This product is hygroscopic and must be kept in a tightly sealed container under cool, dry conditions to maintain stability . It is incompatible with oxidizing agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO3 B3180728 Serine methyl ester CAS No. 2788-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSUDRATXSJBLY-VKHMYHEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of L-Serine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-serine methyl ester, a pivotal derivative of the amino acid L-serine. Valued for its role as a chiral building block and a key intermediate, this compound is integral to advancements in peptide synthesis and the development of active pharmaceutical ingredients (APIs). This document details its synthesis methodologies, physicochemical properties, and significant applications, presenting data in a structured format for clarity and ease of comparison.

Physicochemical and Structural Properties

L-serine methyl ester is most commonly handled and stored as its hydrochloride salt to enhance stability and solubility.[1][2] This form is a white, hygroscopic crystalline powder that is readily soluble in water and methanol (B129727).[2][3]

Properties of L-Serine Methyl Ester Hydrochloride
PropertyValueReference(s)
CAS Number 5680-80-8[4][5]
Molecular Formula C₄H₁₀ClNO₃[2][5]
Molecular Weight 155.58 g/mol [2][4][5]
Appearance White to off-white crystalline powder[4]
Melting Point 163 °C (decomposes)[6][7]
Optical Rotation [α]²⁰/D +2.0° to +6.5° (concentration-dependent, in methanol)[3][4]
Solubility Highly soluble in water and methanol[2]
IUPAC Name methyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride[2][8]
Properties of L-Serine Methyl Ester (Free Base)
PropertyValueReference(s)
CAS Number 2788-84-3[9][10]
Molecular Formula C₄H₉NO₃[10]
Molecular Weight 119.12 g/mol [10]
Topological Polar Surface Area 72.6 Ų[10]
Spectral Data
  • Infrared (IR) Spectroscopy : The IR spectrum of L-serine methyl ester (free base) shows a characteristic strong C=O stretching band for the ester at approximately 1735 cm⁻¹. A broad band around 3235 cm⁻¹ arises from overlapping O-H and N-H stretching oscillations, while a band at 1654 cm⁻¹ corresponds to the N-H bending of the primary amine.[11] The NIST database provides a reference IR spectrum for the hydrochloride salt.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR data are available for L-serine methyl ester hydrochloride and its derivatives, confirming its chemical structure.[13] For the related N-Boc-L-serine methyl ester, a predicted 1H-NMR spectrum in CDCl₃ shows characteristic peaks at δ 3.79 (s, 3H, -OCH₃), δ 1.46 (s, 9H, -C(CH₃)₃), and signals for the α- and β-protons.[14]

Synthesis of L-Serine Methyl Ester

The esterification of L-serine is typically achieved via acid-catalyzed methods, which yield the stable hydrochloride salt of the methyl ester. For syntheses requiring the free amine, a subsequent deprotection step is necessary.

Common Synthesis Methodologies
MethodReagentsKey FeaturesTypical YieldReference(s)
Fischer Esterification (Thionyl Chloride) L-Serine, Methanol, Thionyl Chloride (SOCl₂)A widely used, high-yielding method. SOCl₂ reacts with methanol to form HCl in situ, which catalyzes the reaction.>90%[8]
Fischer Esterification (HCl Gas) L-Serine, Methanol, Hydrogen Chloride (gas)A straightforward and clean method where HCl gas is bubbled through a methanolic suspension of L-serine.High[15]
N-Protection & Esterification N-Boc-L-Serine, K₂CO₃, Methyl Iodide (CH₃I)Involves protection of the amine group followed by esterification under basic conditions. Useful in multi-step syntheses.~86%[16]

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification with Thionyl Chloride

This is one of the most common and efficient methods for preparing L-serine methyl ester hydrochloride.

Materials:

  • L-Serine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Ice-water bath

Procedure:

  • In a 100 mL three-neck flask, add 30 mL of anhydrous methanol.

  • Cool the flask in an ice-water bath under mechanical stirring.

  • Slowly add 5.4 mL of thionyl chloride to the methanol. Caution: This reaction is exothermic and generates HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, continue stirring in the ice bath for 1 hour.

  • Add 6.00 g (57 mmol) of L-serine to the flask.

  • Remove the ice bath and heat the mixture under reflux for approximately 20 hours.

  • Monitor the reaction completion using Thin-Layer Chromatography (TLC).

  • After the reaction is complete, remove the solvent by vacuum distillation (rotary evaporation).

  • The resulting solid is dried to yield L-serine methyl ester hydrochloride.[8] A yield of 93.7% has been reported for the analogous DL-serine reaction.[8]

Protocol 2: Synthesis of N-Boc-L-Serine Methyl Ester

This protocol first protects the amine group with a tert-butoxycarbonyl (Boc) group, followed by esterification.

Materials:

  • N-Boc-L-Serine

  • Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), solid

  • Methyl Iodide (CH₃I)

  • Ethyl acetate (B1210297), water, brine

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a cold (ice-water bath) solution of N-Boc-L-serine (32.4 g, 0.16 mol) in DMF (150 mL), add solid potassium carbonate (24.3 g, 0.176 mol).

  • Stir the white suspension for 10 minutes in the ice-water bath.

  • Add methyl iodide (20.0 mL, 0.32 mol). Caution: Methyl iodide is toxic and a suspected carcinogen; handle in a fume hood.

  • Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional hour.

  • Monitor for the complete formation of the methyl ester by TLC.

  • Filter the reaction mixture by suction. Partition the filtrate between ethyl acetate (300 mL) and water (300 mL).

  • Wash the organic phase with brine (2 x 300 mL), dry with magnesium sulfate, filter, and concentrate via rotary evaporation to yield N-Boc-L-serine methyl ester as a pale amber oil (86% yield).[16]

Applications in Research and Drug Development

L-Serine methyl ester hydrochloride is a cornerstone intermediate in several high-value applications.

  • Peptide Synthesis : It serves as a fundamental building block in both solid-phase and solution-phase peptide synthesis.[1][4] The methyl ester group effectively protects the carboxylic acid terminus, preventing unwanted side reactions during peptide bond formation.[1] This protection can be selectively removed under mild conditions to allow for chain elongation.[1]

  • Pharmaceutical Intermediate : The compound is a critical intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[17] Notably, it is a key precursor for the production of Ramipril, an ACE inhibitor used to treat high blood pressure and congestive heart failure.[2]

  • Biochemical and Neuroscience Research : It is used in studies of metabolic pathways, protein structure and function, and neurotransmitter synthesis.[4] The serine backbone is vital for constructing molecules that interact with biological systems.

  • Advanced Materials : The hydroxyl group on the serine side chain provides a site for further functionalization, enabling its use in the synthesis of modified peptides, peptide conjugates, and biomedical polymers.[1][16]

Visualized Workflows and Mechanisms

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and isolation of L-serine methyl ester hydrochloride.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation A 1. Dissolve L-Serine in Anhydrous Methanol B 2. Cool to 0-5°C (Ice Bath) A->B C 3. Add SOCl₂ Dropwise B->C D 4. Heat to Reflux (20-24h) C->D E 5. Concentrate (Rotary Evaporation) D->E F 6. Crystallization E->F G 7. Filter & Dry Solid F->G Product Final Product: L-Serine Methyl Ester HCl G->Product

Fig. 1: Synthesis and Isolation Workflow.
Fischer Esterification Mechanism

This diagram outlines the acid-catalyzed mechanism for the formation of the ester from a carboxylic acid and an alcohol.

FischerEsterification Start Carboxylic Acid + Alcohol ProtonatedAcid Protonated Carbonyl Start->ProtonatedAcid + H⁺ Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + R'OH ProtonatedWater Protonated Ether-like Intermediate Tetrahedral->ProtonatedWater Proton Transfer ProtonatedEster Protonated Ester ProtonatedWater->ProtonatedEster - H₂O FinalEster Ester + H₃O⁺ ProtonatedEster->FinalEster - H⁺

Fig. 2: Mechanism of Fischer Esterification.
Application Pathways

This diagram shows the logical relationship between L-serine methyl ester and its primary applications.

Applications cluster_pharma Pharmaceuticals cluster_research Research & Development Core L-Serine Methyl Ester HCl Peptide Peptide Synthesis Core->Peptide Building Block API API Synthesis Core->API Key Intermediate Neuro Neuroscience Research Core->Neuro Metabolic Metabolic Studies Core->Metabolic Materials Biomedical Polymers Core->Materials Ramipril Ramipril API->Ramipril e.g., Ramipril

Fig. 3: Core Applications of L-Serine Methyl Ester.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Serine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of serine methyl ester hydrochloride. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and logical workflows to support laboratory and drug development activities. This compound hydrochloride, a key derivative of the amino acid serine, serves as a crucial building block in the synthesis of peptides and other biologically active molecules.[1][2] Its hydrochloride salt form enhances stability and water solubility, making it a versatile reagent in organic synthesis.[1][3]

Core Physicochemical Data

The fundamental physicochemical properties of both L-serine methyl ester hydrochloride and DL-serine methyl ester hydrochloride are summarized below. These parameters are critical for understanding the compound's behavior in various experimental and formulation settings.

PropertyL-Serine Methyl Ester HydrochlorideDL-Serine Methyl Ester Hydrochloride
CAS Number 5680-80-8[3][4][5][6]5619-04-5[1][7]
Molecular Formula C₄H₉NO₃·HCl[6][8]C₄H₉NO₃·HCl[1][7]
Molecular Weight 155.58 g/mol [2][3][9][10]155.58 g/mol [1][7]
Appearance White to off-white crystalline powder[11][8][12]White to off-white crystals[1]
Melting Point 160 - 165 °C (with decomposition)[4][12][13]134 - 136 °C[1][7]
Solubility Soluble in water (50 mg/mL) and methanol (B129727).[2][5] Slightly soluble in DMSO.[13]Soluble in water.[1]
pKa pK₁: 7.03 (+1) (at 25°C, μ=0.1)[13]Not explicitly found
Optical Rotation [α]²⁰/D +3.4° to +6.5° (c=1 to 4 in methanol)[8][13]Not applicable

Spectroscopic Data Summary

Spectroscopic analysis is fundamental for the structural confirmation of this compound hydrochloride.

Technique Description
¹H NMR Spectra are typically acquired in D₂O.[14] Key signals correspond to the methyl ester protons, the α-proton, and the β-protons of the serine backbone.
¹³C NMR Provides information on the carbon framework of the molecule.[10]
IR (Infrared) Spectroscopy Typically performed on a KBr disc or as a split mull.[9][14] The spectrum for the hydrochloride salt shows a broad band around 3235 cm⁻¹ from O-H and N-H stretching, and a strong C=O stretching band for the ester at approximately 1735 cm⁻¹.[15]

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and accuracy in the laboratory.

Synthesis of L-Serine Methyl Ester Hydrochloride via Thionyl Chloride Method

This protocol is adapted from a common synthetic route for amino acid methyl esters.[16][17]

Materials:

  • L-Serine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Suspend L-serine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath to 0-10 °C.[16]

  • Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the cooled and stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to a gentle reflux (around 35-40 °C) and maintain for 24-48 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[16]

  • Cool the reaction mixture.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude L-serine methyl ester hydrochloride.

  • The product can be purified by recrystallization, for example, from an ethanol/ether mixture.

Melting Point Determination

This is a general procedure for determining the melting point range of a solid organic compound using a capillary melting point apparatus (e.g., Mel-Temp).[18][19][20][21]

Materials:

  • Dry, powdered sample of this compound hydrochloride

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Load a small amount of the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the open end into the sample and then tapping the closed end on a hard surface to pack the solid down.[19][21]

  • Place the loaded capillary tube into the heating block of the melting point apparatus.[18]

  • For an unknown sample, perform a rapid heating to determine an approximate melting range.[20][21]

  • Allow the apparatus to cool.

  • Using a fresh sample, heat at a moderate rate until the temperature is about 15-20 °C below the approximate melting point.[21]

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[19]

  • Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

  • Record the temperature at which the last solid particle melts (the end of the melting range).[22] The reported melting point is this range.

NMR Sample Preparation and Analysis

This protocol outlines the general steps for preparing a sample for ¹H NMR spectroscopy.[23][24]

Materials:

  • This compound hydrochloride (5-25 mg for ¹H NMR)[23]

  • Deuterated solvent (e.g., D₂O, as the compound is a hydrochloride salt and soluble in water)

  • NMR tube and cap

  • Pipette

  • Vortex mixer (optional)

Procedure:

  • Weigh 5-25 mg of the this compound hydrochloride sample directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., D₂O) to the NMR tube using a pipette.[23]

  • Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any solid particles. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[23]

  • Place the prepared NMR tube into the spinner turbine and insert it into the NMR spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

FTIR Spectroscopy using KBr Pellet Method

This is a standard procedure for obtaining an infrared spectrum of a solid sample.[10][25]

Materials:

  • This compound hydrochloride (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (approx. 100-200 mg)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Place a small amount of KBr in an agate mortar and grind it to a very fine powder.

  • Add 1-2 mg of the this compound hydrochloride sample to the mortar.

  • Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained.

  • Transfer a portion of the mixture to the pellet press die.

  • Press the mixture under high pressure (as per the manufacturer's instructions) to form a thin, transparent or translucent KBr pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Obtain a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the study of this compound hydrochloride.

Synthesis_Workflow L_Serine L-Serine Suspension Suspend Serine in Methanol L_Serine->Suspension Methanol Anhydrous Methanol Methanol->Suspension Cooling Cool to 0-10°C Suspension->Cooling Addition Slow Addition of SOCl₂ Cooling->Addition SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Addition Reaction React at 35-40°C (24-48h) Addition->Reaction Evaporation Solvent Evaporation (Rotovap) Reaction->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure L-Serine Methyl Ester Hydrochloride Purification->Final_Product

Synthesis workflow for L-serine methyl ester hydrochloride.

Characterization_Workflow cluster_Purity Purity & Identity cluster_Structure Structure Confirmation cluster_Properties Physical Properties Sample This compound Hydrochloride Sample MP Melting Point Determination Sample->MP TLC_HPLC Chromatography (TLC/HPLC) Sample->TLC_HPLC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Solubility Solubility Testing Sample->Solubility Optical Optical Rotation (L-isomer) Sample->Optical Purity_ID Purity & Identity Structure_Confirm Structure Confirmation Phys_Props Physical Properties Logical_Relationships Compound This compound HCl Identity Chemical Identity Compound->Identity Structure Molecular Structure Compound->Structure Purity Compound Purity Compound->Purity Properties Bulk Properties Compound->Properties Mol_Formula Molecular Formula Identity->Mol_Formula Mol_Weight Molecular Weight Identity->Mol_Weight Connectivity Atom Connectivity Structure->Connectivity Func_Groups Functional Groups Structure->Func_Groups Stereochem Stereochemistry Structure->Stereochem Melting_Range Melting Range Purity->Melting_Range Chrom_Purity Chromatographic Purity Purity->Chrom_Purity Solubility_Prop Solubility Properties->Solubility_Prop Appearance_Prop Appearance Properties->Appearance_Prop MS MS NMR NMR FTIR FTIR Optical Optical MP MP TLC_HPLC TLC_HPLC Solubility Solubility

References

The Conformational Landscape of Serine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure and conformational preferences of serine methyl ester (Ser-OMe), a derivative of the amino acid serine. Understanding the three-dimensional structure of such molecules is paramount in fields ranging from peptide synthesis to drug design, as conformation dictates molecular recognition and biological activity. This document summarizes key structural data, details the experimental and computational protocols used for its analysis, and provides visual representations of its conformational dynamics.

Introduction: The Significance of this compound Conformation

This compound, as a modified amino acid, serves as a fundamental building block in peptide chemistry. The esterification of the carboxylic acid group increases solubility in organic solvents, a crucial property for solution-phase peptide synthesis.[1][2][3] The conformational flexibility of Ser-OMe, primarily governed by the rotation around the Cα-Cβ (chi1, χ1) and Cβ-Oγ (chi2, χ2) bonds, dictates its preferred shape. This landscape is shaped by a delicate balance of intramolecular forces, including steric hindrance, hyperconjugative effects, and hydrogen bonding.[4] An accurate understanding of these preferences is essential for modeling peptide structures and designing molecules that mimic or interact with biological systems.

The Conformational Landscape

Computational studies, corroborated by experimental data, have revealed a complex potential energy surface for this compound. The primary drivers for the conformational equilibrium are identified as steric and hyperconjugative effects, with intramolecular hydrogen bonding playing a secondary role.[4]

An extensive conformational search has identified several energy minima. The stability of these conformers is determined by the interplay of stabilizing and destabilizing interactions arising from the specific orientations of the amino, hydroxyl, and methyl ester groups. The diagram below illustrates the relationship between the key dihedral angles that define the major conformers of this compound.

G cluster_chi1 χ1 (N-Cα-Cβ-Oγ) Rotation cluster_chi2 χ2 (Cα-Cβ-Oγ-H) Rotation g_plus gauche+ (~60°) g2_plus gauche+ (~60°) g_plus->g2_plus Leads to Conformer Set 1 t2 trans (~180°) g_plus->t2 t trans (~180°) t->g2_plus t->t2 Leads to Conformer Set 2 g_minus gauche- (~-60°) g_minus->t2 g2_minus gauche- (~-60°) g_minus->g2_minus Leads to Conformer Set 3

Caption: Rotational landscape of this compound defined by χ1 and χ2.

Quantitative Conformational Data

The relative stability and geometry of the most significant conformers of this compound have been determined through quantum chemical calculations. The following tables summarize the key dihedral angles and the relative energies for these conformers, providing a quantitative basis for understanding their populations.

Table 1: Key Dihedral Angles (in degrees) for Ser-OMe Conformers

Conformer ID χ1 (N-Cα-Cβ-Oγ) χ2 (Cα-Cβ-Oγ-H) ψ (N-Cα-C=O)
I -65.4 60.1 -25.7
II 178.9 63.3 -26.0
III 53.9 -80.1 -24.4
IV 54.4 178.4 -24.3
V -65.8 -179.9 -25.2
VI 179.9 -179.9 -25.9
VII -65.9 -60.9 -25.6
VIII 53.2 58.9 -24.4

| IX | 179.4 | -61.2 | -25.9 |

Data sourced from computational analysis performed at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Relative Energies of Ser-OMe Conformers

Conformer ID Relative Energy (kcal/mol) Key Intramolecular Interaction
I 0.00 OH···N
II 0.22 OH···N
III 0.53 NH2···OγH
IV 0.69 None
V 0.81 None
VI 1.05 None
VII 1.25 OH···O=C
VIII 1.48 NH2···OγH

| IX | 1.54 | OH···O=C |

Energies calculated at the B3LYP/6-311++G(d,p) level, including zero-point vibrational energy corrections.

Methodologies for Conformational Analysis

The characterization of the conformational space of this compound relies on a synergistic approach combining computational modeling and experimental verification.

Computational Chemistry Protocols

A robust computational workflow is essential for identifying stable conformers and calculating their properties. The typical process involves a multi-step approach to ensure a thorough exploration of the potential energy surface.

G start Initial Structure Generation scan Relaxed Potential Energy Surface (PES) Scan (e.g., varying χ1 and χ2) start->scan minima Identification of Energy Minima scan->minima opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) minima->opt freq Frequency Calculation (Confirm minima, get ZPVE) opt->freq analysis Property Calculation (NBO, AIM, NMR constants) freq->analysis end Final Conformers and Properties analysis->end

References

The Multifaceted Biological Activities of Serine Methyl Ester Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine, a non-essential amino acid, serves as a fundamental building block for proteins and a precursor to a wide array of crucial biomolecules. Chemical modification of its carboxyl group to a methyl ester yields serine methyl ester, a versatile scaffold for the synthesis of a diverse range of derivatives. These derivatives have garnered significant attention in the scientific community due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds. It also delves into their involvement in crucial signaling pathways. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes to aid researchers and professionals in the field of drug discovery and development.

Serine Protease Inhibition

Serine proteases are a large family of enzymes that play critical roles in various physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This compound derivatives, particularly those with phosphonate (B1237965) or peptidyl extensions, have emerged as potent and often irreversible inhibitors of serine proteases.[1][2] These compounds act as transition-state analogs, mimicking the tetrahedral intermediate formed during peptide bond cleavage and forming a stable complex with the active site serine residue.[1]

Quantitative Data on Serine Protease Inhibition

The inhibitory potency of this compound derivatives is typically quantified by the inhibition constant (Ki) or the second-order rate constant (kinact/KI) for irreversible inhibitors. Below is a summary of the inhibitory activities of selected this compound derivatives against various serine proteases.

Derivative ClassTarget ProteaseInhibition MetricValueReference
α-Aminoalkylphosphonate Diaryl EstersHuman Neutrophil Elastase (HNE)kinact/KI> 2,000,000 M-1s-1[2]
Peptidyl α-Aminoalkylphosphonate Diphenyl EstersChymotrypsinkobs/[I]7,000-17,000 M-1s-1[3]
Macrocyclic Tripeptide (with Arg(Pbf)-kbt)MatriptaseIC5032 nM[4]
Macrocyclic Tripeptide (with Arg(Pbf)-kbt)TMPRSS2IC509.8 nM[4]
Experimental Protocol: Serine Protease Inhibition Assay

A common method to determine the inhibitory activity of compounds against serine proteases is a colorimetric or fluorometric assay that measures the enzymatic cleavage of a synthetic substrate.

Materials:

  • Purified serine protease (e.g., human neutrophil elastase, chymotrypsin)

  • Synthetic chromogenic or fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Val-p-nitroanilide for HNE)

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5)

  • This compound derivative inhibitor (dissolved in a suitable solvent like DMSO)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the this compound derivative inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add the assay buffer.

  • Add varying concentrations of the inhibitor to the wells. Include a control group with solvent only.

  • Add the serine protease to each well and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the synthetic substrate to each well.

  • Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.

  • Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For irreversible inhibitors, time-dependent inhibition kinetics can be analyzed to determine kinact and KI.

Visualizing the Mechanism of Serine Protease Inhibition

The following diagram illustrates the general mechanism of irreversible inhibition of a serine protease by a phosphonate derivative of a this compound.

G cluster_0 Serine Protease Active Site cluster_1 Inhibitor Active_Site Catalytic Triad (Ser-His-Asp) Complex Tetrahedral Intermediate (Stable Complex) Active_Site->Complex Nucleophilic Attack Inhibitor This compound Phosphonate Derivative Inhibitor->Active_Site Binding Inactive_Enzyme Inactive Enzyme Complex->Inactive_Enzyme Covalent Modification

Figure 1: Mechanism of serine protease inhibition.

Anticancer Activity

The metabolic reprogramming of cancer cells presents unique vulnerabilities that can be exploited for therapeutic purposes. Serine metabolism, in particular, is often upregulated in cancer to support rapid cell proliferation by providing precursors for nucleotide, lipid, and protein synthesis.[5][6] This has led to the exploration of this compound derivatives as potential anticancer agents.

Quantitative Data on Anticancer Activity

The anticancer activity of this compound derivatives is typically evaluated by their ability to inhibit the growth of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

DerivativeCancer Cell LineIC50 (µM)Reference
N-Acyl-serine methyl ester derivative 1MCF-7 (Breast Cancer)15.8[7]
N-Acyl-serine methyl ester derivative 2HCT-116 (Colon Cancer)3.6[8]
N-Acyl-serine methyl ester derivative 3HeLa (Cervical Cancer)7.0 (GP=7% at 100 µM)[9]
N-Acyl-serine methyl ester derivative 4HepG2 (Liver Cancer)6.1[10]

*GP = Growth Percentage

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivative

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 103 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the derivative. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the Serine Metabolism Pathway in Cancer

The following diagram illustrates the key steps in the serine synthesis pathway, a critical metabolic route often upregulated in cancer cells.

G Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis 3PG 3-Phosphoglycerate Glycolysis->3PG PHGDH PHGDH 3PG->PHGDH pHP Phosphohydroxypyruvate PHGDH->pHP pSer Phosphoserine PSPH PSPH pSer->PSPH PSAT1 PSAT1 PSAT1->pSer pHP->PSAT1 Serine Serine PSPH->Serine Biomass Nucleotides, Lipids, Proteins Serine->Biomass G Start Start Prepare_Inoculum Prepare and Standardize Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of this compound Derivative Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at Appropriate Temperature and Time Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End G cluster_0 Presynaptic Terminal cluster_1 Astrocyte cluster_2 Postsynaptic Terminal Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Binds L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase D_Serine_Astrocyte D-Serine Serine_Racemase->D_Serine_Astrocyte D_Serine_Astrocyte->NMDA_Receptor Binds (Co-agonist) Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity

References

L-Serine Methyl Ester: A Comprehensive Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Serine methyl ester, a key intermediate in peptide synthesis and a valuable building block in pharmaceutical and agrochemical research, exhibits a range of solubility and stability characteristics that are critical to its effective use. This technical guide provides an in-depth analysis of the solubility of L-Serine methyl ester hydrochloride in various solvents and a detailed overview of its stability profile under different environmental conditions. Experimental protocols for determining these properties are provided, alongside visualizations of its metabolic context and analytical workflows, to support researchers in the successful application of this versatile compound.

Introduction

L-Serine methyl ester is the methyl ester of the amino acid L-serine. It is commonly supplied as a hydrochloride salt to improve its stability and handling characteristics.[1] As a protected form of L-serine, it plays a crucial role in preventing unwanted side reactions of the carboxylic acid group during peptide synthesis.[1] Its utility extends to the synthesis of various biologically active molecules, including anticancer agents and neuroregulators. A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the integrity of experimental data.

Solubility Profile

The solubility of L-Serine methyl ester hydrochloride is a critical parameter for its application in various synthetic and analytical procedures. It is a white crystalline powder that is generally soluble in polar protic solvents.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for L-Serine methyl ester hydrochloride in common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

SolventSolubility (mg/mL)Temperature (°C)Notes
Water50[3], ≥ 100[4][5]Room TemperatureHighly soluble. The hydrochloride salt form enhances aqueous solubility.[6]
Methanol (B129727)Soluble[3]Room TemperatureWhile specific quantitative data is limited, it is widely reported as soluble.
Dimethyl Sulfoxide (DMSO)100[4][5]Room TemperatureHigh solubility. Ultrasonic assistance may be needed for rapid dissolution.[4]
Ethanol (B145695)Soluble[2]Room TemperatureA documented solvent, though specific quantitative data is not readily available.[7]

Note: The variability in reported aqueous solubility may be due to different experimental conditions or reporting conventions (e.g., "≥" indicating saturation was not reached at that concentration).

Qualitative Solubility and Estimation in Other Solvents

Stability Profile

The stability of L-Serine methyl ester is a critical consideration for its storage, handling, and use in chemical reactions. The primary degradation pathway of concern is the hydrolysis of the ester bond.

General Stability and Storage

L-Serine methyl ester hydrochloride is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[3] For long-term storage of solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[4] The compound is also incompatible with strong oxidizing agents.[3]

Hydrolytic Stability

The ester linkage in L-Serine methyl ester is susceptible to hydrolysis, which is catalyzed by both acid and base. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): In basic solutions, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This process is irreversible as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol leaving group.

While specific kinetic data for the hydrolysis of L-Serine methyl ester across a range of pH values and temperatures is not extensively published, the general principles of ester hydrolysis apply. It is expected that the rate of hydrolysis will be at a minimum in the neutral to slightly acidic pH range and will increase significantly under strongly acidic or basic conditions.

Stability in Synthetic Applications

In the context of peptide synthesis, L-Serine methyl ester is designed to be stable under the conditions of peptide coupling while allowing for selective deprotection of the ester group when required. The ester can be cleaved under mild conditions, such as saponification with a base or through acidolysis, to yield the free carboxylic acid for subsequent reactions.[1]

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium concentration of L-Serine methyl ester hydrochloride in a given solvent at a specific temperature.

Materials:

  • L-Serine methyl ester hydrochloride

  • Solvent of interest (e.g., water, ethanol)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

  • Add an excess amount of L-Serine methyl ester hydrochloride to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • After the equilibration period, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of L-Serine methyl ester in the diluted solution using a validated HPLC method.

  • The solubility is reported as the mean concentration from replicate experiments.

Stability-Indicating HPLC Method for Purity and Degradation Analysis

This protocol provides a general framework for developing and performing a stability-indicating HPLC method to assess the purity of L-Serine methyl ester hydrochloride and monitor its degradation.

Objective: To separate and quantify L-Serine methyl ester from its potential degradation products, primarily L-serine resulting from hydrolysis.

Materials:

  • L-Serine methyl ester hydrochloride

  • L-Serine (as a reference standard for the primary degradant)

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water, methanol)

  • Buffers (e.g., phosphate (B84403) or acetate (B1210297) buffers)

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

  • HPLC system with a suitable column (e.g., C18 reversed-phase) and detector (e.g., UV at a low wavelength like 210 nm, or an Evaporative Light Scattering Detector if UV absorbance is poor).

Procedure:

1. Forced Degradation Study:

  • To demonstrate the specificity of the method, perform forced degradation studies.

  • Acid Hydrolysis: Dissolve the compound in a dilute acid (e.g., 0.1 N HCl) and heat.

  • Base Hydrolysis: Dissolve the compound in a dilute base (e.g., 0.1 N NaOH) at room temperature.

  • Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide.

  • Thermal Degradation: Expose the solid compound to elevated temperatures.

  • Photolytic Degradation: Expose a solution of the compound to UV light.

  • Analyze the stressed samples by HPLC to identify the degradation products and ensure they are well-resolved from the parent peak.

2. HPLC Method Development and Validation:

  • Develop a chromatographic method that provides adequate separation between L-Serine methyl ester, L-serine, and any other observed degradants. A typical starting point for underivatized amino acids and their esters is a reversed-phase column with an aqueous mobile phase containing an organic modifier and a buffer.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

3. Stability Study:

  • Prepare solutions of L-Serine methyl ester hydrochloride in the desired solvent systems and at various pH values.

  • Store the solutions under controlled temperature and humidity conditions.

  • At specified time points, withdraw aliquots and analyze them using the validated stability-indicating HPLC method.

  • Determine the percentage of the remaining L-Serine methyl ester and the formation of degradation products over time.

Visualizations

Metabolic Fate of L-Serine

Upon hydrolysis, L-Serine methyl ester yields L-serine, which is a central molecule in cellular metabolism. The following diagram illustrates the key metabolic pathways involving L-serine.

L_Serine_Metabolism L_Serine_Methyl_Ester L-Serine Methyl Ester (exogenous) Hydrolysis Hydrolysis L_Serine_Methyl_Ester->Hydrolysis L_Serine L-Serine Glycine Glycine L_Serine->Glycine SHMT Cysteine Cysteine L_Serine->Cysteine Transsulfuration Pyruvate Pyruvate L_Serine->Pyruvate Serine Dehydratase Phospholipids Phospholipids (e.g., Phosphatidylserine) L_Serine->Phospholipids Sphingolipids Sphingolipids L_Serine->Sphingolipids Hydrolysis->L_Serine One_Carbon_Metabolism One-Carbon Metabolism Glycine->One_Carbon_Metabolism

Caption: Metabolic pathways of L-Serine.

Experimental Workflow for Solubility and Stability Testing

The logical flow for a comprehensive assessment of the solubility and stability of L-Serine methyl ester is depicted below.

Experimental_Workflow Start Start Solubility_Screening Qualitative Solubility Screening Start->Solubility_Screening Forced_Degradation Forced Degradation Study Start->Forced_Degradation Shake_Flask Quantitative Solubility (Shake-Flask Method) Solubility_Screening->Shake_Flask Stability_Study Formal Stability Study (Different pH, Temp) Shake_Flask->Stability_Study HPLC_Method_Dev Stability-Indicating HPLC Method Development Forced_Degradation->HPLC_Method_Dev HPLC_Method_Dev->Stability_Study Data_Analysis Data Analysis & Reporting Stability_Study->Data_Analysis End End Data_Analysis->End

Caption: Workflow for solubility and stability assessment.

Conclusion

L-Serine methyl ester hydrochloride is a readily soluble compound in polar protic solvents, with its stability being primarily influenced by pH and moisture. The provided data and experimental protocols offer a robust framework for researchers to effectively handle and utilize this important chemical intermediate. A thorough understanding and control of its solubility and stability are essential for the successful design of synthetic routes, the development of stable formulations, and the generation of reliable and reproducible scientific data. Further research to quantify its solubility in a wider array of organic solvents and to determine its hydrolysis kinetics under various conditions would be beneficial to the scientific community.

References

Exploring Derivatives of Serine Methyl Ester for Novel Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine, a non-essential amino acid, is a fundamental building block in a vast array of biological processes, from protein synthesis to the biosynthesis of purines, pyrimidines, and other amino acids. Its derivative, serine methyl ester, serves as a versatile chiral starting material in synthetic organic chemistry and drug discovery. By modifying the core structure of this compound, researchers have developed a diverse range of derivatives with significant potential in various therapeutic areas. These derivatives have been engineered to act as potent and selective inhibitors of enzymes, modulators of signaling pathways, and as key intermediates in the synthesis of complex bioactive molecules. This technical guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of novel this compound derivatives, with a focus on their potential in drug development.

Derivatives of this compound and Their Therapeutic Applications

The chemical versatility of this compound, with its reactive amine, carboxyl, and hydroxyl groups, allows for a wide range of structural modifications. These modifications have led to the development of derivatives with diverse therapeutic applications, including roles as enzyme inhibitors, anticancer agents, and antiviral compounds.

Serine Protease Inhibitors

A significant area of research has focused on developing this compound derivatives as inhibitors of serine proteases, a large family of enzymes involved in physiological processes such as blood coagulation, digestion, and inflammation.[1] Dysregulation of serine protease activity is implicated in numerous diseases, making them important therapeutic targets.[1]

Aminophosphonate Derivatives: These compounds are effective irreversible inhibitors of serine proteases. The mechanism of inhibition involves the nucleophilic attack of the active site serine's hydroxyl group on the phosphorus atom of the inhibitor, forming a stable covalent adduct that inactivates the enzyme.[2]

Cyclosulfamide-Based Carbamylating Agents: This class of compounds acts as time-dependent inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory lung diseases. By modifying the cyclosulfamide scaffold, researchers have developed selective inhibitors for HNE.[3]

Anticancer Agents

The unique metabolic pathways of cancer cells have opened avenues for targeted therapies. Serine metabolism, in particular, is often upregulated in cancer to support rapid cell proliferation, making it an attractive target for anticancer drug development.[4][5]

5-Fluorouracil (B62378) Conjugates: A series of amino acid ester derivatives containing the chemotherapeutic agent 5-fluorouracil have been synthesized. These compounds have shown inhibitory effects against leukemia and liver cancer cell lines, with some derivatives exhibiting greater potency than 5-fluorouracil itself.[6]

N-Dichloroacetyl-DL-serine: The sodium salt of this serine derivative has demonstrated the ability to inhibit the growth of sarcoma-37 in mice, leading to complete tumor regression in some cases.[7]

Antiviral Agents

The essential role of proteases in the life cycle of many viruses has made them a prime target for antiviral drug development. This compound derivatives have been explored for their potential to inhibit viral serine proteases.

Homoserine-Based Macrocycles: Macrocyclic inhibitors incorporating a homoserine moiety have been synthesized and shown to exhibit potent inhibitory activity against the hepatitis C virus (HCV) NS3/4A serine protease.[8][9] Structure-activity relationship (SAR) studies have guided the optimization of these compounds for improved antiviral activity.[8]

Neuroprotective Agents

L-serine and its derivatives have shown potential as neuroprotective agents in various neurological and neurodegenerative disorders. L-serine can exert anti-inflammatory effects and promote neurogenesis.[10][11] It is a precursor to D-serine, a co-agonist of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and cognitive function.[12] L-serine has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.[11][13]

Quantitative Data on this compound Derivatives

The following tables summarize the inhibitory activities of various this compound derivatives against their respective targets. This data is crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective compounds.

Derivative ClassSpecific Derivative ExampleTarget EnzymeInhibition Data (IC₅₀/Kᵢ)Reference
Natural Polypeptides Microviridin BElastaseIC₅₀ = 2.6 µM[14]
Microviridin CElastaseIC₅₀ = 4.8 µM[14]
2-Pyridone Derivatives Dimeric 2-pyridinone derivative 17Human Neutrophil Elastase (HNE)IC₅₀ in the nM to pM range[15]
Serine Protease Inhibitors Trichinella spiralis Serpin (rTsSERP1)Human Neutrophil Elastase (hNE)Kᵢ ≈ 5 nM[16]
Acyl-enzyme Inhibitors SivelestatHuman Neutrophil Elastase (HNE)IC₅₀ = 44 nM[17]
ONO-5046Human Neutrophil Elastase (HNE)IC₅₀ = 0.044 µM[17]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of novel this compound derivatives. Below are representative protocols for key experimental procedures.

Synthesis of L-Serine Methyl Ester Hydrochloride

This procedure describes a common method for the synthesis of L-serine methyl ester hydrochloride.

Materials:

Procedure:

  • Add L-serine to methanol as the solvent.[18]

  • Cool the mixture to a temperature between 0 and 10 °C.[18]

  • Slowly add thionyl chloride dropwise to the cooled mixture.[18]

  • After the addition is complete, heat the reaction mixture to 35-40 °C.[18]

  • Allow the reaction to proceed for 24-48 hours.[18]

  • Cool the reaction mixture to induce crystallization of the product.[18]

  • Collect the L-serine methyl ester hydrochloride crystals by filtration and dry them.[18]

General Protocol for Serine Protease Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against serine proteases.

Materials:

  • Serine protease (e.g., human neutrophil elastase)

  • Test inhibitor compound

  • Specific chromogenic or fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val p-nitroanilide for HNE)[3]

  • Assay buffer (e.g., 0.1 M HEPES buffer with 0.5 M NaCl, pH 7.25)[3]

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a solution of the serine protease in the assay buffer.[3]

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In a 96-well plate, pre-incubate the enzyme with each concentration of the inhibitor for a defined period.[2]

  • Initiate the enzymatic reaction by adding the specific substrate to each well.[2]

  • Monitor the change in absorbance or fluorescence over time using a plate reader.[2]

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration. For time-dependent inhibitors, kinetic parameters such as the apparent first-order rate constant of inactivation (k_obs) can be determined by plotting the natural logarithm of the residual enzyme activity against the pre-incubation time.[2][3]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of this compound derivatives often involves elucidating their effects on specific cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in comprehension and further research.

Serine Biosynthesis Pathway in Cancer

Cancer cells often exhibit increased reliance on the de novo synthesis of serine to support their high proliferation rates. This pathway represents a key target for anticancer therapies.[4]

Serine_Biosynthesis_Pathway cluster_enzymes Enzymes Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Three_PG 3-Phosphoglycerate Three_PHP 3-Phosphohydroxypyruvate Three_PG->Three_PHP NAD+ to NADH Three_PG:e->Three_PHP:w Three_PS 3-Phosphoserine Three_PHP->Three_PS Glutamate to α-Ketoglutarate Three_PHP:e->Three_PS:w Serine Serine Three_PS->Serine H₂O Three_PS:e->Serine:w Glycolysis->Three_PG PHGDH PHGDH PSAT1 PSAT1 PSPH PSPH

Caption: De novo serine biosynthesis pathway, a key metabolic route in cancer cells.

Mechanism of Serine Protease Inhibition

Serine protease inhibitors, including those derived from this compound, often function by forming a covalent bond with the active site serine residue of the enzyme, thereby inactivating it.

Serine_Protease_Inhibition Inhibitor Serine Protease Inhibitor Enzyme_Inhibitor_Complex Non-covalent Enzyme-Inhibitor Complex Inhibitor->Enzyme_Inhibitor_Complex Binding Serine_Protease Active Serine Protease Serine_Protease->Enzyme_Inhibitor_Complex Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactive) Enzyme_Inhibitor_Complex->Covalent_Adduct Covalent Bond Formation

Caption: General mechanism of covalent inhibition of a serine protease.

L-Serine's Role in Neuroprotection via PI3K/Akt/mTOR Pathway

L-serine has been shown to promote the proliferation and differentiation of neural stem cells, a process potentially mediated by the activation of the PI3K/Akt/mTOR signaling pathway.[11][13]

LSerine_Neuroprotection L_Serine L-Serine Receptor Cell Surface Receptor L_Serine->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Caption: L-Serine mediated activation of the PI3K/Akt/mTOR pathway for neuroprotection.

Conclusion

Derivatives of this compound represent a rich and diverse class of molecules with significant potential for novel therapeutic applications. From potent enzyme inhibitors to promising anticancer and antiviral agents, the versatility of the serine scaffold continues to be a source of inspiration for medicinal chemists and drug discovery scientists. The data and protocols presented in this guide offer a foundation for researchers to build upon, fostering further exploration and development of this compound derivatives for the treatment of a wide range of diseases. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

An In-depth Technical Guide on the Mechanism of Action of L-Serine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-serine methyl ester hydrochloride is a derivative of the endogenous amino acid L-serine, utilized primarily in peptide synthesis and neuroscience research.[1][2] Its significance in drug development, particularly for neurological disorders, stems from its role as a stable, water-soluble precursor to L-serine.[3][4] The primary mechanism of action of L-serine methyl ester hydrochloride is predicated on its in vivo hydrolysis to L-serine, which then exerts neuroprotective effects through two principal pathways: modulation of the N-methyl-D-aspartate (NMDA) receptor and regulation of the Unfolded Protein Response (UPR). This document provides a detailed examination of these mechanisms, supported by relevant quantitative data, experimental protocols, and pathway visualizations to guide further research and development.

Core Mechanism of Action: Pro-drug Hypothesis

L-serine methyl ester hydrochloride serves as a pro-drug, delivering L-serine to biological systems. The esterification of the carboxyl group enhances the compound's stability and solubility, facilitating its use in experimental and pharmaceutical contexts.[5][6] It is hypothesized that upon administration, ubiquitous esterase enzymes in the plasma and tissues hydrolyze the methyl ester bond, releasing L-serine and a negligible amount of methanol. This bioconversion is critical, as the subsequent physiological effects are attributed to the resulting L-serine.

Below is a diagram illustrating this initial hydrolysis step, which is the gateway to the compound's biological activity.

Figure 1: Proposed bioactivation of L-serine methyl ester.

Downstream Signaling Pathways

Once converted to L-serine, the compound influences key neurological pathways.

Modulation of the NMDA Receptor Signaling Pathway

L-serine impacts NMDA receptor function through two distinct mechanisms:

  • Conversion to D-Serine: L-serine is the direct precursor to D-serine, a potent co-agonist of the NMDA receptor. The enzyme serine racemase, primarily found in astrocytes, catalyzes this conversion. D-serine binds to the GluN1 subunit of the NMDA receptor, which is an essential step for receptor activation by glutamate, leading to calcium influx and the initiation of downstream signaling cascades crucial for synaptic plasticity, learning, and memory.[7][8] This pathway is particularly relevant in conditions associated with NMDA receptor hypofunction, such as in certain aspects of Alzheimer's disease.[9]

  • Direct Agonism: At high concentrations, L-serine itself can act as a direct agonist at the NMDA recognition site on the GluN2A subunit, eliciting ion channel activation.[10]

G cluster_pathway NMDA Receptor Modulation Pathway LSME L-Serine Methyl Ester LSerine L-Serine LSME->LSerine Hydrolysis SerRacemase Serine Racemase (Astrocyte) LSerine->SerRacemase Substrate NMDAR NMDA Receptor LSerine->NMDAR Direct Agonist (High Conc., GluN2) DSerine D-Serine DSerine->NMDAR Co-agonist (GluN1) SerRacemase->DSerine Product Ca Ca²+ Influx NMDAR->Ca Activation (with Glutamate) SynapticPlasticity Synaptic Plasticity (LTP, Learning, Memory) Ca->SynapticPlasticity

Figure 2: Dual mechanisms of NMDA receptor modulation.
Regulation of the Unfolded Protein Response (UPR)

The UPR is a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[11] L-serine has been shown to be neuroprotective by modulating the UPR to favor cell survival and restore protein homeostasis (proteostasis). Specifically, L-serine treatment can lead to the selective upregulation of key ER chaperone proteins, such as Protein Disulfide Isomerase (PDI), which aids in the proper folding of proteins.[10] This mechanism suggests a therapeutic potential in neurodegenerative diseases characterized by proteotoxic stress.

The UPR is initiated by three main ER-transmembrane sensors: IRE1α, PERK, and ATF6.[12][13] Upon ER stress, the chaperone BiP (also known as GRP78) dissociates from these sensors, leading to their activation and the initiation of downstream signaling to mitigate the stress.

G cluster_upr Unfolded Protein Response (UPR) Pathway LSerine L-Serine PDI PDI Upregulation LSerine->PDI Promotes ERStress ER Stress (Misfolded Proteins) UPR UPR Activation (IRE1, PERK, ATF6) ERStress->UPR Triggers UPR->PDI Induces Chaperones Proteostasis Restored Proteostasis (Protein Folding) PDI->Proteostasis Enhances Neuroprotection Neuroprotection Proteostasis->Neuroprotection Leads to

Figure 3: L-serine-mediated modulation of the UPR.

Quantitative Data

Quantitative data for L-serine methyl ester hydrochloride itself is scarce in publicly available literature. However, data for its active metabolite, L-serine, provides insight into its potential efficacy.

ParameterValueCompoundTarget/AssaySource
EC50 2.6 mML-SerineNMDA receptor-coupled ion channel activation (inward current in rat hippocampal neurons)[10]
Plasma Kinetics Rapid rise and fallL-SerineOral administration in a single human subject[14]

Note: The pharmacokinetic data for L-serine suggests that to maintain elevated plasma levels, frequent dosing (at least three times per day) is likely required. The pharmacokinetics of L-serine methyl ester hydrochloride have not been reported and may differ.

Key Experimental Protocols

The following protocols are foundational for investigating the mechanism of action of L-serine methyl ester hydrochloride.

Protocol: Quantification of L-Serine and D-Serine in Brain Tissue via HPLC

This protocol is adapted from methods for measuring endogenous amino acids and is suitable for assessing the conversion of L-serine methyl ester to L-serine and subsequently to D-serine in vivo or in tissue explants.[15]

Objective: To measure the concentrations of L-serine and D-serine in brain tissue following administration of L-serine methyl ester hydrochloride.

Workflow Diagram:

G cluster_protocol1 HPLC Quantification Workflow start Administer LSME to Animal Model homogenize Tissue Homogenization (e.g., Hippocampus) in Perchloric Acid start->homogenize centrifuge Centrifugation (15,000 x g, 10 min, 4°C) homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Derivatization (OPA/NAC) supernatant->derivatize hplc HPLC Analysis (C18 column, Fluorescence) derivatize->hplc quantify Quantification (vs. Standard Curve) hplc->quantify

Figure 4: Workflow for D/L-serine measurement in tissue.

Methodology:

  • Animal Dosing: Administer L-serine methyl ester hydrochloride or vehicle control to experimental animals via the desired route (e.g., intraperitoneal injection).

  • Tissue Collection: At specified time points, euthanize animals and rapidly dissect brain regions of interest (e.g., cortex, hippocampus) on ice.

  • Homogenization: Weigh the tissue and homogenize in 10 volumes (w/v) of ice-cold 0.4 M perchloric acid to precipitate proteins.

  • Protein Removal: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Sample Collection: Carefully collect the supernatant, which contains the deproteinized amino acid extract.

  • Derivatization: Mix an aliquot of the supernatant (or D/L-serine standards) with a derivatization reagent (e.g., o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC)) to form fluorescent diastereomers.

  • HPLC Analysis: Inject the derivatized sample onto a C18 reverse-phase HPLC column. Use a gradient elution and detect the derivatives using a fluorescence detector (e.g., excitation 340 nm, emission 450 nm).

  • Quantification: Calculate the concentration of D-serine and L-serine in the samples by comparing peak areas to those of a standard curve.

Protocol: Western Blot for PDI Expression in Cell Culture

This protocol can be used to determine if treatment with L-serine methyl ester hydrochloride leads to an upregulation of the ER stress chaperone PDI in a neuronal cell line.[16][17]

Objective: To assess the effect of L-serine methyl ester hydrochloride on PDI protein levels.

Methodology:

  • Cell Culture and Treatment: Plate a suitable neuronal cell line (e.g., SH-SY5Y) and allow cells to adhere. Treat cells with varying concentrations of L-serine methyl ester hydrochloride for a specified duration (e.g., 24 hours). A positive control for ER stress (e.g., tunicamycin) should be included.

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PDI overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should be probed on the same membrane.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize PDI levels to the loading control.

Conclusion

The mechanism of action of L-serine methyl ester hydrochloride is best understood as that of a pro-drug for L-serine. Its primary value lies in providing a more stable and soluble means of elevating systemic L-serine levels. The subsequent biological effects are driven by L-serine and its metabolite D-serine, which together play a crucial role in neuromodulation through the NMDA receptor and in neuroprotection via the unfolded protein response. While the downstream pathways of L-serine are well-characterized, a significant knowledge gap exists regarding the specific pharmacokinetics and enzymatic conversion of the methyl ester itself. Future research should focus on quantifying the bio-conversion rate and distribution of this compound to fully elucidate its therapeutic potential for neurological disorders.

References

The Enigmatic Presence of Serine Methyl Ester: From Natural Scarcity to Synthetic Prominence

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Serine methyl ester, a derivative of the amino acid serine, occupies a curious position in the landscape of biochemistry and pharmaceutical sciences. While it is a cornerstone reagent in synthetic peptide chemistry, its natural occurrence is remarkably limited and not well-documented as a free molecule. This technical guide delves into the known instances of this compound moieties in natural products, contrasts this with its extensive synthetic preparation, and provides detailed methodologies for its synthesis, purification, and characterization. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a clear perspective on the origins and applications of this vital chemical entity.

Natural Occurrence: A Limited Footprint

Contrary to its prevalence in synthetic chemistry, free this compound is not a widely reported naturally occurring compound in plants, animals, or microorganisms. However, the this compound moiety has been identified as a component of more complex natural products, suggesting that enzymatic esterification of serine can occur in nature.

One notable example is the discovery of mycosporine-serine-glycine methyl ester in dinoflagellates, such as Alexandrium tamarense and Prorocentrum micans.[1] Mycosporine-like amino acids (MAAs) are a class of small, UV-absorbing molecules believed to function as sunscreens in marine organisms. The characterization of this specific MAA confirmed the presence of a serine residue with its carboxyl group esterified with methanol (B129727).[1]

While this discovery is significant, it underscores that this compound in nature appears to be a building block incorporated into larger, functional molecules rather than a standalone signaling molecule or metabolite. The biosynthetic pathways leading to such incorporations are still a subject of ongoing research.

Synthesis and Isolation: A Synthetic Workhorse

The primary source of this compound for research and industrial applications is chemical synthesis. It is most commonly prepared and handled as its more stable hydrochloride salt (L-serine methyl ester hydrochloride, CAS 5680-80-8).[2][3] The esterification of the carboxylic acid group is a crucial step to protect it during peptide synthesis, preventing unwanted side reactions.[3]

Common Synthetic Protocols

Several methods have been developed for the synthesis of L-serine (B559523) methyl ester hydrochloride, with the reaction of L-serine with methanol in the presence of an acid catalyst being the most common approach.

Protocol 1: Thionyl Chloride Method

This is a widely used and efficient method for the esterification of amino acids.

  • Reaction: L-serine is suspended in methanol and cooled. Thionyl chloride (SOCl₂) is added dropwise, leading to the in-situ formation of hydrochloric acid, which catalyzes the esterification.

  • Procedure:

    • Suspend L-serine (1 equivalent) in anhydrous methanol.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (1.1-1.2 equivalents) to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to yield crude L-serine methyl ester hydrochloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol.[2][4]

Protocol 2: Trimethylchlorosilane (TMSCl) Method

This method offers a convenient and high-yielding alternative under mild conditions.[5]

  • Reaction: L-serine is treated with trimethylchlorosilane in methanol.

  • Procedure:

    • To a suspension of L-serine (1 equivalent) in methanol, slowly add trimethylchlorosilane (2 equivalents) at room temperature.

    • Stir the resulting solution until the reaction is complete (monitored by TLC).

    • Concentrate the reaction mixture on a rotary evaporator to obtain the product.[5]

Protocol 3: Gaseous HCl Method

This classic method involves bubbling dry hydrogen chloride gas through a suspension of the amino acid in methanol.[2]

  • Reaction: Anhydrous HCl in methanol acts as the catalyst for esterification.

  • Procedure:

    • Suspend L-serine in anhydrous methanol.

    • Bubble dry HCl gas through the suspension with stirring until the solution becomes clear and then for a short additional period.

    • Remove the solvent under reduced pressure.

    • The resulting solid is L-serine methyl ester hydrochloride.[2]

Conversion to the Free Base

For certain applications, the free base of this compound is required. This is typically achieved by neutralizing the hydrochloride salt with a base.

  • Procedure:

    • Dissolve L-serine methyl ester hydrochloride in a suitable solvent like chloroform (B151607) or dichloromethane.

    • Add a base such as triethylamine (B128534) (TEA).

    • The triethylamine hydrochloride precipitate can be filtered off.

    • The filtrate, containing the free this compound, can be used directly or carefully concentrated. It's important to note that the free base is less stable than the hydrochloride salt.[6]

Analytical Characterization

The identity and purity of this compound are confirmed using a variety of spectroscopic techniques. The data presented below is for the hydrochloride salt.

Spectroscopic Data
Technique Key Observations
¹H NMR Signals corresponding to the methyl ester protons, the α-proton, and the β-protons of the serine backbone.
¹³C NMR Resonances for the ester carbonyl carbon, the α-carbon, the β-carbon, and the methyl ester carbon.
FTIR Characteristic absorption bands for the ester carbonyl group, N-H bonds of the ammonium (B1175870) salt, and O-H stretching.
Mass Spec (ESI-MS) Detection of the protonated molecular ion [M+H]⁺ of the free base at m/z 120.06.[7]

Table 1: Summary of Spectroscopic Data for H-DL-Ser-OMe.HCl.[7]

Role in Signaling and Metabolism: An Open Question

Currently, there is no established role for free this compound in biological signaling pathways or metabolic processes. Its primary known biological context is as a constituent of larger molecules, such as the previously mentioned mycosporine-like amino acids.[1] The lack of evidence for its natural abundance as a free molecule suggests it is unlikely to be a significant signaling entity itself.

Experimental Workflows and Logical Relationships

The synthesis and purification of L-serine methyl ester hydrochloride follow a logical progression, as do the analytical methods for its identification.

Synthesis_and_Purification_Workflow L_Serine L-Serine Reaction Esterification Reaction L_Serine->Reaction Methanol Methanol Methanol->Reaction Acid_Catalyst Acid Catalyst (e.g., SOCl₂, TMSCl, HCl gas) Acid_Catalyst->Reaction Crude_Product Crude L-Serine Methyl Ester Hydrochloride Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure L-Serine Methyl Ester Hydrochloride Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of L-serine methyl ester hydrochloride.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis NMR NMR (¹H, ¹³C) Identity_Confirmation Identity Confirmation NMR->Identity_Confirmation FTIR FTIR FTIR->Identity_Confirmation MS Mass Spectrometry MS->Identity_Confirmation Sample Purified Sample of L-Serine Methyl Ester HCl Sample->NMR Sample->FTIR Sample->MS Purity_Assessment Purity Assessment Identity_Confirmation->Purity_Assessment Final_Characterization Final Characterized Compound Purity_Assessment->Final_Characterization

Caption: Workflow for the analytical characterization of L-serine methyl ester hydrochloride.

Conclusion

This compound is a fascinating molecule whose significance is almost entirely derived from its utility in organic synthesis, particularly in the construction of peptides. Its natural occurrence appears to be rare and confined to its incorporation within larger, complex molecules in a limited number of organisms. For researchers and drug development professionals, the key takeaway is that this compound is a readily accessible synthetic building block, and the well-established protocols for its synthesis and purification provide a reliable source for this important reagent. Future research into the enzymology of natural product biosynthesis may yet uncover a broader, albeit likely subtle, role for serine esterification in the natural world.

References

Spectroscopic Data of Serine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for serine methyl ester, focusing on its hydrochloride salt, a common and stable form of this amino acid derivative. The guide includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Furthermore, it outlines the experimental protocols for the synthesis of this compound hydrochloride and the acquisition of the spectroscopic data, and includes a visual workflow of the synthesis process.

Spectroscopic Data

The following sections summarize the key spectroscopic data for L-serine methyl ester hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the ¹H and ¹³C NMR data for L-serine methyl ester hydrochloride, typically recorded in deuterium (B1214612) oxide (D₂O) as the solvent.

Table 1: ¹H NMR Spectroscopic Data for L-Serine Methyl Ester Hydrochloride in D₂O [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~4.30t~3.8α-H
~4.01d~3.8β-H
3.86s--OCH₃

Note: The chemical shifts of the amine (-NH₃⁺) and hydroxyl (-OH) protons are often not observed in D₂O due to rapid deuterium exchange.

Table 2: ¹³C NMR Spectroscopic Data for L-Serine Methyl Ester Hydrochloride in D₂O [2]

Chemical Shift (δ) ppmAssignment
169.70C=O (ester carbonyl)
60.07β-C
55.55α-C
54.60-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of L-serine methyl ester hydrochloride is characterized by the following key absorption bands.

Table 3: Key IR Absorption Bands for L-Serine Methyl Ester Hydrochloride

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3000Strong, BroadO-H and N-H stretching
~2950MediumC-H stretching (aliphatic)
~1740StrongC=O stretching (ester)
~1580MediumN-H bending (asymmetric)
~1500MediumN-H bending (symmetric)
~1250StrongC-O stretching (ester)
~1050StrongC-O stretching (alcohol)
Mass Spectrometry (MS)

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

m/zProposed Fragment
119[M]⁺ (Molecular Ion)
88[M - OCH₃]⁺
74[H₂N=CH-COOCH₃]⁺ (McLafferty rearrangement)
60[CH₂=NH-CH₂OH]⁺
42[CH₂=C=O]⁺
30[CH₂=NH₂]⁺

Experimental Protocols

This section details the methodologies for the synthesis of L-serine methyl ester hydrochloride and the acquisition of the spectroscopic data presented above.

Synthesis of L-Serine Methyl Ester Hydrochloride

This protocol is based on the esterification of L-serine using thionyl chloride in methanol.

Materials:

  • L-Serine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-serine in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled suspension with continuous stirring. Caution: This reaction is exothermic and releases HCl and SO₂ gases. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting solid, add anhydrous diethyl ether to induce precipitation.

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether and dry under vacuum.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of L-serine methyl ester hydrochloride in approximately 0.6 mL of D₂O.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16-64

  • Relaxation Delay: 1-5 s

  • Spectral Width: 10-12 ppm

  • Reference: Internal D₂O signal (δ ≈ 4.79 ppm) or an external standard.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Standard proton-decoupled single-pulse sequence

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2 s

  • Spectral Width: 200-220 ppm

  • Reference: Internal D₂O signal or an external standard.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of L-serine methyl ester hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press die.

  • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A spectrum of a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • For Electron Ionization (EI-MS), the free base form of this compound is more suitable due to its higher volatility. The hydrochloride salt can be neutralized prior to analysis.

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).

Acquisition (EI-MS):

  • Ionization Method: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 20-200

  • Inlet System: Direct insertion probe or GC inlet.

Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of L-serine methyl ester hydrochloride.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Serine L-Serine ReactionMix Reaction Mixture Serine->ReactionMix Methanol Methanol Methanol->ReactionMix ThionylChloride Thionyl Chloride ThionylChloride->ReactionMix dropwise at 0°C Reflux Reflux ReactionMix->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Precipitation Precipitation with Diethyl Ether Evaporation->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Drying Filtration->Drying Product L-Serine Methyl Ester HCl (White Crystals) Drying->Product

Caption: Synthesis and purification workflow for L-serine methyl ester hydrochloride.

References

Methodological & Application

Serine Methyl Ester: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Serine methyl ester, a readily available and optically pure derivative of the amino acid L-serine (B559523), has emerged as a cornerstone in asymmetric synthesis. Its inherent chirality and versatile functional groups—a primary amine, a hydroxyl group, and a methyl ester—provide a powerful platform for the stereocontrolled construction of complex molecular architectures. These features have rendered it an invaluable starting material in the synthesis of a wide array of pharmaceuticals, natural products, and novel chiral ligands. This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of organic synthesis, including its conversion to the widely used Garner's aldehyde, its application in the synthesis of bioactive natural products like Lactacystin (B1674225) and Oseltamivir, and its role as a precursor for β-lactams and sphingolipids.

Garner's Aldehyde Synthesis: A Gateway to Complex Molecules

One of the most significant applications of L-serine methyl ester is its conversion into (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, commonly known as Garner's aldehyde. This chiral aldehyde is a highly versatile intermediate in the synthesis of numerous natural products due to its configurational stability and the synthetic handles it provides.

Key Features:

  • Chiral Integrity: The synthesis of Garner's aldehyde from L-serine methyl ester proceeds with high fidelity, preserving the stereocenter.

  • Synthetic Utility: The aldehyde functionality allows for a wide range of subsequent C-C bond-forming reactions, while the protected amino alcohol moiety can be readily deprotected to reveal the core serine structure.

Experimental Protocol: Synthesis of Garner's Aldehyde from L-Serine

This protocol outlines a common route to Garner's aldehyde starting from L-serine, which involves the initial formation of the methyl ester.

Step 1: Esterification of L-Serine

L-serine is first converted to its methyl ester hydrochloride.

  • Reaction: L-Serine + Thionyl chloride in Methanol (B129727) -> L-Serine methyl ester hydrochloride

  • Procedure: To a suspension of L-serine (e.g., 105.6 g) in methanol (e.g., 105.6 g), thionyl chloride is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is then warmed and stirred for an extended period (e.g., 24-48 hours) to ensure complete conversion. The product is isolated by crystallization.

  • Quantitative Data: This step typically proceeds in high yield. For instance, a reported synthesis obtained L-serine methyl ester hydrochloride in 83.8% yield with a purity of 97.0%.[1] Another procedure reports a yield of 99.6% with a purity of 97.7%.[2]

Step 2: N-Boc Protection

The amino group of the this compound is protected with a tert-butyloxycarbonyl (Boc) group.

  • Reaction: L-Serine methyl ester hydrochloride + Di-tert-butyl dicarbonate (B1257347) (Boc)₂O -> N-Boc-L-serine methyl ester

  • Procedure: The this compound hydrochloride is reacted with (Boc)₂O in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane.

Step 3: Oxazolidine (B1195125) Formation

The N-Boc protected this compound is then cyclized to form the oxazolidine ring.

  • Reaction: N-Boc-L-serine methyl ester + 2,2-Dimethoxypropane -> 3-(1,1-Dimethylethyl) 4-methyl (S)-2,2-dimethyl-3,4-oxazolidinedicarboxylate

  • Procedure: The reaction is typically carried out in the presence of a catalytic amount of a Lewis acid, such as BF₃·Et₂O, in a solvent like dichloromethane.

Step 4: Reduction to Garner's Aldehyde

The methyl ester of the oxazolidine is selectively reduced to the aldehyde.

  • Reaction: 3-(1,1-Dimethylethyl) 4-methyl (S)-2,2-dimethyl-3,4-oxazolidinedicarboxylate + DIBAL-H -> Garner's aldehyde

  • Procedure: The reduction is performed using diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) in a non-polar solvent like toluene.

Quantitative Data Summary for Garner's Aldehyde Synthesis

StepProductReagentsTypical YieldReference
1L-Serine methyl ester hydrochlorideL-Serine, Thionyl chloride, Methanol84-99%[1][2]
2-4Garner's aldehydeN-Boc-L-serine methyl ester, 2,2-Dimethoxypropane, DIBAL-H66-71% (overall)[3]

Logical Workflow for Garner's Aldehyde Synthesis

Garner_Aldehyde_Synthesis cluster_0 Synthesis of Garner's Aldehyde L-Serine L-Serine L-Serine_Methyl_Ester_HCl L-Serine Methyl Ester Hydrochloride L-Serine->L-Serine_Methyl_Ester_HCl SOCl₂, MeOH N-Boc-L-Serine_Methyl_Ester N-Boc-L-Serine Methyl Ester L-Serine_Methyl_Ester_HCl->N-Boc-L-Serine_Methyl_Ester (Boc)₂O, Base Oxazolidine_Ester Oxazolidine Ester N-Boc-L-Serine_Methyl_Ester->Oxazolidine_Ester 2,2-Dimethoxypropane, BF₃·Et₂O Garners_Aldehyde Garner's Aldehyde Oxazolidine_Ester->Garners_Aldehyde DIBAL-H, -78°C

Caption: Synthetic pathway to Garner's aldehyde from L-serine.

Application in Natural Product Synthesis

The chiral pool of this compound and its derivatives, particularly Garner's aldehyde, has been extensively utilized in the total synthesis of numerous complex and biologically active natural products.

Lactacystin

Lactacystin is a potent and selective proteasome inhibitor with significant potential in cancer therapy. A formal, stereocontrolled synthesis of (+)-lactacystin has been achieved starting from t-Bu-O-L-serine, a derivative readily prepared from L-serine methyl ester.[4][5][6]

Synthetic Strategy Overview:

The synthesis involves the construction of a functionalized lactam core. The chirality of the serine starting material is crucial for directing the stereochemistry of the final product. A key step involves a Dieckmann cyclization/alkylation of a serine-derived precursor.[4][6]

Experimental Protocol: Key Step in Lactacystin Synthesis

Dieckmann Cyclization/Alkylation:

  • Reaction: A serine-derived malonic ester undergoes intramolecular cyclization followed by alkylation.

  • Procedure: The precursor is treated with a base such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF to induce cyclization. Subsequent addition of methyl iodide at low temperature introduces the required methyl group.[6] The diastereoselectivity of this step is influenced by the reaction temperature.

  • Quantitative Data: Optimization of this step, including adjusting reaction times and temperatures, has achieved enantiomeric excesses (ee) of up to 79% and yields of 66%.[6] Further purification by recrystallization can improve the ee to 97%.[6]

Reaction Pathway for Lactacystin Intermediate

Lactacystin_Synthesis cluster_1 Key Step in Lactacystin Synthesis Serine_Derivative t-Bu-O-L-Serine Derivative Dieckmann_Precursor Dieckmann Precursor Serine_Derivative->Dieckmann_Precursor Peptide Coupling Cyclized_Intermediate Cyclized Intermediate Dieckmann_Precursor->Cyclized_Intermediate TBAF, THF Lactacystin_Intermediate Key Lactacystin Intermediate Cyclized_Intermediate->Lactacystin_Intermediate MeI, low temp.

Caption: Key cyclization/alkylation step in the synthesis of a lactacystin intermediate.

Oseltamivir (Tamiflu)

Oseltamivir is a widely used antiviral drug for the treatment of influenza. Several total syntheses have been developed, with some utilizing D-serine as the chiral starting material to control the stereochemistry of the final product.[7] The synthesis leverages the chiral center of D-serine to induce the correct stereochemistry in subsequent reactions.

Sphingolipids

L-serine is a fundamental building block in the biosynthesis of sphingolipids, a class of lipids that are crucial components of cell membranes and play important roles in signal transduction.[8][9] Synthetic studies of sphingolipids and their analogs often utilize L-serine methyl ester as a chiral precursor to install the characteristic amino alcohol backbone.[1][10]

Synthesis of β-Lactams

β-Lactams are a class of cyclic amides that form the core structure of many important antibiotics, such as penicillins and cephalosporins. This compound can be used as a chiral precursor for the synthesis of enantiopure β-lactams.

General Synthetic Approach:

A common strategy involves the conversion of this compound into a β-hydroxy hydroxamate, which can then be cyclized to the corresponding N-hydroxy β-lactam. This approach allows for the synthesis of a variety of substituted β-lactams with controlled stereochemistry.

Experimental Workflow for β-Lactam Synthesis

Beta_Lactam_Synthesis cluster_2 β-Lactam Synthesis from this compound Serine_Methyl_Ester L-Serine Methyl Ester Protected_Serine Protected Serine Derivative Serine_Methyl_Ester->Protected_Serine Protection Beta_Hydroxy_Hydroxamate β-Hydroxy Hydroxamate Protected_Serine->Beta_Hydroxy_Hydroxamate Hydroxylamine N-Hydroxy_Beta_Lactam N-Hydroxy β-Lactam Beta_Hydroxy_Hydroxamate->N-Hydroxy_Beta_Lactam Cyclization Substituted_Beta_Lactam Substituted β-Lactam N-Hydroxy_Beta_Lactam->Substituted_Beta_Lactam Further Modification

Caption: General workflow for the synthesis of β-lactams from L-serine methyl ester.

Synthesis of Unnatural Amino Acids

This compound is a valuable starting material for the synthesis of a wide range of optically pure unnatural amino acids.[11] These non-proteinogenic amino acids are of great interest in drug discovery and chemical biology for their ability to modify the properties of peptides and proteins.

General Strategy:

A two-step process can be employed where serine is first converted to a β-bromoalanine intermediate. This intermediate then undergoes a photocatalytic cross-electrophile coupling with various aryl halides to produce a diverse array of artificial analogs of phenylalanine, tryptophan, and histidine.[11]

Quantitative Data for Unnatural Amino Acid Synthesis

Aryl Bromide FunctionalityProduct YieldReference
Electron-deficient (e.g., ester, trifluoromethyl)71-79%[11]
Electron-rich and electron-neutral65-79%[11]
Bicyclic arenes (e.g., naphthalenes, indoles)67-86%[11]

Signaling Pathway for Unnatural Amino Acid Synthesis

Unnatural_AA_Synthesis cluster_3 Synthesis of Unnatural Amino Acids Serine Serine Beta_Bromoalanine β-Bromoalanine Intermediate Serine->Beta_Bromoalanine Two-step conversion Unnatural_AA Unnatural Amino Acid Beta_Bromoalanine->Unnatural_AA Photocatalytic Cross-Coupling Aryl_Halide Aryl Halide Aryl_Halide->Unnatural_AA

References

Application Notes: N-Protection of Serine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The protection of the α-amino group is a fundamental and critical step in peptide synthesis and the development of amino acid-derived pharmaceuticals. This process prevents the highly nucleophilic amine from participating in undesired side reactions, enabling selective modifications at other functional groups, such as the carboxyl or side-chain hydroxyl group. For serine methyl ester, a common building block, effective N-protection is paramount for its incorporation into peptide chains or its use as a synthetic intermediate. This document outlines and compares detailed protocols for the N-protection of L-serine methyl ester using three of the most common amine-protecting groups in organic synthesis: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Comparative Data of N-Protection Protocols

The selection of an appropriate N-protecting group is dictated by the overall synthetic strategy, particularly the desired deprotection conditions which must be orthogonal to other protecting groups present in the molecule. The following table summarizes the key aspects of the three common protection methods for L-serine methyl ester.

ParameterBoc Protection Cbz Protection Fmoc Protection
Protecting Reagent Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)Benzyl (B1604629) chloroformate (Cbz-Cl)9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu)
Starting Material L-Serine Methyl Ester HClL-Serine Methyl Ester HClL-Serine Methyl Ester HCl
Base / Solvent Triethylamine (B128534) / Dichloromethane (B109758)Sodium Bicarbonate / Ether:WaterTriethylamine / Dichloromethane or DMF
Reaction Time ~12-16 hours~2.5 hours~12-18 hours
Temperature 0°C to Room Temperature0°C to Room TemperatureRoom Temperature
Typical Yield 86-94%[1]Good to High (>80%)High (>90%)
Deprotection Method Strong Acid (e.g., TFA in DCM)Catalytic Hydrogenation (e.g., H₂, Pd/C)Mild Base (e.g., 20% Piperidine in DMF)

Visualized Workflows and Chemistry

Diagrams created using the DOT language provide a clear visual representation of the chemical transformation and the experimental process.

cluster_reaction General N-Protection Reaction Serine_Ester L-Serine Methyl Ester Protected_Product N-Protected L-Serine Methyl Ester Serine_Ester->Protected_Product + PG_Reagent Protecting Group Reagent ((Boc)₂O, Cbz-Cl, Fmoc-OSu) PG_Reagent->Protected_Product + Base Base Base->Protected_Product conditions Solvent Solvent

Caption: General chemical scheme for the N-protection of L-serine methyl ester.

A 1. Dissolve Serine Ester HCl in Solvent B 2. Add Base (e.g., Et₃N) at 0°C A->B C 3. Add Protecting Reagent (e.g., (Boc)₂O) B->C D 4. Stir at Room Temperature & Monitor by TLC C->D E 5. Aqueous Work-up (Wash with acid, base, brine) D->E F 6. Dry Organic Layer (e.g., over MgSO₄) E->F G 7. Concentrate in vacuo F->G H 8. Purify (if necessary) & Characterize G->H

Caption: A typical experimental workflow for N-protection reactions.

Experimental Protocols

The following protocols are detailed methodologies for achieving N-protection of L-serine methyl ester with Boc, Cbz, and Fmoc groups.

Protocol 1: N-Boc-L-Serine Methyl Ester Synthesis

This protocol is adapted from a procedure utilizing di-tert-butyl dicarbonate for the protection of L-serine methyl ester hydrochloride.[1]

Materials:

  • L-Serine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Methyl tert-butyl ether (MTBE)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Suspend L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Cool the suspension to 0°C in an ice bath with stirring.

  • Slowly add triethylamine (2.0 eq) to the mixture, followed by the addition of di-tert-butyl dicarbonate (1.05 eq).

  • Remove the cooling bath and allow the reaction mixture to stir at room temperature overnight (approx. 12-16 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with methyl tert-butyl ether.

  • Filter the mixture to remove any solids (triethylamine hydrochloride).

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-serine methyl ester, typically as a colorless oil. The product is often of sufficient purity for subsequent steps without further purification.[1]

Protocol 2: N-Cbz-L-Serine Methyl Ester Synthesis

This protocol follows a classic Schotten-Baumann procedure for the protection of L-serine methyl ester hydrochloride using benzyl chloroformate.[2]

Materials:

  • L-Serine methyl ester hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, mechanical stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a two-necked round-bottom flask equipped with a mechanical stirrer, dissolve sodium bicarbonate (approx. 3.0 eq) in deionized water.

  • Add diethyl ether to create a biphasic system, followed by L-serine methyl ester hydrochloride (1.0 eq).

  • Immerse the flask in an ice-cold water bath and stir vigorously for 10 minutes.

  • Over a period of 20 minutes, add freshly prepared benzyl chloroformate (1.1 eq) dropwise while maintaining vigorous stirring.

  • Continue stirring in the ice bath for an additional 2 hours.

  • Remove the ice bath and stir for another 30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with two additional portions of diethyl ether.

  • Combine all organic layers and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent under diminished pressure to yield N-Cbz-L-serine methyl ester, typically as a crystalline solid or oil.[3]

Protocol 3: N-Fmoc-L-Serine Methyl Ester Synthesis

This is a general protocol for the Fmoc-protection of an amino acid ester hydrochloride using Fmoc-OSu, adapted from standard procedures.[4][5]

Materials:

  • L-Serine methyl ester hydrochloride

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve or suspend L-serine methyl ester hydrochloride (1.0 eq) in DCM.

  • Cool the mixture in an ice bath and add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base.

  • In a separate flask, dissolve Fmoc-OSu (1.0 eq) in DCM.

  • Add the Fmoc-OSu solution to the this compound solution dropwise over 5-10 minutes while stirring in the ice bath.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once complete, concentrate the reaction mixture to remove the solvent.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic solution sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from hexane/ethyl acetate) to afford pure N-Fmoc-L-serine methyl ester as a white solid.[5]

References

Application Notes: The Role of Serine Methyl Ester Hydrochloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Serine methyl ester hydrochloride, available as both L- and D-enantiomers, is a versatile and crucial chiral building block in the pharmaceutical industry. As a derivative of the amino acid serine, it features a methyl-ester-protected carboxyl group and a free amino group, making it an ideal starting material for various synthetic transformations. The hydrochloride salt form enhances its stability, handling characteristics, and solubility in aqueous and alcoholic solvents, facilitating its use in a wide range of reaction conditions. Its primary application lies in peptide synthesis and the construction of complex active pharmaceutical ingredients (APIs), where precise stereochemical control is paramount. This document provides detailed application notes and protocols for its use in synthesizing key pharmaceutical intermediates.

Application 1: Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitor Intermediates

L-Serine methyl ester hydrochloride serves as a vital intermediate in the synthesis of ACE inhibitors like Ramipril. Ramipril is a widely prescribed medication for treating hypertension and heart failure. The serine-derived backbone is a key structural component of the final API.

Logical Relationship: L-Serine to ACE Inhibitors

cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product Class A L-Serine B L-Serine Methyl Ester Hydrochloride A->B Esterification (MeOH, SOCl₂) C Ramipril (ACE Inhibitor) B->C Multi-step Synthesis

Caption: Versatility of L-Serine as a precursor for API synthesis.

Protocol: Synthesis of L-Serine Methyl Ester Hydrochloride (Precursor to Ramipril Intermediate)

This protocol is based on a method designed to improve yield and reduce solvent usage.

Materials:

  • L-Serine

  • Methanol (B129727)

  • Thionyl chloride (SOCl₂)

  • Sodium hydroxide (B78521) (NaOH) aqueous solution (for tail gas absorption)

  • Reaction kettle with cooling capabilities

  • Centrifuge

  • Vacuum dryer

Procedure:

  • Charge the reaction kettle with L-Serine (e.g., 200 kg) and Methanol (e.g., 700 L).

  • Cool the mixture to between 0-10°C (target 10°C).

  • Slowly add thionyl chloride (e.g., 330 kg) dropwise, maintaining the reaction temperature below 15°C. The recommended dropping rate is 30-40 kg/h .

  • After the addition is complete, raise the temperature to 35-40°C (target 38°C) and maintain for 24-48 hours.

  • Monitor the reaction for completion using a suitable method (e.g., TLC, HPLC).

  • Once complete, cool the reaction mixture to induce crystallization.

  • Separate the solid product by centrifugation. The recovered methanol can be reused in subsequent batches to improve overall yield and reduce waste.

  • Dry the resulting solid L-serine methyl ester hydrochloride under vacuum at 60°C for approximately 10 hours.

  • All tail gas generated during the reaction should be neutralized by scrubbing through a NaOH aqueous solution.

Data Presentation: Comparison of Synthesis Methods
ParameterMethod 1 (Thionyl Chloride)Method 2 (HCl in Methanol)
Primary Reagents L-Serine, Methanol, Thionyl ChlorideL-Serine, Methanol, Hydrochloric Acid
Reaction Time 24 - 48 hoursNot specified
Yield Improved by mother liquor recycling83.8%
Purity High (recrystallization not needed)97.0%
Key Advantage Reduced solvent waste, high efficiencySimple reagents

Application 2: Synthesis of Chiral Intermediates for Antiepileptic Drugs

The D-enantiomer, D-Serine methyl ester hydrochloride, is a foundational component in the multi-step synthesis of Lacosamide, an important antiepileptic and analgesic medication. The inherent chirality of the starting material is crucial for constructing the final active molecule with the correct stereochemistry.

Experimental Workflow: D-Serine in Lacosamide Synthesis

A D-Serine B Esterification & Salt Formation A->B C D-Serine Methyl Ester Hydrochloride B->C D Multi-step Chiral Synthesis (Coupling, Modifications) C->D E Lacosamide API D->E

Caption: General workflow for Lacosamide synthesis from D-Serine.

Protocol: General Peptide Coupling (Illustrative)

This protocol illustrates a general solution-phase peptide coupling reaction, a common step in which this compound hydrochloride is used.

Materials:

  • L- or D-Serine methyl ester hydrochloride

  • N-protected amino acid

  • Coupling agent (e.g., HBTU, HATU, EDC)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the N-protected amino acid in the anhydrous solvent in a clean, dry reaction vessel.

  • Add the coupling agent (e.g., 1.1 equivalents) and the base (e.g., 2.0 equivalents) to the solution and stir for 5-10 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound hydrochloride (1.0 equivalent) in the anhydrous solvent. Add base (1.0 equivalent) to neutralize the hydrochloride salt and release the free amine.

  • Add the free amine solution to the activated N-protected amino acid solution.

  • Allow the reaction to proceed at room temperature for 2-12

Application of Fmoc-Serine Methyl Ester in Peptide Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of N-α-(9-Fluorenylmethoxycarbonyl)-L-serine methyl ester (Fmoc-Ser-OMe) in peptide chemistry. While the tert-butyl (tBu) protected analog, Fmoc-Ser(tBu)-OH, is the standard choice for incorporating serine in solid-phase peptide synthesis (SPPS), Fmoc-Ser-OMe serves as a valuable precursor for the synthesis of modified serine residues, particularly in the construction of glycopeptides. This guide will explore its applications, potential side reactions, and provide detailed experimental protocols.

Application Notes

Fmoc-L-serine methyl ester is a derivative of the amino acid serine where the alpha-amino group is protected by a base-labile Fmoc group, and the carboxylic acid is protected as a methyl ester. Its primary application in modern peptide chemistry is not as a direct building block in SPPS with side-chain protection, but rather as a key intermediate for the synthesis of more complex building blocks, such as glycosylated amino acids. The methyl ester of the carboxylic acid allows for chemical manipulations on the side-chain hydroxyl group, after which it can be saponified to the free carboxylic acid for subsequent peptide coupling.

Key Applications:

  • Synthesis of Glycosylated Amino Acids: Fmoc-Ser-OMe is a common starting material for the synthesis of O-linked glycopeptide building blocks. The methyl ester protects the C-terminus while the side-chain hydroxyl group is glycosylated. Following glycosylation, the methyl ester is cleaved to allow for the incorporation of the glycosylated serine residue into a peptide sequence using standard SPPS protocols.

  • Solution-Phase Peptide Synthesis: In solution-phase peptide fragment condensation, the methyl ester can serve as a protecting group for the C-terminus of a peptide fragment.

  • Precursor for Other Modifications: The free hydroxyl group of Fmoc-Ser-OMe can be a handle for various modifications beyond glycosylation, prior to its incorporation into a peptide.

Data Presentation

Physicochemical Properties of Fmoc-L-Serine Methyl Ester
PropertyValueReference
CAS Number 82911-78-2[1]
Molecular Formula C₁₉H₁₉NO₅[1]
Molecular Weight 341.36 g/mol [2]
Appearance White to off-white powder[1]
Purity (HPLC) ≥ 99.5%[1]
Optical Rotation [α]D20 = -12 ± 2º (c=1, DMF)[1]
Solubility Soluble in DMF, acetonitrile, and chloroform.[2]
Storage 0-8°C[1]
Comparative Analysis of Serine Side-Chain Protecting Groups in Fmoc-SPPS
Protecting GroupStructureLabilityAdvantagesDisadvantagesPrimary Application
tert-Butyl (tBu) -O-C(CH₃)₃Acid-labile (TFA)Stable to piperidine (B6355638); part of the standard orthogonal Fmoc/tBu strategy.Requires strong acid for cleavage, which can be harsh on sensitive peptides.Standard protection for serine in routine Fmoc-SPPS.[3]
Trityl (Trt) -O-C(C₆H₅)₃Highly acid-labile (dilute TFA)Cleaved under milder acidic conditions than tBu; can help reduce aggregation.More expensive than tBu; can be too labile for some applications.Synthesis of protected peptide fragments and aggregation-prone sequences.
Benzyl (Bzl) -O-CH₂-C₆H₅Strong acid-labile (HF) or hydrogenolysisOrthogonal to Fmoc and tBu.Requires harsh cleavage conditions not typically compatible with standard Fmoc-SPPS.Primarily used in Boc-SPPS and solution-phase synthesis.
Methyl (Me) -O-CH₃Base-labile (e.g., LiOH, NaOH)Can be used as a temporary protecting group.Not orthogonal to Fmoc deprotection conditions (piperidine); cleavage requires conditions that can affect the peptide backbone.Primarily used as a precursor for modifications, not as a direct side-chain protecting group in SPPS.

Experimental Protocols

Protocol 1: Synthesis of an O-Glycosylated Fmoc-Serine Building Block

This protocol describes the synthesis of an Fmoc-protected O-glycosylated serine amino acid suitable for SPPS, starting from Fmoc-L-serine methyl ester. This example uses a peracetylated galactose donor.

Materials:

  • Fmoc-L-serine methyl ester (Fmoc-Ser-OMe)

  • Peracetylated galactose (e.g., β-D-galactose pentaacetate)

  • Copper(II) triflate (Cu(OTf)₂)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrochloric acid (HCl), 1M

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • TLC plates

Procedure:

  • Glycosylation of Fmoc-Ser-OMe:

    • To a solution of Fmoc-Ser-OMe (1 equivalent) and peracetylated galactose (1.5 equivalents) in anhydrous DCE, add Cu(OTf)₂ (1 equivalent).

    • Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and dilute with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the glycosylated Fmoc-L-serine methyl ester. A reported yield for a similar reaction is 66%.[4]

  • Saponification of the Methyl Ester:

    • Dissolve the purified glycosylated Fmoc-L-serine methyl ester in a mixture of THF and water.

    • Cool the solution to 0°C and add a solution of LiOH (1.5 equivalents) in water dropwise.

    • Stir the reaction at 0°C and monitor by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the desired O-glycosylated Fmoc-serine building block.

Protocol 2: Incorporation of the Glycosylated Fmoc-Serine Building Block into a Peptide via SPPS

This protocol outlines the manual solid-phase synthesis of a glycopeptide using the building block synthesized in Protocol 1.

Materials:

  • Fmoc-Rink amide resin (or other suitable resin)

  • The synthesized O-glycosylated Fmoc-serine building block

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of the Glycosylated Amino Acid:

    • In a separate vial, dissolve the O-glycosylated Fmoc-serine building block (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours. Due to the steric bulk of the glycosyl group, a longer coupling time and/or double coupling may be necessary.[5]

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (5-7 times).

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for the remaining amino acids in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, remove the N-terminal Fmoc group.

    • Wash the resin with DMF, then DCM, and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude glycopeptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the glycopeptide, decant the ether, and dry the pellet.

  • Purification: Purify the crude glycopeptide by reverse-phase HPLC.

Visualizations

Experimental Workflow for Glycopeptide Synthesis

G cluster_0 Building Block Synthesis cluster_1 Solid-Phase Peptide Synthesis (SPPS) FmocSerOMe Fmoc-Ser-OMe Glycosylation Glycosylation with Peracetylated Sugar FmocSerOMe->Glycosylation GlycosylatedEster Glycosylated Fmoc-Ser-OMe Glycosylation->GlycosylatedEster Saponification Saponification (LiOH) GlycosylatedEster->Saponification GlycoAA Glycosylated Fmoc-Ser-OH Saponification->GlycoAA Coupling Coupling of Glycosylated Fmoc-Ser-OH GlycoAA->Coupling Resin Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Deprotection1->Coupling Elongation Peptide Chain Elongation Coupling->Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage Purification HPLC Purification Cleavage->Purification Glycopeptide Purified Glycopeptide Purification->Glycopeptide

Caption: Workflow for glycopeptide synthesis using Fmoc-Ser-OMe as a precursor.

Orthogonal Protection Strategy in Peptide Synthesis

G ProtectingGroups Protecting Group Lability Fmoc Fmoc (α-amino) Mild Base (e.g., 20% Piperidine) tBu tBu, Boc, Trt (Side Chains) Strong Acid (e.g., TFA) Me Methyl Ester (Side Chain/C-Terminus) Base (e.g., LiOH, NaOH) Orthogonality Orthogonal Protection allows for selective removal of one group without affecting others.

Caption: Orthogonality of common protecting groups in peptide synthesis.

MAPK/ERK Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates (Thr & Tyr) ERK_n ERK ERK->ERK_n Translocates TF Transcription Factors (e.g., c-Jun, c-Fos) ERK_n->TF Phosphorylates (Ser & Thr) GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TF->GeneExpression Regulates

Caption: Simplified MAPK/ERK signaling pathway involving serine/threonine phosphorylation.[6][7][8]

References

Application Notes and Protocols for the Quantification of Serine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine methyl ester is a derivative of the amino acid serine, utilized in various biochemical and pharmaceutical research areas. Accurate and precise quantification of this compound is crucial for understanding its role in biological systems and for quality control in drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the primary analytical methods for the quantification of this compound is presented below. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

MethodDetectorDerivatization Required?Typical Application
HPLC Fluorescence or UVYesQuantification in biological and pharmaceutical samples.
GC-MS Mass SpectrometerOptional, but can improve performanceQuantification and identification in various matrices.
LC-MS/MS Tandem Mass SpectrometerNoHigh-sensitivity quantification in complex biological matrices.

Method 1: HPLC with Pre-Column Derivatization using o-Phthalaldehyde (B127526) (OPA)

This method is suitable for the quantification of this compound in samples where the analyte concentration is sufficient for fluorescence or UV detection. Derivatization with OPA is necessary as this compound lacks a native chromophore.[1][2][3]

Experimental Protocol

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 10 µL of an appropriate internal standard solution (e.g., a non-endogenous amino acid ester).

  • Add 300 µL of cold methanol (B129727) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for the derivatization step.

2. Derivatization Procedure

  • Prepare the OPA reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.2 mL of 0.1 M sodium borate (B1201080) buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.

  • In an autosampler vial, mix 20 µL of the sample supernatant with 20 µL of the OPA reagent.[3]

  • Allow the reaction to proceed for 2 minutes at room temperature before injection. Automated pre-column derivatization is recommended for reproducibility.[4][5]

3. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Sodium Acetate (B1210297) buffer (pH 5.0).

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • Fluorescence: Excitation at 350 nm, Emission at 450 nm.[4]

    • UV: 338 nm.[3]

Quantitative Data
AnalyteRetention Time (min)Limit of Quantification (LOQ) (µM)Linearity (R²)Recovery (%)
This compound-OPA12.50.1>0.99995-105
Internal Standard-OPA15.2---

Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis Plasma Plasma Sample Deproteination Protein Precipitation (Methanol) Plasma->Deproteination Centrifugation Centrifugation Deproteination->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Mixing Mix Supernatant with OPA Reagent Supernatant->Mixing Reaction Incubate 2 min Mixing->Reaction Injection Inject into HPLC Reaction->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence/UV Detection Separation->Detection Quantification Data Analysis Detection->Quantification

Caption: Workflow for HPLC analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive method for the quantification of this compound. Direct analysis is possible, though derivatization of the amino and hydroxyl groups can improve chromatographic performance.[1]

Experimental Protocol

1. Sample Preparation (from Biological Fluid)

  • To 50 µL of the sample, add 10 µL of an appropriate isotopically labeled internal standard (e.g., D3-serine methyl ester).

  • Perform a liquid-liquid extraction with 200 µL of ethyl acetate.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new vial and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of a suitable solvent like ethyl acetate for direct analysis or proceed to derivatization.

2. Derivatization (Optional, for improved performance)

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions

  • Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Monitored Ions (for TMS derivative):

      • This compound-TMS: m/z 248 (quantifier), m/z 147, 204 (qualifiers).

      • D3-Serine methyl ester-TMS (IS): m/z 251 (quantifier).

Quantitative Data
AnalyteRetention Time (min)Limit of Quantification (LOQ) (ng/mL)Linearity (R²)Precision (%RSD)
This compound-TMS10.85>0.998<10
D3-Serine Methyl Ester-TMS (IS)10.78---

Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Add BSTFA Evaporation->Reconstitution Heating Heat at 70°C Reconstitution->Heating Injection Inject into GC-MS Heating->Injection Separation HP-5ms Column Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Quantification Data Analysis Detection->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex biological matrices without the need for derivatization.

Experimental Protocol

1. Sample Preparation

  • To 50 µL of the sample, add 10 µL of an isotopically labeled internal standard (e.g., D3-serine methyl ester).

  • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Dilute the supernatant 1:1 with water containing 0.1% formic acid before injection.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95-50% B

    • 5-6 min: 50% B

    • 6-6.5 min: 50-95% B

    • 6.5-8 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion m/z 120.1 -> Product ion m/z 60.1 (quantifier), 88.1 (qualifier).

    • D3-Serine methyl ester (IS): Precursor ion m/z 123.1 -> Product ion m/z 63.1.

Quantitative Data
AnalyteRetention Time (min)Limit of Quantification (LOQ) (ng/mL)Linearity (R²)Accuracy (%)
This compound3.20.5>0.99992-108
D3-Serine Methyl Ester (IS)3.2---

Logical Relationship Diagram

LCMSMS_Logic cluster_instrument LC-MS/MS System cluster_analyte Analyte Path LC Liquid Chromatograph (HILIC Separation) ESI Electrospray Ionization (ESI+) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Fragment Fragmentation Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Product_Ion Product Ion (m/z 60.1) SerME This compound (m/z 120.1) SerME->Q1 SerME->Fragment Fragment->Q2 Fragment->Product_Ion Product_Ion->Q3

Caption: Logical flow of this compound analysis by LC-MS/MS.

References

Application Notes and Protocols for the Enzymatic Synthesis of L-Serine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-serine methyl ester is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its protected carboxyl group and free hydroxyl and amino functionalities make it a versatile intermediate for peptide synthesis and the introduction of serine moieties into complex structures.[1][2][3] While chemical methods for its synthesis exist, enzymatic approaches offer advantages in terms of mild reaction conditions, high stereoselectivity, and reduced environmental impact. This document provides detailed application notes and protocols for the enzymatic synthesis of L-serine methyl ester using common hydrolases such as papain and lipases.

Data Presentation

Table 1: Comparison of Enzymatic Methods for L-Serine Methyl Ester Synthesis
EnzymeTypical Reaction ConditionsReported Yield/ConversionAdvantagesDisadvantages
Papain pH 7.5-9.5, 40°C, aqueous buffer, high substrate concentration (e.g., 1 M)[4]High conversion to polymer, monomer yield not explicitly reported.Readily available, operates in aqueous media.Primarily studied for polymerization, may favor peptide bond formation.[4]
Lipases (e.g., from Candida antarctica, Rhizomucor miehei) 40-60°C, organic solvents (e.g., toluene, acetonitrile) with minimal water, molecular sieves[5][6]Yields can exceed 90% for esterification of other amino acids.[5][7]High catalytic activity in organic media, excellent chemo- and regioselectivity.Requires organic solvents, enzyme cost can be higher.
Table 2: Analytical Methods for the Characterization of L-Serine Methyl Ester Hydrochloride
Analytical TechniqueSample PreparationKey Parameters and Expected Results
¹H NMR Dissolve 5-10 mg in D₂O, CD₃OD, or DMSO-d₆.[8]Chemical shifts (ppm): ~3.8 (s, 3H, -OCH₃), ~4.0 (m, 2H, -CH₂OH), ~4.2 (t, 1H, α-CH).[8]
¹³C NMR Dissolve 5-10 mg in D₂O, CD₃OD, or DMSO-d₆.[8]Chemical shifts (ppm): ~53 (-OCH₃), ~57 (α-C), ~61 (-CH₂OH), ~171 (C=O).[8]
FTIR Prepare a KBr pellet with the sample.[8]Characteristic peaks (cm⁻¹): ~3400 (O-H stretch), ~2900 (C-H stretch), ~1740 (C=O ester stretch), ~1600 (N-H bend).
Mass Spectrometry (ESI-MS) Dissolve in a suitable solvent (e.g., methanol (B129727)/water) and infuse into the ESI source.[8]Expected [M+H]⁺ ion at m/z corresponding to the molecular weight of L-serine methyl ester (120.12 g/mol ).
GC-MS Derivatization may be required to improve volatility and sensitivity.[9]Analysis of the ester form directly in a compatible solvent.[9]

Signaling Pathways and Experimental Workflow

Serine Metabolism and Signaling

L-serine is a non-essential amino acid that plays a central role in cellular metabolism and signaling. It is synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) and serves as a precursor for the biosynthesis of other amino acids, such as glycine (B1666218) and cysteine, as well as purines, pyrimidines, and sphingolipids.[10] D-serine, its enantiomer, functions as a neuromodulator by co-activating NMDA receptors in the brain.[10]

Serine_Metabolism 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate Phosphoglycerate dehydrogenase 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine Phosphoserine transaminase L-Serine L-Serine 3-Phosphoserine->L-Serine Phosphoserine phosphatase Glycine Glycine L-Serine->Glycine SHMT Cysteine Cysteine L-Serine->Cysteine Pyruvate Pyruvate L-Serine->Pyruvate Serine dehydratase D-Serine D-Serine L-Serine->D-Serine Serine racemase NMDA Receptor Co-activation NMDA Receptor Co-activation D-Serine->NMDA Receptor Co-activation

Biosynthesis and metabolic fate of L-serine.
Experimental Workflow: Enzymatic Synthesis and Analysis

The general workflow for the enzymatic synthesis of L-serine methyl ester involves the esterification reaction followed by product purification and characterization.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start Substrates L-Serine & Methanol Start->Substrates Reaction Incubation under controlled pH, temp. Substrates->Reaction Enzyme Papain or Lipase (B570770) Enzyme->Reaction Filtration Remove Enzyme Reaction->Filtration Evaporation Remove Solvent/ Excess Methanol Filtration->Evaporation Crystallization Crystallize as Hydrochloride Salt Evaporation->Crystallization Product L-Serine Methyl Ester HCl Crystallization->Product Analysis NMR, FTIR, MS Product->Analysis

Experimental workflow for enzymatic synthesis.

Experimental Protocols

Protocol 1: Papain-Catalyzed Synthesis of L-Serine Methyl Ester

This protocol is adapted from the chemoenzymatic polymerization of serine esters and focuses on the initial esterification.[11][4]

Materials:

  • L-Serine

  • Methanol

  • Papain (from Carica papaya)

  • 1 M Phosphate (B84403) buffer (pH 8.5)

  • 5 M HCl and 5 M NaOH for pH adjustment

  • Magnetic stirrer with heating

  • Centrifuge

Procedure:

  • Dissolve L-serine in methanol to a final concentration of 1 M.

  • Add an equal volume of 1 M phosphate buffer (pH 8.5) to the L-serine/methanol solution.

  • Adjust the pH of the solution to 8.5 using 5 M HCl or 5 M NaOH while stirring.

  • Equilibrate the reaction mixture to 40°C.

  • Add papain to the reaction mixture (e.g., 50 mg/mL).

  • Stir the reaction at 40°C and monitor the progress by TLC or HPLC.

  • Once the reaction reaches equilibrium or the desired conversion, stop the reaction by denaturing the enzyme (e.g., by heating or adding a denaturant).

  • Centrifuge the reaction mixture to pellet the enzyme.

  • Collect the supernatant containing the L-serine methyl ester.

  • The product can be purified by evaporation of the solvent and subsequent crystallization as the hydrochloride salt by adding a stoichiometric amount of HCl in a suitable solvent.

Protocol 2: Lipase-Catalyzed Synthesis of L-Serine Methyl Ester in Organic Solvent

This protocol is a general method for lipase-catalyzed esterification and can be optimized for L-serine.

Materials:

  • L-Serine

  • Methanol

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • Organic solvent (e.g., Toluene, Acetonitrile)

  • Molecular sieves (3Å or 4Å)

  • Shaking incubator

Procedure:

  • Activate molecular sieves by heating in an oven overnight.

  • In a sealed reaction vessel, add L-serine, methanol (in slight excess), and the chosen organic solvent.

  • Add the activated molecular sieves to the reaction mixture to remove water.

  • Add the immobilized lipase to the reaction mixture.

  • Incubate the reaction at a suitable temperature (e.g., 40-60°C) with constant shaking.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC or HPLC.

  • After completion of the reaction, filter off the immobilized lipase. The lipase can be washed with solvent and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude L-serine methyl ester.

  • Purify the product by crystallization or chromatography.

Protocol 3: Analytical Characterization of L-Serine Methyl Ester Hydrochloride

1. NMR Spectroscopy:

  • Accurately weigh 5-10 mg of the purified L-serine methyl ester hydrochloride.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube.[8]

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the spectra and compare the chemical shifts with known values for L-serine methyl ester.[8]

2. FTIR Spectroscopy:

  • Mix a small amount of the sample with dry KBr powder.

  • Press the mixture into a thin, transparent pellet.

  • Acquire the infrared spectrum from 4000 to 400 cm⁻¹.

  • Identify characteristic functional group peaks for the ester, hydroxyl, and amine groups.

3. Mass Spectrometry (ESI-MS):

  • Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol).

  • Infuse the solution into an electrospray ionization mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Identify the protonated molecular ion peak ([M+H]⁺).

Conclusion

The enzymatic synthesis of L-serine methyl ester presents a viable and advantageous alternative to traditional chemical methods. Both papain and lipases can effectively catalyze the esterification of L-serine, with the choice of enzyme and reaction conditions depending on the desired scale and available resources. The protocols and analytical methods provided in this document offer a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis to produce and characterize this important chiral intermediate. Further optimization of reaction parameters may be necessary to achieve maximum yield and purity for specific applications.

References

Application Notes and Protocols for the Large-Scale Synthesis of L-Serine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Serine methyl ester hydrochloride is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitor, Ramipril.[1][2] It also serves as a fundamental building block in peptide synthesis, where the ester functionality provides a protected form of the carboxylic acid group, preventing unwanted side reactions during peptide coupling.[3] The hydrochloride salt form enhances the compound's stability and solubility, making it a preferred reagent in both research and large-scale production environments.[2][3] This document provides detailed protocols for the large-scale synthesis of L-serine methyl ester hydrochloride, focusing on practical and efficient methodologies.

Synthetic Routes

The primary method for the industrial-scale synthesis of L-serine methyl ester hydrochloride is the Fischer esterification of L-serine in methanol (B129727) with an acidic catalyst. Common catalysts include hydrochloric acid, thionyl chloride, and trimethylchlorosilane.

Signaling Pathway of L-Serine Esterification

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products L_Serine L-Serine Esterification Esterification Reaction L_Serine->Esterification Methanol Methanol Methanol->Esterification Acid_Catalyst Acid Catalyst (HCl, SOCl₂, or TMSCl) Acid_Catalyst->Esterification Product L-Serine Methyl Ester Hydrochloride Esterification->Product Byproduct Water Esterification->Byproduct

Caption: General reaction scheme for the acid-catalyzed esterification of L-Serine.

Experimental Protocols

Protocol 1: Synthesis using Hydrochloric Acid

This protocol is based on a reported industrial synthesis method.

Materials:

  • L-Serine

  • Methanol

  • Hydrochloric Acid

Procedure:

  • In a suitable reaction vessel, suspend L-serine (105.6 g) in methanol (105.6 g).

  • To the suspension, add hydrochloric acid (50.5 g).

  • The reaction mixture is then heated and refluxed until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • After completion, the solution is cooled to induce crystallization of the product.

  • The crystals are collected by filtration.

  • The collected solid is dried under vacuum to yield L-serine methyl ester hydrochloride.

Quantitative Data:

ParameterValueReference
Starting Material (L-Serine)105.6 g
Methanol105.6 g
Hydrochloric Acid50.5 g
Product Yield134.4 g
Molar Yield83.8%
Product Purity97.0%
Water Content0.2%
Residual L-Serine0.7%
Protocol 2: Synthesis using Thionyl Chloride

This method is a common laboratory and industrial procedure for the preparation of amino acid esters.

Materials:

  • L-Serine

  • Methanol

  • Thionyl Chloride (SOCl₂)

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, add L-serine to methanol.

  • Cool the mixture to 0-10 °C.

  • Slowly add thionyl chloride dropwise to the cooled suspension. Caution: This reaction is exothermic and releases HCl gas.

  • After the addition is complete, the reaction mixture is heated to reflux (approximately 60 °C) for 24-48 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, the reaction solvent is removed under reduced pressure (evaporated to dryness).

  • The crude product is then recrystallized from a suitable solvent, such as ethanol, to afford the purified L-serine methyl ester hydrochloride.

  • The crystals are collected by filtration and dried.

Note: A patent describes this method achieving a yield of 98%.[4]

Protocol 3: Synthesis using Trimethylchlorosilane (TMSCl)

This method offers a milder alternative for the esterification of amino acids.[5]

Materials:

  • L-Serine

  • Methanol

  • Trimethylchlorosilane (TMSCl)

Procedure:

  • To a round bottom flask containing L-serine (0.1 mol), slowly add freshly distilled trimethylchlorosilane (0.2 mol) with stirring.

  • Add methanol (100 mL) to the mixture.

  • Stir the resulting solution or suspension at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the L-serine methyl ester hydrochloride product.

Note: This method is reported to give good to excellent yields for a variety of amino acids.[5]

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product Reactants L-Serine + Methanol + Catalyst Reaction Reaction (Heating/Reflux) Reactants->Reaction Evaporation Solvent Evaporation (Optional) Reaction->Evaporation If SOCl₂/TMSCl Crystallization Cooling & Crystallization Reaction->Crystallization If HCl Evaporation->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Final_Product Pure L-Serine Methyl Ester Hydrochloride Drying->Final_Product

References

Application Notes and Protocols: Serine Methyl Ester in the Development of Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of serine-based biodegradable polymers derived from serine methyl ester. These polymers, particularly poly(ester amides), offer significant potential in various biomedical applications, including drug delivery and tissue engineering, owing to their biocompatibility, tunable degradation rates, and functional side groups.

Introduction

Serine, a naturally occurring amino acid, is an attractive building block for biodegradable polymers. Its hydroxyl side group provides a site for functionalization and can influence the polymer's physical and chemical properties. This document focuses on the synthesis of serine-based poly(ester amides) (PEAs) via the ring-opening polymerization (ROP) of a serine-derived cyclic monomer, a morpholine-2,5-dione (B184730). This approach allows for the creation of polymers with alternating ester and amide linkages, combining the beneficial properties of both polyesters and polyamides.[1][2][3]

Synthesis of Serine-Based Poly(ester amides)

The overall synthetic strategy involves a two-step process:

  • Synthesis of the Serine-Derived Morpholine-2,5-dione Monomer: This involves the cyclization of a serine derivative.

  • Ring-Opening Polymerization (ROP) of the Monomer: The cyclic monomer is then polymerized to form the final poly(ester amide).

Synthesis_Workflow Serine_Methyl_Ester This compound N_Protected_Serine N-Protected Serine Derivative Serine_Methyl_Ester->N_Protected_Serine Protection Serine_Dimer Serine-Glycolic Acid Dimer Intermediate N_Protected_Serine->Serine_Dimer Coupling with protected glycolic acid MD_Monomer Serine-Derived Morpholine-2,5-dione (MD) Monomer Serine_Dimer->MD_Monomer Cyclization & Deprotection PEA_Polymer Poly(ester amide) (PEA) MD_Monomer->PEA_Polymer Ring-Opening Polymerization (ROP)

Caption: Overall workflow for the synthesis of serine-based poly(ester amides).

Experimental Protocol 1: Synthesis of (S)-3-(tert-butoxymethyl)morpholine-2,5-dione

This protocol describes the synthesis of a serine-derived morpholine-2,5-dione monomer with a protected hydroxyl group. The tert-butyl protecting group is stable under polymerization conditions.[4]

Materials:

  • L-serine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Chloroacetyl chloride

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • N-Boc Protection of this compound:

    • Dissolve L-serine methyl ester hydrochloride in a 1:1 mixture of THF and water.

    • Add NaHCO₃ to neutralize the hydrochloride and create a basic solution.

    • Add a solution of (Boc)₂O in THF dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Extract the product with EtOAc, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain N-Boc-L-serine methyl ester.

  • N-Chloroacetylation of N-Boc-L-serine methyl ester:

    • Dissolve N-Boc-L-serine methyl ester in anhydrous DCM.

    • Cool the solution to 0 °C and add triethylamine.

    • Add chloroacetyl chloride dropwise and stir the reaction at 0 °C for 2 hours, then at room temperature for 4 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over MgSO₄ and concentrate to yield the N-chloroacetylated product.

  • Cyclization to Morpholine-2,5-dione:

    • Dissolve the N-chloroacetylated product in anhydrous DMF.

    • Add NaH portion-wise at 0 °C under an inert atmosphere.

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction by carefully adding water.

    • Extract the product with EtOAc, wash with brine, and dry over MgSO₄.

    • Purify the crude product by column chromatography on silica gel (EtOAc/hexanes gradient) to obtain the (S)-3-(tert-butoxymethyl)morpholine-2,5-dione monomer.[4]

Experimental Protocol 2: Ring-Opening Polymerization (ROP) of Serine-Derived Morpholine-2,5-dione

This protocol details the polymerization of the synthesized monomer to form a poly(ester amide). The use of an organocatalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a thiourea (B124793) (TU) co-catalyst provides good control over the polymerization.[5]

Materials:

  • (S)-3-(tert-butoxymethyl)morpholine-2,5-dione

  • Benzyl (B1604629) alcohol (initiator)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU)

  • Toluene, anhydrous

  • Methanol (B129727)

  • Diethyl ether

Procedure:

  • Polymerization Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the morpholine-2,5-dione monomer, benzyl alcohol, and TU in anhydrous toluene.

    • Add the DBU catalyst to initiate the polymerization.

  • Polymerization Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 60 °C) for a specified time (e.g., 24-48 hours). The progress of the polymerization can be monitored by ¹H NMR spectroscopy by taking aliquots from the reaction mixture.

  • Polymer Isolation:

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol or diethyl ether.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer with fresh cold solvent to remove any unreacted monomer and catalyst.

    • Dry the polymer under vacuum to a constant weight.

  • Deprotection of the Hydroxyl Group (Optional):

    • To obtain the final poly(ester amide) with a free hydroxyl group, the tert-butyl protecting group can be removed by treating the polymer with trifluoroacetic acid (TFA) in DCM.

    • After deprotection, the polymer is precipitated again in a non-solvent and dried.

ROP_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination Initiator Initiator (BnOH) Activated_Initiator Activated Initiator Initiator->Activated_Initiator Activation Catalyst Catalyst (DBU/TU) Catalyst->Activated_Initiator Growing_Chain Growing Polymer Chain Activated_Initiator->Growing_Chain Ring-Opening Monomer MD Monomer Longer_Chain Propagated Chain Monomer->Longer_Chain Growing_Chain->Longer_Chain Final_Polymer Final PEA Polymer Longer_Chain->Final_Polymer Quenching Quenching_Agent Quenching Agent Quenching_Agent->Final_Polymer

Caption: Ring-Opening Polymerization (ROP) mechanism for serine-based PEAs.

Data Presentation: Properties of Serine-Based Poly(ester amides)

The properties of serine-based PEAs can be tuned by varying the monomer structure, initiator, and catalyst system. The following table summarizes typical properties that can be expected.

PropertyTypical Value RangeSignificance
Number Average Molecular Weight (Mₙ) 5,000 - 50,000 g/mol Influences mechanical properties and degradation rate.
Polydispersity Index (PDI) 1.1 - 1.8A lower PDI indicates a more uniform polymer chain length.
Glass Transition Temperature (T₉) 40 - 80 °CDetermines the physical state (glassy or rubbery) of the polymer.
Degradation Time (in vitro) Weeks to monthsCan be tailored by copolymerization or blending.

Applications in Drug Delivery

Serine-based PEAs are promising candidates for drug delivery systems due to their biocompatibility and biodegradability. The pendant hydroxyl groups can be used to conjugate drugs or targeting ligands. These polymers can self-assemble into nanoparticles or be formulated into hydrogels for controlled drug release.

Protocol 3: Preparation of Drug-Loaded Nanoparticles

Materials:

  • Serine-based poly(ester amide)

  • Hydrophobic drug (e.g., Paclitaxel)

  • Acetone (B3395972)

  • Deionized water

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Polymer and Drug Dissolution:

    • Dissolve the PEA polymer and the hydrophobic drug in acetone.

  • Nanoprecipitation:

    • Add the polymer-drug solution dropwise to deionized water under vigorous stirring.

    • The nanoparticles will form spontaneously as the acetone diffuses into the water.

  • Purification:

    • Stir the nanoparticle suspension overnight to allow for the complete evaporation of acetone.

    • Dialyze the suspension against deionized water for 24 hours to remove any unloaded drug.

  • Characterization:

    • The size and morphology of the nanoparticles can be characterized by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Drug loading and encapsulation efficiency can be determined using UV-Vis spectroscopy or HPLC.

Drug_Delivery_System cluster_Formulation Nanoparticle Formulation cluster_Release Controlled Drug Release PEA_Polymer PEA Polymer Nanoprecipitation Nanoprecipitation in Water PEA_Polymer->Nanoprecipitation Drug Hydrophobic Drug Drug->Nanoprecipitation Solvent Organic Solvent Solvent->Nanoprecipitation Drug_Loaded_NP Drug-Loaded Nanoparticle Nanoprecipitation->Drug_Loaded_NP Self-Assembly Hydrolysis Hydrolytic Degradation Drug_Loaded_NP->Hydrolysis Released_Drug Released Drug Hydrolysis->Released_Drug Degraded_Polymer Degraded Polymer Fragments Hydrolysis->Degraded_Polymer

Caption: Schematic of a drug delivery system using serine-based PEA nanoparticles.

Conclusion

This compound is a versatile precursor for the synthesis of biodegradable polymers with significant potential in biomedical applications. The protocols and data presented here provide a foundation for researchers to explore the synthesis, characterization, and application of these promising biomaterials. The ability to tailor the properties of serine-based poly(ester amides) through controlled polymerization and functionalization opens up exciting possibilities for the development of advanced drug delivery systems and tissue engineering scaffolds.

References

Application Notes: Synthesis of Phosphoserine-Containing Peptides via Post-Synthetic "Global" Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein phosphorylation on serine residues is a critical post-translational modification that governs a vast array of cellular signaling pathways.[1] The study of these intricate processes often requires access to synthetic phosphopeptides for use in kinase assays, antibody production, and structural biology. This document provides a detailed protocol for the synthesis of phosphoserine-containing peptides using a "global" or "post-synthetic" phosphorylation strategy. This method involves the assembly of the full peptide sequence on a solid support, followed by the selective phosphorylation of specific serine residues prior to cleavage and purification. This approach offers significant flexibility, particularly for the synthesis of peptides with multiple phosphorylation sites.

Principle of the Method

The synthesis of phosphopeptides can be broadly categorized into two strategies: the "building block" approach and the "global phosphorylation" approach.[2][3] The building block method utilizes pre-phosphorylated and protected amino acid monomers (e.g., Fmoc-Ser(PO(OBzl)OH)-OH) that are incorporated directly during solid-phase peptide synthesis (SPPS). While effective, this method can be hindered by the cost of the building blocks and potential side reactions like β-elimination during Fmoc deprotection with piperidine (B6355638).[3][4]

The global phosphorylation method, detailed herein, circumvents these issues by incorporating a serine residue with an orthogonally protected side chain, such as a trityl (Trt) group. The trityl group is stable to the basic conditions used for Fmoc deprotection but can be selectively removed on-resin using very mild acidic conditions that do not affect other acid-labile protecting groups or the resin linkage.[3] Once the serine hydroxyl group is exposed, it is phosphorylated on-resin using a phosphoramidite (B1245037) reagent, followed by an oxidation step. The final phosphopeptide is then cleaved from the resin and fully deprotected using a standard strong acid cocktail.

Signaling Pathway Context: The MAP Kinase Cascade

Phosphoserine and phosphothreonine residues are central to many signal transduction cascades. The Mitogen-Activated Protein (MAP) Kinase pathway is a classic example, where a series of kinases sequentially phosphorylate and activate one another, culminating in a cellular response.

MAPK_Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates (Ser/Thr) ERK ERK (MAPK) MEK->ERK Phosphorylates (Thr/Tyr) TF Transcription Factors ERK->TF Phosphorylates (Ser/Thr) Gene Gene Expression TF->Gene Regulates

Caption: A simplified diagram of the MAPK signaling cascade.

Experimental Workflow

The overall workflow for synthesizing phosphoserine-containing peptides via the global phosphorylation strategy is a multi-step process illustrated below.

Global_Phosphorylation_Workflow start Start with Rink Amide Resin spps 1. Fmoc-SPPS Assemble peptide using Fmoc-Ser(Trt)-OH start->spps deprotect_fmoc Final Fmoc Deprotection spps->deprotect_fmoc deprotect_trt 2. Selective Trt Group Removal (Mild Acid) deprotect_fmoc->deprotect_trt phosphorylate 3. On-Resin Phosphorylation (Phosphoramidite + Activator) deprotect_trt->phosphorylate oxidize 4. Oxidation to Phosphate (B84403) (P+5) phosphorylate->oxidize cleave 5. Cleavage & Global Deprotection (Strong Acid) oxidize->cleave purify 6. Precipitation & RP-HPLC Purification cleave->purify analyze 7. Analysis (Mass Spec, HPLC) purify->analyze final_product Pure Phosphopeptide analyze->final_product

Caption: Workflow for the global phosphorylation method.

Materials and Reagents

Category Item
Resins Rink Amide MBHA or Wang Resin
Amino Acids Standard Fmoc-protected amino acids, Fmoc-Ser(Trt)-OH
Coupling Reagents HBTU, HATU, or HOBt/DIC
Bases N,N-Diisopropylethylamine (DIPEA), Piperidine
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl Ether
Phosphorylation Dibenzyl N,N-diisopropylphosphoramidite , 1H-Tetrazole, 4,5-Dicyanoimidazole
Oxidizing Agents tert-Butyl hydroperoxide (t-BHP) or meta-Chloroperoxybenzoic acid (m-CPBA)
Deprotection Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
Purification Acetonitrile (ACN), HPLC system with a C18 column

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Ser(Trt)-Containing Peptide
  • Resin Swelling: Swell the resin (e.g., 0.1 mmol scale Rink Amide) in DMF for 30 minutes in a peptide synthesis vessel.

  • Initial Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat with a 15-minute agitation. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[5]

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (3-5 equiv.) with a coupling agent (e.g., HBTU, 0.95 equiv. to the amino acid) and DIPEA (2 equiv. to the amino acid) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

    • Confirm coupling completion with a Kaiser test. If incomplete, repeat the coupling.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence. Use Fmoc-Ser(Trt)-OH for the serine residue intended for phosphorylation.

  • Final Fmoc Deprotection: After the last coupling, perform a final Fmoc deprotection (Step 2). Wash the resin extensively with DMF, DCM, and methanol (B129727), then dry under vacuum.

Protocol 2: On-Resin Selective Deprotection of the Trityl Group
  • Swell the dried peptide-resin in DCM for 20 minutes.

  • Prepare a solution of 1-2% TFA and 5% TIS in DCM.

  • Treat the resin with this mild acid solution, agitating for 2 minutes. Repeat this treatment 4-5 times.

  • Wash the resin thoroughly with DCM (5x), 10% DIPEA in DMF (2x, to neutralize residual acid), DMF (5x), and DCM (5x).

  • Dry the resin under vacuum.

Protocol 3: On-Resin Phosphorylation

This procedure should be performed under an inert atmosphere (e.g., Argon or Nitrogen) as phosphoramidites are sensitive to moisture and oxygen.

  • Swell the resin in anhydrous DCM for 20 minutes.

  • In a separate flask, dissolve Dibenzyl N,N-diisopropylphosphoramidite (10 equiv.) and 1H-Tetrazole (10 equiv.) in anhydrous DCM.

  • Add the phosphorylation solution to the resin and agitate for 2 hours at room temperature.[6][7]

  • Wash the resin with anhydrous DCM (3x) and anhydrous THF (3x).

  • Oxidation: Prepare a solution of 0.5 M t-BHP in DCM. Add it to the resin and agitate for 1 hour.[3]

  • Wash the resin extensively with DCM (5x), DMF (5x), and methanol (3x). Dry the resin completely under vacuum.

Protocol 4: Cleavage, Deprotection, and Purification
  • Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin) and agitate for 2-3 hours at room temperature.[8]

  • Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution to ice-cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Air-dry the crude peptide pellet.

  • Dissolve the peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water) and purify using preparative reverse-phase HPLC with a C18 column.

  • Lyophilize the pure fractions and confirm the identity and purity by mass spectrometry and analytical HPLC.

Data Presentation

Table 1: Comparison of Phosphorylation Strategies
Parameter Global Phosphorylation (On-Resin) Building Block Approach (Pre-phosphorylated AA)
Starting Serine Fmoc-Ser(Trt)-OHFmoc-Ser(PO(OBzl)OH)-OH
Advantages - More cost-effective starting materials.- Less risk of β-elimination during SPPS.- Ideal for synthesizing peptides with many pSer sites.- Simpler overall workflow (no post-synthesis steps).- Well-established and predictable.
Disadvantages - Requires additional on-resin reaction steps.- Phosphorylation reaction may not be 100% efficient.- Requires handling of sensitive phosphoramidite reagents.- Expensive building blocks.- High risk of β-elimination with piperidine, especially for N-terminal pSer.[4]- Coupling can be sluggish due to steric hindrance.
Typical Yields Variable (5-30% after purification), highly sequence-dependent.Generally higher for single phosphorylations (10-40%).[9]
Purity Can be high (>95%) after HPLC, but crude product may contain unphosphorylated species.Crude product can be purer if couplings are efficient, but may contain β-elimination byproducts.
Table 2: Troubleshooting Guide
Problem Possible Cause Solution
Incomplete Phosphorylation - Inefficient activation or coupling.- Moisture contamination of reagents.- Steric hindrance around the serine residue.- Use fresh, anhydrous solvents and reagents.- Increase reaction time and/or equivalents of phosphoramidite.- Consider using backbone protecting groups (e.g., Hmb) to reduce peptide aggregation.[3]
β-Elimination Byproduct - Occurs with strong base or high temperature, especially with benzyl-protected phosphates.- For the building block method, use DBU instead of piperidine or a milder base for Fmoc removal.[8]- The global method largely avoids this during synthesis.
Re-benzylation during Cleavage - Benzyl groups from the phosphate can re-attach to sensitive residues (e.g., Trp, Met) during TFA cleavage.- Perform cleavage at room temperature.- Increase the amount and type of scavengers in the TFA cocktail (e.g., add ethanedithiol).
No Product Detected - Failure of a key step (e.g., Trt deprotection, phosphorylation).- Degradation of peptide during cleavage.- Monitor each step with a small resin sample cleavage and MS analysis.- Ensure all reagents are active and conditions are correct.

Conclusion

The global phosphorylation strategy provides a robust and flexible alternative to the building block approach for synthesizing phosphoserine-containing peptides. By using an orthogonally protected serine derivative like Fmoc-Ser(Trt)-OH, researchers can assemble complex peptide sequences and introduce the phosphate group post-synthetically, minimizing side reactions and cost. The detailed protocols and data presented here serve as a comprehensive guide for scientists aiming to produce high-quality phosphopeptides for critical research in cell signaling, drug discovery, and proteomics.

References

Troubleshooting & Optimization

Technical Support Center: Serine Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of serine methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the thionyl chloride/methanol (B129727) method and the Fischer esterification. The thionyl chloride method is often favored for its high yields and the formation of the hydrochloride salt, which can be advantageous for purification and handling.[1][2][3] Fischer esterification is a classic acid-catalyzed reaction between the carboxylic acid and an alcohol.[4][5]

Q2: Why is the product often isolated as a hydrochloride salt?

A2: The use of reagents like thionyl chloride or hydrochloric acid in methanol naturally leads to the formation of the hydrochloride salt of the amino acid ester.[6][7] This salt form is often more stable, crystalline, and easier to handle than the free base, which can be an oil and less stable.[8] The salt formation also protects the amino group from unwanted side reactions during synthesis.

Q3: What is the purpose of using protecting groups in this compound synthesis?

A3: Protecting groups are used to prevent unwanted side reactions at the reactive amino (-NH2) and hydroxyl (-OH) groups of serine during esterification.[9] While direct esterification is possible, protecting the amino group (e.g., as a Boc or Cbz derivative) can improve solubility and prevent side reactions.[10][11] Protecting the hydroxyl group is also an option, especially if harsh reaction conditions are used that could lead to side reactions at this position.[9]

Q4: Can racemization occur during the synthesis, and how can it be minimized?

A4: Yes, racemization at the chiral center of serine is a potential side reaction, particularly under harsh conditions (e.g., high temperatures or strong bases).[12][13] To minimize racemization, it is crucial to use mild reaction conditions. When dealing with protected serine, the choice of coupling agents and additives (like HOBt or HOAt) is critical to suppress racemization.[14][15]

Troubleshooting Guide

Low Yield

Problem: My reaction yield for this compound synthesis is consistently low.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Reaction Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). A Chinese patent suggests a reaction time of 24-48 hours at 35-40°C for the thionyl chloride method to ensure completion.[1]
Optimize Temperature: For the thionyl chloride method, after the initial addition at 0-10°C, heating to 35-40°C can improve the reaction rate and yield. Refluxing at 60°C is also reported but may lead to more byproducts.[1]
Suboptimal Reagent Ratio Adjust Thionyl Chloride Amount: The mass ratio of thionyl chloride to L-serine can be critical. A range of 1.35 to 1.7:1 is suggested to ensure full esterification without excessive waste.[1]
Water Contamination Use Anhydrous Conditions: Fischer esterification is a reversible reaction, and the presence of water can drive the equilibrium back towards the reactants, lowering the yield.[4][5][16] Ensure all glassware is dry and use anhydrous methanol.
Product Loss During Workup Optimize Crystallization: For the hydrochloride salt, cooling the reaction mixture after completion can facilitate crystallization, allowing for better recovery by filtration.[1]
Avoid Emulsion during Extraction: When extracting the free base, emulsions can form. Using brine washes can help to break emulsions and improve phase separation.
Impure Product

Problem: My final product contains significant impurities.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Side Reactions Control Temperature: High temperatures can promote the formation of byproducts. For the thionyl chloride method, maintaining a temperature of 35-40°C is recommended over refluxing at 60°C to reduce byproduct formation.[1]
Formation of Alkyl Chloride at Serine Hydroxyl Group: In the presence of thionyl chloride, the hydroxyl group of serine can be converted to an alkyl chloride, a known side reaction.[17] Using milder esterification methods or protecting the hydroxyl group can prevent this.
Unreacted Starting Material Ensure Complete Reaction: As mentioned for low yield, monitor the reaction by TLC to ensure all the starting serine has been consumed.
Byproducts from Reagents Purification: Recrystallization of the hydrochloride salt can effectively remove many impurities. For the free base, which is often an oil, column chromatography may be necessary.

Experimental Protocols

Protocol 1: Synthesis of L-Serine Methyl Ester Hydrochloride via Thionyl Chloride

This protocol is adapted from a patented method designed to improve yield.[1]

Materials:

  • L-Serine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Reaction flask with a stirrer and dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • System for trapping acidic gases (e.g., a sodium hydroxide (B78521) scrubber)

Procedure:

  • Suspend L-serine in anhydrous methanol (e.g., 200g L-serine in 600L methanol) in a reaction flask and cool the mixture to 0-10°C using an ice bath.

  • Slowly add thionyl chloride (e.g., 340kg for 200kg of L-serine) dropwise to the stirred suspension, maintaining the temperature below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to 35-40°C.

  • Maintain the reaction at this temperature for 24-48 hours, monitoring the progress by TLC until all the L-serine is consumed.

  • After the reaction is complete, cool the mixture to induce crystallization of L-serine methyl ester hydrochloride.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Expected Yield: This optimized method has reported yields of up to 99.5%.[1]

Protocol 2: Fischer Esterification of L-Serine

This is a general protocol for acid-catalyzed esterification.

Materials:

  • L-Serine

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gas

  • Reaction flask with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Suspend L-serine in a large excess of anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents). Alternatively, bubble dry HCl gas through the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) for several hours (e.g., 2-4 hours). Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude L-serine methyl ester hydrochloride (if HCl was used as the catalyst) or the sulfate (B86663) salt.

  • The product can be purified by recrystallization from a suitable solvent system like methanol/ether.

Expected Yield: Yields for Fischer esterification can vary but are generally good, often exceeding 80%.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Thionyl Chloride Method cluster_protocol2 Protocol 2: Fischer Esterification p1_start Suspend L-Serine in Methanol (0-10°C) p1_add_socl2 Add Thionyl Chloride Dropwise p1_start->p1_add_socl2 p1_warm Warm to 35-40°C p1_add_socl2->p1_warm p1_react React for 24-48h p1_warm->p1_react p1_cool Cool to Crystallize p1_react->p1_cool p1_filter Filter and Dry p1_cool->p1_filter p1_product L-Serine Methyl Ester HCl p1_filter->p1_product p2_start Suspend L-Serine in Methanol p2_add_acid Add Acid Catalyst (H₂SO₄ or HCl) p2_start->p2_add_acid p2_reflux Reflux for 2-4h p2_add_acid->p2_reflux p2_evaporate Evaporate Methanol p2_reflux->p2_evaporate p2_recrystallize Recrystallize Product p2_evaporate->p2_recrystallize p2_product L-Serine Methyl Ester Salt p2_recrystallize->p2_product

Caption: Experimental workflows for the two primary methods of this compound synthesis.

troubleshooting_yield start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Check reagent_ratio Suboptimal Reagent Ratio? start->reagent_ratio Check water_present Water Contamination? start->water_present Check workup_loss Loss During Workup? start->workup_loss Check solution1 Extend Reaction Time / Optimize Temp incomplete_rxn->solution1 Yes solution2 Adjust Thionyl Chloride:Serine Ratio reagent_ratio->solution2 Yes solution3 Use Anhydrous Solvents/Glassware water_present->solution3 Yes solution4 Optimize Crystallization / Extraction workup_loss->solution4 Yes

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

References

Technical Support Center: Purification of Serine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of serine methyl ester from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound hydrochloride?

A1: The synthesis of this compound hydrochloride, typically via the reaction of L-serine with methanol (B129727) and thionyl chloride or hydrochloric acid, can lead to several byproducts and impurities, including:

  • Unreacted L-serine

  • Water

  • Residual methanol

  • Sulfur-containing byproducts (if thionyl chloride is used)

  • Small amounts of di- and tri-peptides due to self-condensation of serine

  • In some subsequent reactions, byproducts like anhydrides and acrylates can form[1][2]

Q2: My final product after purification is a yellow, adhesive wax. Is this normal?

A2: The free base form of this compound is often described as a yellow, adhesive wax[1]. If you have deprotected the amine group from the hydrochloride salt, this physical appearance is expected. The hydrochloride salt of L-serine methyl ester, on the other hand, is typically a crystalline solid[3][4].

Q3: Why is it difficult to extract the free base of this compound into an organic solvent from an aqueous solution?

A3: this compound has a low octanol/water partition coefficient (logP of -1.26), indicating it is highly hydrophilic[5]. This makes it challenging to extract efficiently from aqueous solutions into common organic solvents like dichloromethane (B109758) (DCM) or ethyl acetate[5].

Q4: What is the recommended method for converting this compound hydrochloride to the free base?

A4: A common method is to dissolve the hydrochloride salt in a suitable solvent like chloroform, DCM, or methanol and then add a base such as triethylamine (B128534) (TEA)[5]. The resulting triethylamine hydrochloride precipitate can be filtered off. Another approach involves stirring a methanolic solution of the hydrochloride salt over sodium carbonate, followed by filtration and solvent evaporation[5].

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Incomplete reaction. 2. Product loss during extraction due to its high water solubility. 3. Decomposition of the product during purification. 4. Formation of triethylamine-serinate complexes with excess triethylamine.[1][2]1. Monitor the reaction progress using TLC to ensure completion.[6] 2. Minimize aqueous washes. If extraction is necessary, use a continuous liquid-liquid extractor or perform multiple extractions with a larger volume of organic solvent. 3. Avoid excessive heating during solvent evaporation. 4. Use a stoichiometric amount of base for deprotection.
Product Fails to Crystallize (Hydrochloride Salt) 1. Presence of impurities that inhibit crystal formation. 2. Incorrect solvent system for recrystallization. 3. Presence of water.1. Purify the crude product by flash chromatography before crystallization. 2. A common solvent for recrystallization of L-serine methyl ester hydrochloride is absolute ethanol.[3] Cooling and seeding can aid crystallization.[3] 3. Ensure all solvents are anhydrous and the reaction is protected from atmospheric moisture.
Multiple Spots on TLC After Purification 1. Incomplete removal of byproducts. 2. On-column decomposition if using silica (B1680970) gel chromatography with the free base. 3. Racemization during synthesis or purification.1. Optimize the purification method. For flash chromatography, try a different solvent system or a different stationary phase (e.g., amine-functionalized silica for the free base).[7] 2. The free base can be unstable on silica gel. Consider using a neutral or basic alumina (B75360) column or converting the product back to the hydrochloride salt before chromatography. 3. Use mild reaction and purification conditions to minimize racemization.
Poor Separation During Flash Chromatography 1. Inappropriate solvent system. 2. Column overloading. 3. Use of standard silica gel for the basic free amine.1. Develop an optimal solvent system using TLC. A common mobile phase for amino acid esters is a mixture of dichloromethane and methanol.[7] 2. Use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100). 3. For the free base of this compound, which is an organic amine, using an amine-functionalized silica stationary phase can improve separation and reduce tailing.[7]

Experimental Protocols

Protocol 1: Synthesis of L-Serine Methyl Ester Hydrochloride

This protocol is based on the esterification of L-serine using methanol and thionyl chloride[2][8].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend L-serine in anhydrous methanol.

  • Reagent Addition: Cool the suspension to 0-10 °C in an ice bath. Slowly add thionyl chloride dropwise while maintaining the temperature below 15 °C.

  • Reaction: After the addition is complete, warm the mixture to 35-40 °C and stir for 24-48 hours. Monitor the reaction by TLC.

  • Crystallization and Isolation: Cool the reaction mixture to induce crystallization. Collect the crystalline product by filtration and wash with cold methanol.

  • Drying: Dry the L-serine methyl ester hydrochloride under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying L-serine methyl ester hydrochloride[3].

  • Dissolution: Dissolve the crude L-serine methyl ester hydrochloride in a minimal amount of hot absolute ethanol.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to maximize crystal formation. Seeding with a small crystal of pure product can initiate crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold absolute ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography (for N-Boc-L-serine methyl ester)

This protocol is adapted for a protected form of this compound, which is less polar and more amenable to standard silica gel chromatography[6].

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Sample Loading: Dissolve the crude N-Boc-L-serine methyl ester in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods for L-Serine Methyl Ester Hydrochloride

Purification MethodPurity AchievedYieldReference
Cooling Crystallization97.0%83.8%
Recrystallization from EthanolHigh (suitable for X-ray diffraction)Not specified[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start L-Serine + Methanol reagent Thionyl Chloride start->reagent cool to 0-10°C reaction Reaction (35-40°C, 24-48h) reagent->reaction crystallization Cooling Crystallization reaction->crystallization filtration Filtration crystallization->filtration drying Vacuum Drying filtration->drying product Pure L-Serine Methyl Ester HCl drying->product

Caption: Workflow for the synthesis and purification of L-serine methyl ester hydrochloride.

troubleshooting_logic start Purification Attempt outcome Low Yield? start->outcome check_reaction Check Reaction Completion (TLC) outcome->check_reaction Yes final_product Pure Product outcome->final_product No check_extraction Review Extraction Protocol check_reaction->check_extraction check_temp Avoid High Temperatures check_extraction->check_temp

Caption: Troubleshooting logic for low yield in this compound purification.

References

preventing racemization during serine methyl ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of serine methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the synthesis of this compound?

A1: Racemization is the process that converts an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate).[1] In the context of this compound synthesis, if the starting L-serine or D-serine undergoes racemization, the final product will be a mixture of L-serine methyl ester and D-serine methyl ester. This is a significant issue in pharmaceutical development and biological research, as the stereochemistry of a molecule is crucial for its biological activity and specificity.

Q2: What are the primary mechanisms that cause racemization during amino acid esterification?

A2: The two main mechanisms responsible for racemization during amino acid esterification and peptide coupling are:

  • Oxazolone (B7731731) Formation: The activated carboxylic acid of an N-protected amino acid can cyclize to form an oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.[2][3]

  • Direct Enolization: A base can directly abstract the alpha-proton of the amino acid ester, forming an enolate intermediate which is achiral. Reprotonation can then occur from either face, leading to a racemic mixture.[4]

Q3: How does the choice of N-protecting group for serine affect racemization?

A3: The N-protecting group plays a crucial role in preventing racemization. Urethane-based protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are known to suppress racemization.[4] This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making it less available to participate in the formation of an oxazolone intermediate. In contrast, acyl protecting groups like acetyl or benzoyl can more readily lead to racemization.[5]

Q4: Can the hydroxyl group of serine participate in side reactions?

A4: Yes, the side chain hydroxyl group of serine can participate in side reactions. While not directly causing racemization at the alpha-carbon, it can be a site for undesired reactions if not properly protected, especially under harsh reaction conditions. For many applications, particularly in peptide synthesis, protecting the serine hydroxyl group is recommended.[6][7] Common protecting groups for the serine hydroxyl group include tert-butyl (tBu), benzyl (B1604629) (Bzl), and trityl (Trt).[8]

Troubleshooting Guide

Problem 1: Significant racemization is observed in the final this compound product.

Possible Cause Suggested Solution
Inappropriate esterification method. Certain methods are more prone to racemization. For instance, methods involving harsh acidic or basic conditions can increase the risk.
Use of a strong base. Strong bases can promote racemization through direct enolization.[4]
Prolonged reaction time or high temperature. Extended reaction times and elevated temperatures increase the likelihood of racemization.[2][4]
Inadequate N-protection. Using an acyl-type N-protecting group instead of a urethane-type protecting group can facilitate oxazolone formation.[5]

Problem 2: Low yield of the desired this compound.

Possible Cause Suggested Solution
Incomplete reaction. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion.[9]
Side reactions. The unprotected hydroxyl group of serine can lead to side reactions. Consider using a side-chain protecting group.
Suboptimal reaction conditions. The choice of solvent, temperature, and stoichiometry of reagents can significantly impact the yield.

Quantitative Data on Racemization

The extent of racemization is often reported as enantiomeric excess (e.e.), which is a measure of the purity of an enantiomer. An e.e. of 100% indicates an enantiomerically pure sample, while an e.e. of 0% indicates a racemic mixture.

Esterification Method N-Protecting Group Reagents Reported Enantiomeric Purity Reference
Methyl IodideBocK₂CO₃, MeI in DMF"without significant racemization"[9]
DiazomethaneBocCH₂N₂ in EtherNot explicitly stated, but used as a reliable method for comparison.[9]
Thionyl ChlorideNone (forms HCl salt)SOCl₂ in Methanol (B129727)Not explicitly stated, but is a common industrial method.[10][11][12]
TrimethylchlorosilaneNone (forms HCl salt)TMSCl in Methanol"little racemization" for protected amino acids.[13]

Note: Quantitative data on the exact percentage of racemization for this compound synthesis is often not explicitly stated in survey literature. The provided information is based on qualitative descriptions from the cited sources.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-serine methyl ester with minimal racemization using Methyl Iodide

This protocol is adapted from a procedure reported in Organic Syntheses.[9]

  • Preparation of N-Boc-L-serine:

    • Dissolve L-serine in 1 N sodium hydroxide (B78521) solution and cool in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in dioxane.

    • Stir the mixture at low temperature and then allow it to warm to room temperature.

    • Acidify the mixture and extract the N-Boc-L-serine with ethyl acetate (B1210297).

  • Esterification:

    • Dissolve the crude N-Boc-L-serine in dimethylformamide (DMF) and cool in an ice-water bath.

    • Add solid potassium carbonate (K₂CO₃) to the solution.

    • After stirring, add methyl iodide (MeI).

    • Continue stirring at low temperature and then allow the reaction to warm to room temperature.

    • Monitor the reaction completion by TLC.[9]

    • Work up the reaction by partitioning between ethyl acetate and water.

    • Wash the organic phase, dry it, and concentrate to obtain the N-Boc-L-serine methyl ester.

Protocol 2: Synthesis of L-serine methyl ester hydrochloride using Thionyl Chloride

This method is a common approach for preparing amino acid methyl ester hydrochlorides.[10][11][12]

  • Suspend L-serine in methanol and cool the mixture in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise to the suspension while maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction until completion.

  • Cool the reaction mixture to induce crystallization of the L-serine methyl ester hydrochloride.

  • Collect the product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated_AA Activated N-acyl Serine Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Enolate Oxazolone Enolate Oxazolone->Enolate + Base - H+ Racemized_Oxazolone Racemized Oxazolone Enolate->Racemized_Oxazolone + H+ Racemized_Ester Racemized This compound Racemized_Oxazolone->Racemized_Ester + Methanol Serine_Ester This compound Enolate2 Enolate Intermediate Serine_Ester->Enolate2 + Base - H+ Enolate2->Racemized_Ester + H+ Synthesis_Workflow Start L-Serine N_Protection N-Protection (e.g., (Boc)₂O) Start->N_Protection N_Boc_Serine N-Boc-L-Serine N_Protection->N_Boc_Serine Esterification Esterification (MeI, K₂CO₃ in DMF) N_Boc_Serine->Esterification N_Boc_Serine_Ester N-Boc-L-Serine Methyl Ester Esterification->N_Boc_Serine_Ester Workup Aqueous Workup & Purification N_Boc_Serine_Ester->Workup Final_Product Pure N-Boc-L-Serine Methyl Ester Workup->Final_Product

References

stability issues and degradation pathways of serine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for serine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and degradation pathways of this compound. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the handling and use of this compound in a question-and-answer format.

Question 1: I am seeing an unexpected loss of my this compound compound in solution over time. What could be the cause?

Answer: The most likely cause is hydrolysis of the methyl ester group back to the carboxylic acid (serine). This reaction is catalyzed by both acidic and basic conditions. The rate of hydrolysis is dependent on the pH, temperature, and the buffer system used.

Potential Solutions:

  • pH Control: Maintain the pH of your solution within a weakly acidic to neutral range (ideally pH 4-6) to minimize both acid- and base-catalyzed hydrolysis.

  • Temperature: Store solutions at low temperatures (2-8 °C or frozen) to slow down the degradation rate.[1]

  • Aqueous Solutions: Prepare aqueous solutions fresh and use them promptly. For long-term storage, consider storing as a solid hydrochloride salt or in an anhydrous organic solvent.[2][3]

  • Buffer Choice: Be aware that some buffer components can participate in the hydrolysis reaction. It is advisable to use non-nucleophilic buffers.

Question 2: My peptide coupling reaction with this compound is incomplete, or I am observing unexpected side products. What are the possible reasons?

Answer: Incomplete coupling or side product formation when using this compound in peptide synthesis can be due to several factors:

  • Racemization: The α-carbon of amino acid esters is susceptible to racemization (loss of stereochemical purity) in the presence of a base, which is often used in coupling reactions. This can lead to the incorporation of D-serine (B559539) instead of L-serine.

  • Side-chain reactions: The unprotected hydroxyl group of serine can undergo side reactions, such as O-acylation, especially with highly activated amino acids or prolonged coupling times.[4][5]

  • Incomplete Activation/Coupling: Standard coupling conditions may not be optimal for this compound, leading to incomplete reactions.[6][7]

Potential Solutions:

  • Control Basicity: Use a weaker base or a sterically hindered base during coupling to minimize racemization.

  • Optimize Coupling Time: Use the shortest effective coupling time to reduce the risk of both racemization and O-acylation.[4]

  • Protecting Groups: For critical applications, consider using a serine derivative with a protected hydroxyl group (e.g., Ser(tBu)) to prevent side-chain reactions.[5]

  • Coupling Reagents: Utilize coupling reagents known to suppress racemization, such as those based on HOBt or Oxyma.

  • Monitoring: Monitor the reaction progress closely using a method like the Kaiser test to ensure complete coupling before proceeding.[6][8]

Question 3: I am observing extra peaks in my HPLC analysis of a this compound sample. What could they be?

Answer: Unexpected peaks in your HPLC chromatogram could be due to a number of reasons:

  • Degradation Products: The most common extra peaks are likely due to the hydrolysis product (serine) or the racemized product (D-serine methyl ester).

  • Solvent Impurities: Impurities in the mobile phase or the solvent used to dissolve the sample can appear as "ghost peaks".[9][10][11]

  • Sample Carryover: Residual sample from a previous injection can appear in a subsequent run.[11]

  • Side-reaction Products: If the this compound was used in a reaction, the extra peaks could be byproducts of that reaction.

Potential Solutions:

  • Analyze Blanks: Inject a blank (mobile phase only) to check for solvent-related ghost peaks.[10]

  • Optimize Wash Steps: Ensure your autosampler's wash procedure is adequate to prevent carryover.[9]

  • Characterize Peaks: If possible, use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks to help determine their identity.

  • Use High-Purity Solvents: Always use HPLC-grade solvents for your mobile phase and sample preparation.[9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and degradation of this compound.

What are the main degradation pathways for this compound?

The two primary degradation pathways for this compound are:

  • Hydrolysis: The ester bond is cleaved by water to yield serine and methanol (B129727). This reaction is significantly influenced by pH and temperature.[12][13][14][15]

  • Racemization: The stereocenter at the α-carbon can invert, converting the L-enantiomer to a mixture of L- and D-enantiomers. This process is often catalyzed by bases.[16][17]

How does pH affect the stability of this compound?

The stability of this compound is highly pH-dependent.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the ester can occur.[15]

  • Neutral to Weakly Acidic Conditions (pH 4-6): This is generally the range of greatest stability against hydrolysis.

  • Basic Conditions (pH > 7): Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis. Basic conditions also significantly increase the rate of racemization.[13][14]

How does temperature affect the stability of this compound?

Higher temperatures accelerate the rates of both hydrolysis and racemization. For optimal stability, this compound and its solutions should be stored at low temperatures, such as 2-8 °C for short-term storage or frozen (-20 °C or below) for long-term storage.[1][18]

Why is this compound often supplied as a hydrochloride salt?

This compound is commonly available as a hydrochloride (HCl) salt because this form enhances the stability and handling of the compound.[19] The salt form is a crystalline solid that is generally more stable to hydrolysis and easier to weigh and handle than the free base, which may be an oil or a less stable solid.

What are the recommended storage conditions for this compound hydrochloride?

It is recommended to store this compound hydrochloride in a cool, dry place, in a tightly sealed container to protect it from moisture.[2][3][19] For long-term storage, keeping it at refrigerated or frozen temperatures is advisable.[1]

Quantitative Data on Stability

ConditionDegradation PathwayRelative RateNotes
pH
< 4HydrolysisModerateAcid-catalyzed.
4 - 6Hydrolysis & RacemizationLowGenerally the most stable pH range.
> 7HydrolysisHighBase-catalyzed, generally faster than acid-catalyzed.[14]
> 8RacemizationHighBase-catalyzed.
Temperature
< 0 °C (Frozen)Hydrolysis & RacemizationVery LowRecommended for long-term storage of solutions.[1]
2 - 8 °CHydrolysis & RacemizationLowSuitable for short-term storage of solutions.[1]
Room TemperatureHydrolysis & RacemizationModerateDegradation is more likely to be observed.
Elevated Temperature (>40 °C)Hydrolysis & RacemizationHighSignificant degradation can be expected.[18]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Buffer solutions (e.g., phosphate, acetate) at various pH values

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic oven and water bath

  • Photostability chamber

2. Procedure:

  • Sample Preparation: Prepare stock solutions of this compound hydrochloride in high-purity water or an appropriate buffer.

  • Acidic Degradation: Mix the stock solution with an equal volume of HCl solution. Incubate at room temperature and at an elevated temperature (e.g., 60 °C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Basic Degradation: Mix the stock solution with an equal volume of NaOH solution. Incubate at room temperature. Due to the higher rate of base-catalyzed hydrolysis, shorter time points may be necessary. Neutralize the samples before analysis.

  • Oxidative Degradation: Mix the stock solution with H₂O₂ solution. Incubate at room temperature. Take samples at various time points.

  • Thermal Degradation: Store the solid this compound hydrochloride and a solution of the compound in an oven at an elevated temperature (e.g., 70 °C). Analyze at various time points.

  • Photodegradation: Expose the solid and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to quantify the amount of remaining this compound and detect the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation product, serine.

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a Mass Spectrometer (for peak identification).

  • A C18 reversed-phase column is a common starting point. A mixed-mode column (e.g., reversed-phase/cation-exchange) may also be effective for separating these polar compounds.[20]

2. Mobile Phase:

  • A gradient elution is often necessary.

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.

  • The acidic modifier helps to achieve good peak shape for the amine-containing analytes.

3. Suggested HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (as this compound lacks a strong chromophore, low UV is necessary) or Mass Spectrometry.[19]

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase to a higher percentage (e.g., 95%) over 15-20 minutes to elute all components.

4. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject a standard of this compound and a standard of serine to determine their retention times.

  • Analyze the samples from the forced degradation study to track the decrease in the this compound peak and the increase in the serine peak and any other degradation product peaks.

Visualizations

SerME This compound Ser Serine SerME->Ser Hydrolysis (+H2O) MeOH Methanol SerME->MeOH

Caption: Hydrolysis of this compound.

L_SerME L-Serine Methyl Ester Enolate Enolate Intermediate L_SerME->Enolate Base (-H+) D_SerME D-Serine Methyl Ester L_SerME->D_SerME Racemization Enolate->D_SerME Protonation (+H+)

Caption: Racemization of this compound.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare this compound in Stress Condition Incubate Incubate at Defined Temperature and Time Points Prep->Incubate Analyze Analyze by Stability-Indicating HPLC Method Incubate->Analyze Evaluate Quantify Degradation and Identify Degradants Analyze->Evaluate

Caption: Experimental Workflow for Stability Testing.

References

Technical Support Center: Optimizing Coupling Reactions with Serine Methyl Ester in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing coupling reactions involving serine methyl ester in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound in SPPS?

A1: L-Serine methyl ester hydrochloride serves as a crucial building block in peptide synthesis by providing a protected form of the carboxyl group of L-serine.[1] This protection is vital during SPPS to prevent unwanted side reactions, ensuring the amino acid is incorporated at the desired position in the growing peptide chain.[1] The hydrochloride salt form also enhances its stability and handling.[1] The ester moiety can be selectively cleaved under mild conditions to liberate the free carboxyl group for peptide bond formation.[1]

Q2: What are the most common side reactions observed when coupling this compound and how can they be minimized?

A2: The primary side reactions when coupling serine derivatives, including the methyl ester, are racemization (epimerization) and O-acylation of the side-chain hydroxyl group.

  • Racemization: This is a significant concern as it can alter the peptide's bioactivity.[2] It can be minimized by using coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) and avoiding strong bases or prolonged activation times.[3] The choice of base is also critical, with bulkier bases like N,N-diisopropylethylamine (DIPEA) generally leading to less racemization than less hindered ones.[2]

  • O-acylation: This occurs when the incoming activated amino acid acylates the hydroxyl group of serine, leading to branched peptide impurities. While side-chain protection is the most common strategy to prevent this, for certain applications without side-chain protection, using milder coupling reagents and optimized conditions is crucial.

Q3: Which coupling reagents are recommended for this compound?

A3: For efficient coupling and to minimize side reactions, especially racemization, the use of aminium/uronium or phosphonium (B103445) salt-based coupling reagents is recommended. These include:

  • HBTU/HATU/HCTU: These are highly efficient coupling reagents.[4] HATU, in particular, is very effective due to the formation of a more reactive OAt-ester.[5]

  • PyBOP/PyAOP: These are phosphonium-based reagents that are also highly effective.[4][5] PyAOP is particularly useful for coupling N-methyl amino acids.[6]

  • COMU: This is a newer generation uronium salt based on OxymaPure, which offers high efficiency and is considered safer to handle than HOBt-based reagents.[4][6]

When using carbodiimides like DIC, the addition of HOBt or OxymaPure is essential to suppress racemization.[3][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Steric hindrance from the peptide sequence. 2. Peptide aggregation on the resin. 3. Inefficient coupling reagent or conditions. 4. Poor resin swelling.1. Double couple: Repeat the coupling step with fresh reagents. 2. Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU. 3. Increase reaction time: Extend coupling time from 1-2 hours to 4 hours. 4. Use aggregation-disrupting solvents: A mixture of NMP/DCM/DMF can be effective.[7] 5. Incorporate pseudoproline dipeptides: These can disrupt secondary structures that cause aggregation.[7][8]
High Levels of Racemization 1. Prolonged pre-activation time. 2. Use of a strong, non-hindered base. 3. High reaction temperature, especially with microwave synthesis. 4. Absence of a racemization suppressant.1. Minimize pre-activation time: Add the activated amino acid to the resin immediately. 2. Use a hindered base: DIPEA or 2,4,6-collidine are preferred over NMM.[9] 3. Lower the coupling temperature: For microwave-assisted SPPS, reducing the temperature from 80°C to 50°C can limit racemization.[9] 4. Add HOBt or OxymaPure: These additives are crucial when using carbodiimide (B86325) coupling reagents.
Presence of Deletion Sequences 1. Incomplete deprotection of the N-terminal Fmoc group. 2. Incomplete coupling in the previous cycle.1. Ensure complete deprotection: Extend the second piperidine (B6355638) treatment to 15-20 minutes. 2. Perform a capping step: After an incomplete coupling, cap unreacted amines with acetic anhydride (B1165640) to prevent them from reacting in subsequent cycles.
Formation of Side-Chain Adducts 1. O-acylation of the serine hydroxyl group. 2. Side reactions during final cleavage from the resin.1. Use of a side-chain protecting group: A tert-butyl (tBu) group is commonly used for the serine hydroxyl group. 2. Optimize cleavage cocktail: Use appropriate scavengers in the TFA cleavage cocktail to prevent re-attachment of protecting groups to sensitive residues.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Ser(OMe)-OH using HATU
  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

    • Deprotect the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times).

    • Confirm the presence of free primary amines using a Kaiser test. A positive result will show a blue color on the resin beads.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Ser(OMe)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution and mix well.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellowish beads) indicates complete coupling.

    • If the Kaiser test is positive, a second coupling may be necessary.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) to remove excess reagents and byproducts.

Protocol 2: Double Coupling for Difficult Sequences
  • First Coupling:

    • Follow steps 1 and 2 of Protocol 1.

  • Washing:

    • After the first coupling, drain the reaction solution and wash the resin with DMF (3 times).

  • Second Coupling:

    • Prepare a fresh solution of activated Fmoc-Ser(OMe)-OH as described in Protocol 1, step 2.

    • Add the freshly activated amino acid solution to the washed resin.

    • Agitate the reaction mixture at room temperature for an additional 1-2 hours.

  • Final Wash and Monitoring:

    • Drain the reaction solution and wash the resin as described in Protocol 1, step 3.

    • Perform a final Kaiser test to confirm the completion of the coupling.

Visualizations

SPPS_Workflow cluster_end Start Start: Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling: Fmoc-Ser(OMe)-OH + Coupling Reagent + Base Wash1->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Wash2 Wash (DMF) KaiserTest->Wash2 Negative DoubleCouple Double Couple KaiserTest->DoubleCouple Positive Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection End End: Cleavage and Purification Repeat->End DoubleCouple->Coupling

Caption: Standard SPPS workflow for coupling this compound.

Troubleshooting_Logic Problem Incomplete Coupling (Positive Kaiser Test) Cause1 Steric Hindrance? Problem->Cause1 Cause2 Aggregation? Problem->Cause2 Cause3 Reagent/Conditions? Problem->Cause3 Solution1 Double Couple Cause1->Solution1 Solution2 Use Potent Reagent (e.g., HATU) Cause1->Solution2 Solution3 Use Disrupting Solvents (NMP/DCM/DMF) Cause2->Solution3 Solution4 Incorporate Pseudoproline Dipeptides Cause2->Solution4 Cause3->Solution2 Solution5 Increase Coupling Time Cause3->Solution5

Caption: Troubleshooting logic for incomplete coupling in SPPS.

References

Technical Support Center: Troubleshooting Side Reactions in the Esterification of Serine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of serine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during the esterification of this crucial amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the esterification of serine?

A1: The three most prevalent side reactions during the esterification of serine are:

  • O-acylation: The unwanted esterification of the side-chain hydroxyl group.

  • β-elimination: The elimination of the hydroxyl group to form dehydroalanine (B155165) (Dha), particularly under basic conditions.[1][2]

  • Racemization: The loss of stereochemical integrity at the α-carbon, leading to a mixture of D- and L-isomers.[3][4]

Q2: How can I prevent the hydroxyl group of serine from reacting during esterification?

A2: The most effective way to prevent O-acylation is by using a protecting group for the hydroxyl moiety. Common protecting groups include tert-butyl (tBu), benzyl (B1604629) (Bzl), and trityl (Trt).[3] The choice of protecting group will depend on the overall synthetic strategy, particularly the deprotection conditions required for other functional groups in the molecule.

Q3: I'm observing a mass loss of 18 Da in my mass spectrometry analysis after esterification. What is the likely cause?

A3: A mass loss of 18 Da is a strong indication of β-elimination, where the serine residue loses a molecule of water to form a dehydroalanine (Dha) residue. This is often promoted by basic conditions, such as those used for Fmoc deprotection in solid-phase peptide synthesis.[1]

Q4: Which analytical techniques are best for identifying and quantifying side products in my serine esterification reaction?

A4: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary tools for analyzing the products of your reaction. HPLC can be used to separate the desired ester from side products, and the peak areas can be used for quantification.[5][6] MS is invaluable for identifying the mass of the products and thus confirming the presence of side products like dehydroalanine or O-acylated serine.[5] For determining the extent of racemization, chiral HPLC or derivatization followed by GC analysis is typically employed.[7]

Troubleshooting Guides

Issue 1: O-acylation of the Serine Side-Chain

Symptoms:

  • Mass spectrometry data shows a product with a mass corresponding to the addition of an acyl group to the serine ester.

  • NMR spectroscopy indicates the presence of an additional ester linkage.

  • HPLC analysis reveals a new, often more nonpolar, peak.

Root Causes and Solutions:

Root CauseSolution
Unprotected Hydroxyl Group The hydroxyl group of serine is nucleophilic and can compete with the alcohol reactant for the activated carboxylic acid.
Use of Highly Reactive Acylating Agents Reagents like acid chlorides or anhydrides without a protected hydroxyl group can lead to significant O-acylation.
Inappropriate Catalyst or Reaction Conditions Certain catalysts or prolonged reaction times at elevated temperatures can favor O-acylation.
Issue 2: β-Elimination to Dehydroalanine (Dha)

Symptoms:

  • A mass loss of 18 Da is observed in the mass spectrum of the product.

  • If a nucleophile (e.g., piperidine (B6355638) from Fmoc deprotection) is present, a corresponding mass addition to the Dha product may be seen.

  • HPLC analysis shows one or more new, often earlier eluting, peaks.

Root Causes and Solutions:

Root CauseSolution
Strongly Basic Conditions Bases like piperidine, commonly used for Fmoc deprotection, can abstract the α-proton of serine, leading to elimination of the hydroxyl group.[1][]
Elevated Temperatures Higher temperatures, especially in combination with basic conditions, significantly accelerate the rate of β-elimination.[9]
Inadequate Side-Chain Protection An unprotected or inappropriately protected hydroxyl group is more susceptible to elimination.
Issue 3: Racemization of the Serine Stereocenter

Symptoms:

  • Chiral HPLC analysis shows the presence of the D-enantiomer of the serine ester.

  • Loss of biological activity of the final product if stereochemistry is critical.

Root Causes and Solutions:

Root CauseSolution
Base-Catalyzed Enolization The presence of a base can lead to the abstraction of the α-proton, forming a planar enolate intermediate that can be protonated from either face, resulting in racemization.[4]
Oxazolone Formation During peptide coupling, the activated N-protected serine can form a 5(4H)-oxazolone intermediate, which is prone to racemization.[4]
Prolonged Reaction Times and High Temperatures Extended exposure to conditions that promote racemization will increase the amount of the undesired enantiomer.

Quantitative Data on Side Reactions

Table 1: Effect of Base on β-Elimination during Fmoc Deprotection of N-terminal Phosphoserine

BaseConcentrationβ-Elimination Product (%)Reference
Piperidine20% in DMF7%[10]
Cyclohexylamine50% in DCM0% (Suppressed)[10]
MorpholineNot specified0% (Suppressed)[10]
PiperazineNot specified0% (Suppressed)[10]
DBUNot specified0% (Suppressed)[10]

Table 2: Yields of Serine Methyl Ester with Different Acid Catalysts in a Thin Film System

Amino AcidCatalystYield (%)Reference
L-TyrosineH₂SO₄~40-50%[11][12]
L-PhenylalanineH₂SO₄~40-50%[11][12]
Other amino acidsHClNo product[11][12]
Other amino acidsHNO₃No product[11][12]

Experimental Protocols

Protocol 1: Fischer Esterification of Serine with Methanol (B129727) and Sulfuric Acid

This protocol describes the classic acid-catalyzed esterification of serine.

Materials:

  • L-Serine

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Suspend L-serine (1 equivalent) in anhydrous methanol (10-20 volumes).

  • Cool the suspension in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1-0.5 equivalents) to the stirred suspension.

  • Attach a condenser and reflux the reaction mixture for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography if necessary.

Protocol 2: N-Boc Protection of Serine

This protocol details the protection of the amino group of serine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

  • L-Serine

  • Sodium Carbonate or Sodium Bicarbonate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane or THF

  • Water

  • Ethyl Acetate

  • Hydrochloric Acid (1M)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve L-serine (1 equivalent) in an aqueous solution of sodium carbonate (1.1 equivalents) or sodium bicarbonate.[13]

  • Add a solution of Boc₂O (1.1 equivalents) in dioxane or THF.[13]

  • Stir the mixture vigorously at room temperature for 4-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with a nonpolar solvent like hexane (B92381) to remove unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-serine.

Protocol 3: Esterification of Boc-L-Serine

This protocol describes the esterification of N-protected serine.

Materials:

  • Boc-L-Serine

  • Cesium Carbonate

  • Benzyl Bromide

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Lithium Bromide solution

  • Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve Boc-L-serine (1 equivalent) in DMF.

  • Add cesium carbonate (1.05 equivalents) and stir for 30 minutes at room temperature.[14]

  • Add benzyl bromide (1.2 equivalents) and stir the reaction mixture for 12 hours.[14]

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with aqueous lithium bromide, aqueous sodium bicarbonate, and brine.[14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain Boc-L-serine benzyl ester.[14]

Protocol 4: HPLC-MS Analysis of Serine Esterification Products

This protocol provides a general method for the analysis of serine esterification reaction mixtures.

Instrumentation:

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer with electrospray ionization (ESI) source

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Procedure:

  • Prepare a dilute solution of the reaction mixture in the initial mobile phase composition.

  • Inject the sample onto the HPLC system.

  • Elute the components using a gradient, for example, from 5% B to 95% B over 20 minutes.

  • Monitor the eluent by UV detection (e.g., at 210 nm) and by the mass spectrometer.

  • Analyze the mass spectra to identify the molecular weights of the eluting peaks, corresponding to the expected product and potential side products.

Visualizations

Side_Reactions_in_Serine_Esterification cluster_main Main Reaction cluster_side Side Reactions Serine Serine Ester Serine Ester Serine->Ester Esterification (e.g., ROH, H+) OAcyl O-Acyl Serine Ester Serine->OAcyl O-Acylation Dha Dehydroalanine (Dha) Ester->Dha β-Elimination (Base) Racemic Racemic Serine Ester Ester->Racemic Racemization (Base, Heat)

Caption: Key side reactions in serine esterification.

Troubleshooting_Workflow Start Side Product Detected (HPLC/MS) Check_Mass Analyze Mass Spectrum Start->Check_Mass Mass_Loss_18 Mass Loss of 18 Da? Check_Mass->Mass_Loss_18 Yes Mass_Gain Mass Gain of Acyl Group? Check_Mass->Mass_Gain No Mass_Loss_18->Mass_Gain No Beta_Elimination β-Elimination Mass_Loss_18->Beta_Elimination Yes D_Isomer D-Isomer Detected? Mass_Gain->D_Isomer No O_Acylation O-Acylation Mass_Gain->O_Acylation Yes Racemization Racemization D_Isomer->Racemization Yes Solution_Beta - Use milder base - Lower temperature - Use tBu protection Beta_Elimination->Solution_Beta Solution_Acyl - Protect OH group - Optimize catalyst O_Acylation->Solution_Acyl Solution_Racemic - Use hindered base - Add HOBt - Lower temperature Racemization->Solution_Racemic

Caption: Troubleshooting workflow for side reactions.

References

Technical Support Center: Deprotection of N-Protected Serine Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for challenges in the deprotection of N-protected serine methyl esters. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the deprotection of N-protected serine methyl esters?

A1: The primary challenges include:

  • Racemization: The chiral center of serine is susceptible to epimerization, particularly under basic conditions used for Fmoc group removal.[1]

  • Ester Hydrolysis: The methyl ester can be cleaved under both acidic and basic conditions used for N-deprotection, leading to the formation of the free carboxylic acid.

  • Incomplete Deprotection: The protecting group may not be fully removed, leading to a mixture of starting material and product. This can be caused by insufficient reagent concentration, short reaction times, or steric hindrance.[2]

  • Side Reactions at the Hydroxyl Group: The free hydroxyl group of serine can participate in side reactions such as O-acylation.

  • β-Elimination: Under basic conditions, the serine side chain can undergo β-elimination to form a dehydroalanine (B155165) residue.[3]

Q2: Which N-protecting group is most suitable for serine methyl ester to minimize side reactions during deprotection?

A2: The choice of protecting group depends on the overall synthetic strategy and the tolerance of other functional groups in the molecule.

  • Boc (tert-butyloxycarbonyl): Generally removed under acidic conditions (e.g., TFA or HCl). While effective, these conditions can also lead to ester hydrolysis. Milder acidic conditions can be employed to improve selectivity.[4]

  • Cbz (carboxybenzyl): Typically removed by catalytic hydrogenolysis, which is a mild method that generally preserves the methyl ester. However, the catalyst can be poisoned by sulfur-containing compounds.[1]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Removed with a base, most commonly piperidine (B6355638). This method is prone to inducing racemization and β-elimination at the serine residue.[5]

Q3: How can I minimize racemization during the deprotection of Fmoc-Ser-OMe?

A3: Minimizing racemization during Fmoc deprotection is critical. Strategies include:

  • Using weaker bases such as piperazine (B1678402) instead of piperidine.[6]

  • Employing a combination of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with a nucleophilic scavenger like piperazine can accelerate deprotection while potentially reducing racemization.[7]

  • Careful control of reaction time and temperature is also crucial.

Q4: What should I do if my Boc deprotection with TFA is causing significant ester hydrolysis?

A4: If TFA is cleaving the methyl ester, consider the following:

  • Switch to a milder acidic reagent: 4M HCl in dioxane is often a good alternative to TFA for Boc deprotection and can be more selective in preserving the methyl ester.[8]

  • Optimize reaction conditions: Use the minimum concentration of TFA and the shortest reaction time necessary for complete Boc removal. Monitoring the reaction closely by TLC or LC-MS is essential.

  • Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of ester hydrolysis.[9]

Q5: My Cbz deprotection via hydrogenation is sluggish or incomplete. What are the possible reasons and solutions?

A5: Slow or incomplete hydrogenation of the Cbz group can be due to:

  • Catalyst poisoning: Sulfur-containing compounds or other impurities can deactivate the palladium catalyst. Ensure your starting material is pure.[1]

  • Insufficient catalyst: Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C).

  • Poor hydrogen access: Ensure efficient stirring and a proper hydrogen atmosphere (e.g., a balloon of hydrogen or a hydrogenation apparatus).

  • Alternative hydrogen source: Catalytic transfer hydrogenolysis using ammonium (B1175870) formate (B1220265) as a hydrogen donor can be a convenient and effective alternative to using hydrogen gas.[2][10]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the deprotection of N-protected serine methyl esters.

Issue 1: Incomplete Boc Deprotection
Observation Possible Cause Solution
Starting material remains after the reaction.Insufficient acid strength or concentration.Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to 4M HCl in dioxane.[2]
Short reaction time.Extend the reaction time and monitor progress by TLC or LC-MS.[2]
Steric hindrance.Consider gentle heating, but be cautious of increased side reactions.
Issue 2: Racemization during Fmoc Deprotection
Observation Possible Cause Solution
Presence of diastereomers in the product.Strong basic conditions.Use a weaker base like piperazine or a piperazine/DBU cocktail.[5][7]
Prolonged reaction time.Minimize the deprotection time to what is necessary for complete Fmoc removal.
Issue 3: Significant Ester Hydrolysis
Observation Possible Cause Solution
Presence of the corresponding carboxylic acid in the product mixture.Harsh acidic or basic conditions.For Boc deprotection, switch from TFA to 4M HCl in dioxane. For Fmoc deprotection, ensure the mildest effective basic conditions are used.[8]
Extended reaction times.Monitor the reaction closely and work up as soon as the N-deprotection is complete.

Data Presentation

The following tables summarize quantitative data for common deprotection methods. Please note that yields and side product formation can be highly substrate and reaction condition dependent.

Table 1: Comparison of Reagents for N-Boc-Serine Methyl Ester Deprotection

ReagentSolventTemperature (°C)Time (h)Deprotection Yield (%)Ester Hydrolysis (%)Reference
20% TFADCMRoom Temp2>955-15[11]
50% TFADCMRoom Temp0.5 - 1~10010-20[11]
4M HClDioxaneRoom Temp1 - 4>95<5[8]

Table 2: Comparison of Bases for N-Fmoc-Serine Methyl Ester Deprotection

BaseSolventTemperature (°C)TimeRacemization (%)NotesReference
20% PiperidineDMFRoom Temp2 x 10 minCan be significantStandard but prone to side reactions.[6]
2% DBU / 5% PiperazineDMFRoom Temp2 x 1 minGenerally lowerFaster deprotection, may reduce racemization.[7]

Table 3: Conditions for N-Cbz-Serine Methyl Ester Deprotection

MethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)NotesReference
Catalytic Hydrogenation10% Pd/C, H₂ (balloon)MethanolRoom Temp1 - 4 h>90Standard, mild conditions.[12]
Catalytic Transfer Hydrogenolysis10% Pd/C, Ammonium FormateMethanolRoom Temp10 - 30 min>90Rapid and avoids the use of H₂ gas.[13]

Experimental Protocols

Protocol 1: N-Boc-Serine Methyl Ester Deprotection with TFA in DCM
  • Dissolve N-Boc-serine methyl ester (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50% v/v).

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS (typically 30 minutes to 2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (B28343) or DCM (2-3 times) to remove residual TFA.

  • The resulting amine TFA salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent.[9]

Protocol 2: N-Fmoc-Serine Methyl Ester Deprotection with Piperidine in DMF
  • Dissolve Fmoc-serine methyl ester in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF (v/v).

  • Stir the mixture at room temperature. The reaction is typically performed in two steps: a short initial treatment (e.g., 1-3 minutes) followed by a longer treatment (e.g., 7-10 minutes).

  • Monitor the deprotection by TLC or by observing the disappearance of the UV-active Fmoc group.

  • Upon completion, dilute the reaction mixture with an appropriate solvent and wash thoroughly with water and brine to remove piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: N-Cbz-Serine Methyl Ester Deprotection by Catalytic Transfer Hydrogenolysis
  • Dissolve N-Cbz-serine methyl ester (1.0 equiv) in methanol.

  • To this solution, add 10% Palladium on carbon (10 wt%).

  • Add ammonium formate (3.0-5.0 equiv) to the mixture.

  • Stir the reaction vigorously at room temperature and monitor by TLC (typically 10-60 minutes).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.[13]

Visualizations

Troubleshooting_Workflow Start Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Deprotection Check_Completion->Incomplete No Analyze_Product Analyze Product Mixture (LC-MS, NMR) Check_Completion->Analyze_Product Yes Troubleshoot_Incomplete Increase reagent conc. Extend reaction time Consider gentle heating Incomplete->Troubleshoot_Incomplete Troubleshoot_Incomplete->Start Side_Products Side Products Observed? Analyze_Product->Side_Products Racemization Racemization Side_Products->Racemization Yes Ester_Hydrolysis Ester Hydrolysis Side_Products->Ester_Hydrolysis Yes Other_Side_Products Other Side Products Side_Products->Other_Side_Products Yes Pure_Product Pure Product Side_Products->Pure_Product No Troubleshoot_Racemization Use weaker base (e.g., piperazine) Optimize time/temp Racemization->Troubleshoot_Racemization Troubleshoot_Racemization->Start Troubleshoot_Hydrolysis Use milder acid (e.g., HCl/dioxane) Reduce reaction time Ester_Hydrolysis->Troubleshoot_Hydrolysis Troubleshoot_Hydrolysis->Start Troubleshoot_Other Consult literature for specific side product Other_Side_Products->Troubleshoot_Other Troubleshoot_Other->Start

Caption: Troubleshooting workflow for deprotection of N-protected this compound.

Experimental_Workflow Start Start: N-Protected Serine Methyl Ester Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Add_Reagent Add Deprotection Reagent (e.g., TFA, Piperidine, Pd/C + H₂ source) Dissolve->Add_Reagent Reaction Stir at Appropriate Temperature Add_Reagent->Reaction Monitor Monitor Reaction (TLC, LC-MS) Reaction->Monitor Workup Reaction Work-up (e.g., Quench, Filter, Extract, Concentrate) Monitor->Workup Reaction Complete Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Final_Product Final Product: Deprotected Serine Methyl Ester Purification->Final_Product Chemical_Transformations cluster_0 N-Boc Deprotection cluster_1 N-Fmoc Deprotection cluster_2 N-Cbz Deprotection Boc_Ser_OMe Boc-Ser-OMe Ser_OMe_TFA H₂N⁺-Ser-OMe (TFA salt) Boc_Ser_OMe->Ser_OMe_TFA TFA/DCM Boc_Ser_OH Boc-Ser-OH Boc_Ser_OMe->Boc_Ser_OH Ester Hydrolysis (Side Reaction) Fmoc_Ser_OMe Fmoc-Ser-OMe Ser_OMe_Fmoc H₂N-Ser-OMe Fmoc_Ser_OMe->Ser_OMe_Fmoc Piperidine/DMF Racemic_Ser Racemic Product Fmoc_Ser_OMe->Racemic_Ser Racemization (Side Reaction) Cbz_Ser_OMe Cbz-Ser-OMe Ser_OMe_Cbz H₂N-Ser-OMe Cbz_Ser_OMe->Ser_OMe_Cbz H₂, Pd/C

References

Technical Support Center: Industrial Production of Serine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up and industrial production of serine methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the industrial synthesis of L-Serine Methyl Ester Hydrochloride?

A1: The most prevalent industrial method is the esterification of L-Serine using thionyl chloride (SOCl₂) in methanol (B129727) (MeOH). This reaction is favored for its relatively high yield and the direct production of the stable hydrochloride salt of this compound.

Q2: Why is the product typically isolated as the hydrochloride salt?

A2: L-Serine methyl ester is isolated as the hydrochloride salt to enhance its stability and improve its handling characteristics. The freebase form of this compound can be less stable and more challenging to purify and store on an industrial scale.[1]

Q3: What are the critical safety precautions when using thionyl chloride on an industrial scale?

A3: Thionyl chloride is a corrosive and water-reactive compound. Key safety measures include:

  • Handling it in a closed system or a well-ventilated area with appropriate exhaust systems.[2]

  • Using personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[3][4]

  • Ensuring that all equipment is dry and free from moisture to prevent violent reactions that can release toxic gases like sulfur dioxide and hydrogen chloride.[2][3]

  • Storing it in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and alcohols.[2][5]

  • Having emergency procedures and materials readily available for spills, which should be absorbed with inert materials like dry sand. Do not use water for cleanup. [4]

Q4: How can the freebase of this compound be generated from the hydrochloride salt on a large scale?

A4: To generate the freebase, the hydrochloride salt is typically neutralized with a base. On a large scale, this can be achieved by dissolving the salt in a suitable solvent and adding a base like triethylamine (B128534) or sodium carbonate. The resulting salt byproduct (e.g., triethylamine hydrochloride) is then removed by filtration. Careful control of stoichiometry is crucial to avoid side reactions.

Q5: What are the recommended storage conditions for L-Serine Methyl Ester Hydrochloride?

A5: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible substances like strong oxidizing agents.[6][7] For long-term stability, refrigeration is often recommended.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Hydrochloride 1. Incomplete reaction due to insufficient thionyl chloride or reaction time.2. Degradation of the product due to excessive heat.3. Loss of product during isolation and purification.1. Optimize the molar ratio of thionyl chloride to L-Serine. Increase the reaction time and monitor the reaction progress using in-process controls (e.g., HPLC).2. Maintain the reaction temperature within the optimal range. Implement efficient cooling systems for the reactor.3. Optimize the crystallization and filtration process to minimize losses. Ensure the filter cake is washed with a suitable cold solvent to remove impurities without dissolving the product.
Product Discoloration (Yellow or Brown) 1. Presence of impurities from starting materials.2. Side reactions occurring at elevated temperatures.3. Contamination from the reactor or processing equipment.1. Ensure the purity of L-Serine and methanol starting materials.2. Maintain strict temperature control during the reaction and distillation (if applicable).3. Thoroughly clean and inspect all equipment before use. Consider using glass-lined reactors to prevent metal contamination.
Inconsistent Crystal Size and Form 1. Fluctuations in cooling rate during crystallization.2. Presence of impurities that inhibit crystal growth.3. Inadequate agitation during crystallization.1. Implement a controlled and consistent cooling profile for the crystallization process.2. Improve the purification of the reaction mixture before crystallization to remove impurities.3. Optimize the agitation speed to ensure uniform mixing and temperature distribution.
Difficulty in Filtering the Product 1. Formation of very fine crystals (fines).2. Presence of gelatinous impurities.1. Adjust the crystallization conditions (e.g., slower cooling rate, use of seed crystals) to promote the growth of larger crystals.2. Identify and remove the source of the gelatinous impurities through upstream purification steps.
High Moisture Content in Final Product 1. Inadequate drying of the product.2. Hygroscopic nature of the product absorbing moisture from the air.1. Optimize the drying time and temperature. Use a suitable dryer (e.g., vacuum oven).2. Handle and package the final product in a controlled, low-humidity environment.

Scale-Up Challenges and Data Presentation

Scaling up the production of this compound from the laboratory to an industrial scale introduces several challenges. The following table summarizes key parameters and potential changes observed during scale-up.

Parameter Laboratory Scale (1 L) Pilot Scale (100 L) Industrial Scale (1000 L) Key Scale-Up Considerations
Reaction Time 2-4 hours4-8 hours6-12 hoursHeat and mass transfer limitations can slow down the reaction rate.
Temperature Control ± 1°C± 3°C± 5°CMaintaining uniform temperature is more challenging in larger vessels. Hot spots can lead to side reactions.
Agitation Speed 500-800 rpm (magnetic stirrer)100-300 rpm (impeller)50-150 rpm (impeller)Mixing efficiency is critical for homogeneity. The type and speed of the agitator need to be optimized for larger volumes.
Yield 90-95%85-90%80-88%Yields often decrease slightly on a larger scale due to less efficient mixing, heat transfer, and material handling losses.
Purity (pre-recrystallization) >98%95-98%92-96%Slower reaction rates and temperature gradients can lead to the formation of more impurities.
Thionyl Chloride (molar eq.) 1.21.31.4A slight excess may be needed to drive the reaction to completion in larger volumes.

Experimental Protocols

Protocol 1: Industrial Scale Synthesis of L-Serine Methyl Ester Hydrochloride
  • Reactor Preparation: Ensure a 1000 L glass-lined reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants:

    • Charge the reactor with 500 L of anhydrous methanol.

    • Cool the methanol to 0-5°C with constant agitation.

    • Slowly add 105 kg of L-Serine to the methanol to form a slurry.

  • Addition of Thionyl Chloride:

    • Slowly and subsurface, add 155 kg of thionyl chloride to the reactor over a period of 4-6 hours, maintaining the temperature below 10°C.

    • Safety Note: This is a highly exothermic reaction that generates HCl gas. Ensure the reactor's off-gas is scrubbed through a caustic solution.

  • Reaction:

    • After the addition is complete, slowly warm the reaction mixture to 35-40°C and maintain for 6-8 hours.

    • Monitor the reaction progress by taking samples for HPLC analysis until the L-Serine content is below the specified limit.

  • Crystallization:

    • Cool the reaction mixture to 0-5°C over 3-4 hours to induce crystallization.

    • Hold at this temperature for at least 2 hours to ensure complete crystallization.

  • Isolation:

    • Filter the crystalline product using a centrifuge.

    • Wash the filter cake with 50 L of cold (0-5°C) anhydrous methanol.

  • Drying:

    • Dry the product in a vacuum oven at 40-50°C until the moisture content is below the specified limit.

  • Packaging:

    • Package the dried L-Serine Methyl Ester Hydrochloride in sealed, moisture-proof containers.

Protocol 2: In-Process Quality Control by HPLC
  • Objective: To monitor the consumption of L-Serine during the esterification reaction.

  • Mobile Phase: A gradient of a suitable buffer (e.g., phosphate (B84403) buffer) and acetonitrile.

  • Column: A C18 reverse-phase column.

  • Detection: UV at 210 nm.

  • Procedure:

    • Withdraw a sample from the reactor.

    • Quench the reaction immediately with a suitable quenching agent.

    • Dilute the sample with the mobile phase.

    • Inject the sample into the HPLC system.

    • Quantify the peak area of L-Serine and compare it to a standard.

    • The reaction is considered complete when the L-Serine peak area is below the predetermined threshold.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage L-Serine L-Serine Reactor Reactor L-Serine->Reactor Methanol Methanol Methanol->Reactor Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Reactor Slow Addition <10°C Crystallization Crystallization Reactor->Crystallization Cooling to 0-5°C Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Final_Product Final_Product Drying->Final_Product L-Serine Methyl Ester HCl

Caption: Workflow for the industrial synthesis of L-Serine Methyl Ester Hydrochloride.

Troubleshooting_Logic Low_Yield Low Yield? Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Product_Degradation Product Degradation Low_Yield->Product_Degradation Yes Isolation_Loss Isolation Loss Low_Yield->Isolation_Loss Yes Check_Purity Purity Issue? Low_Yield->Check_Purity No Optimize_Reagents Increase SOCl2 or Time Incomplete_Reaction->Optimize_Reagents Check Reagent Ratio & Reaction Time Check_Temp Improve Reactor Cooling Product_Degradation->Check_Temp Check Temperature Control Optimize_Purification Adjust Cooling Rate & Wash Solvent Isolation_Loss->Optimize_Purification Review Crystallization & Filtration Impurity_Analysis Perform Impurity Profile Analysis Check_Purity->Impurity_Analysis Yes

References

managing hygroscopic nature of L-serine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of L-serine methyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is L-serine methyl ester hydrochloride and why is its hygroscopic nature a concern?

A1: L-Serine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of the amino acid L-serine. It is a white to off-white crystalline powder used as a key intermediate in the synthesis of various pharmaceuticals, including peptides. Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This moisture absorption can lead to a range of issues, including:

  • Physical changes: Caking, clumping, and changes in powder flowability, which can complicate handling and weighing.

  • Chemical degradation: The presence of water can promote hydrolysis of the ester group, leading to the formation of L-serine and methanol, thus reducing the purity and potency of the material.

  • Inaccurate measurements: Absorbed water increases the weight of the sample, leading to inaccuracies in dosage and reaction stoichiometry if not accounted for.

Q2: How should I properly store L-serine methyl ester hydrochloride to minimize moisture absorption?

A2: To maintain its integrity, L-serine methyl ester hydrochloride should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 4°C is recommended. The storage area should have a controlled low-humidity environment. It is crucial to protect the compound from direct sunlight and moisture.

Q3: What are the ideal handling conditions for weighing and dispensing L-serine methyl ester hydrochloride?

A3: Handling should be performed in a controlled environment with low relative humidity, such as a glove box or a room with a dehumidifier. Minimize the time the container is open to the atmosphere. Use dry utensils and glassware. For precise measurements, it is advisable to equilibrate the container to room temperature before opening to prevent condensation.

Q4: Can I dry L-serine methyl ester hydrochloride if it has absorbed moisture?

A4: While it is possible to dry some hygroscopic compounds, it must be done with caution as heating can potentially lead to degradation. The melting point of L-serine methyl ester hydrochloride is approximately 163°C (with decomposition). Any drying procedure should be conducted at temperatures well below this and ideally under vacuum. The efficacy of the drying process should be confirmed by analytical methods such as Karl Fischer titration.

Troubleshooting Guide

This guide addresses common problems encountered when working with L-serine methyl ester hydrochloride.

Problem Possible Cause Recommended Solution
The powder has formed clumps or cakes. Exposure to ambient humidity during storage or handling.1. Gently break up the clumps with a dry spatula in a low-humidity environment.

Technical Support Center: Serine Methyl Ester Synthesis Without Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of serine methyl ester without the use of thionyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common alternatives to thionyl chloride for synthesizing this compound?

A1: Common and effective alternatives to thionyl chloride for the synthesis of this compound include Fischer-Speier esterification and esterification using trimethylchlorosilane (TMSCl) in methanol (B129727).[1][2] Fischer esterification utilizes a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in methanol to drive the reaction.[3][4] The TMSCl/methanol system is a milder method that efficiently converts amino acids to their corresponding methyl ester hydrochlorides at room temperature.[1][5] Another approach involves the N-protection of serine (e.g., with a Boc group), followed by esterification with methyl iodide and a base like potassium carbonate.[4]

Q2: What are the main advantages of avoiding thionyl chloride?

A2: Avoiding thionyl chloride offers several advantages, including milder reaction conditions, reduced safety hazards, and simpler workup procedures.[1] Thionyl chloride is a corrosive and hazardous reagent that can lead to undesirable side reactions and the formation of harsh byproducts.[1][6] Alternative methods, such as the TMSCl/methanol system, are considered more convenient from an operational standpoint.[5]

Q3: What are the typical yields and reaction times for these alternative methods?

A3: Yields and reaction times vary depending on the chosen method and reaction conditions. For the TMSCl/methanol method, yields for amino acid methyl ester hydrochlorides are generally reported to be in the range of 85-97%.[7] Fischer esterification can also provide high yields, often exceeding 90%, especially when a large excess of methanol is used to drive the equilibrium.[8][9] The N-Boc protection route followed by methylation with methyl iodide has been reported to yield N-Boc-L-serine methyl ester in 86% yield.[4]

Q4: How can I convert the resulting this compound hydrochloride salt to the free base?

A4: To obtain the free amino ester from its hydrochloride salt, you can dissolve the salt in a suitable solvent like chloroform, dichloromethane, or ethyl acetate (B1210297) and add a base such as triethylamine (B128534).[10] The resulting triethylamine hydrochloride can be filtered off.[10] Another method involves stirring a methanolic solution of the hydrochloride salt over sodium carbonate for about 15 minutes, followed by filtration and removal of the solvent.[10]

Q5: What are the potential side reactions to be aware of during serine esterification?

A5: A primary side reaction of concern is the acylation of the side-chain hydroxyl group of serine.[7] Under certain conditions, intramolecular reactions can also occur, leading to the formation of lactones.[11] Racemization is another potential issue in amino acid chemistry, so it is crucial to choose methods and conditions that preserve the stereochemical integrity of the serine.[7][12]

Troubleshooting Guides

Fischer-Speier Esterification of Serine
Problem Possible Cause Solution
Low or no product yield The reaction has not reached completion due to equilibrium.Use a large excess of methanol (it can also serve as the solvent) to shift the equilibrium towards the product.[8] Consider removing water as it forms using a Dean-Stark apparatus, if compatible with the scale and setup.[3]
The presence of water in the reaction mixture is hydrolyzing the ester product.Ensure that all reagents and glassware are anhydrous. The Fischer esterification requires anhydrous conditions to be effective.[13]
Insufficient catalysis.Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[3]
Formation of unknown byproducts O-acylation of the serine hydroxyl group.This can sometimes occur. Purification by column chromatography may be necessary to separate the desired product from the O-acylated byproduct.
The reaction temperature is too high, leading to degradation.Conduct the reaction at a gentle reflux and monitor the temperature. Typical temperatures range from 60-110 °C.[3]
Difficulty in isolating the product The product is water-soluble.After neutralization, perform multiple extractions with a suitable organic solvent. Salting out the aqueous layer by adding a saturated brine solution can help improve extraction efficiency.
Esterification of Serine using TMSCl/Methanol
Problem Possible Cause Solution
Incomplete reaction Insufficient reaction time, especially with poorly soluble serine.For substrates with poor solubility in methanol, the reaction time may need to be extended to 24 hours.[5]
Inadequate amount of TMSCl.Generally, two equivalents of TMSCl are used per carboxyl group. Ensure the correct stoichiometry is being used.[5]
Product is an oil instead of a solid The presence of residual solvent or moisture.Ensure the product is thoroughly dried under vacuum. If it remains an oil, it can often be used in the next step without further purification if purity is sufficient, as determined by NMR or other analytical techniques.[4]
Potential for racemization While reported to have little racemization, it can still be a concern.Monitor the optical purity of the product using appropriate analytical techniques, such as chiral HPLC or by measuring the optical rotation.

Quantitative Data Comparison

Method Typical Reagents Reaction Time Temperature Reported Yield Key Considerations
Fischer-Speier Esterification L-Serine, Methanol, H₂SO₄ or p-TsOH1-10 hours60-110 °C (Reflux)90-95%[8][9]Requires anhydrous conditions; a large excess of alcohol is needed to drive the equilibrium.[3][13]
TMSCl/Methanol Esterification L-Serine, Methanol, Trimethylchlorosilane (TMSCl)12-24 hoursRoom Temperature85-97%[7]Mild conditions; simple workup; product is the hydrochloride salt.[1][5]
N-Boc Protection & Methylation N-Boc-L-Serine, Methyl Iodide, K₂CO₃, DMF~1.5 hours0 °C to Room Temp86%[4]Multi-step process; requires prior protection of the amino group.[4]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of L-Serine
  • Suspend L-serine (1.0 equivalent) in anhydrous methanol (0.33 M solution) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (1.0 equivalent) to the suspension while stirring.

  • Assemble a reflux condenser and heat the reaction mixture to a gentle reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting material is consumed.

  • Allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the this compound.

Protocol 2: Esterification of L-Serine using TMSCl/Methanol
  • To a round-bottom flask, add L-serine (0.1 mol).

  • Slowly add freshly distilled trimethylchlorosilane (0.2 mol) while stirring.

  • Add methanol (100 mL) to the mixture.

  • Stir the resulting solution or suspension at room temperature for 12-24 hours.

  • Monitor the reaction for completion using TLC.

  • Once the reaction is complete, concentrate the mixture on a rotary evaporator to obtain the this compound hydrochloride salt.[5]

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product serine L-Serine reflux Reflux (60-110°C) serine->reflux methanol Methanol (excess) methanol->reflux catalyst H₂SO₄ (catalyst) catalyst->reflux workup Aqueous Workup reflux->workup Cooling purification Purification workup->purification Extraction & Drying product This compound purification->product

Caption: Workflow for Fischer-Speier Esterification of L-Serine.

TMSCl_Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product serine L-Serine reaction Stir at Room Temp (12-24h) serine->reaction tmscl TMSCl tmscl->reaction methanol Methanol methanol->reaction concentration Solvent Removal reaction->concentration TLC Monitoring product This compound HCl concentration->product

Caption: Workflow for TMSCl/Methanol Esterification of L-Serine.

References

Validation & Comparative

Comparison of L-Serine Esterification Methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to L-Serine Esterification Methods for Researchers

For researchers, scientists, and professionals in drug development, the efficient synthesis of L-serine esters is a critical step in the development of a wide range of therapeutics, including peptides and specialty amino acid derivatives. The selection of an appropriate esterification method is paramount to ensure high yield, purity, and stereochemical integrity of the final product. This guide provides an objective comparison of the most common and effective methods for L-serine esterification, supported by experimental data and detailed protocols.

The choice of an esterification strategy for L-serine is often dictated by the desired ester (e.g., methyl, benzyl (B1604629), tert-butyl), the scale of the reaction, and the sensitivity of the starting material to acidic or harsh conditions. The presence of the reactive hydroxyl and amino groups in L-serine necessitates careful consideration of reaction conditions and the potential need for protecting groups.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for three widely used L-serine esterification methods: Fischer-Speier Esterification, Thionyl Chloride Esterification, and Steglich Esterification.

MethodTarget EsterReagentsTypical YieldReaction TimeReaction TemperatureKey Considerations
Fischer-Speier Esterification L-Serine Benzyl Ester BenzenesulfonateL-Serine, Benzyl Alcohol, Benzenesulfonic Acid>85%[1]5 hours[1]Reflux (Benzene)Requires azeotropic removal of water; suitable for benzyl esters.
Thionyl Chloride Esterification L-Serine Methyl Ester HydrochlorideL-Serine, Methanol (B129727), Thionyl Chloride98-99.5%24-48 hours35-40 °CHigh yield for methyl esters; generates HCl in situ.
Steglich Esterification N-Boc-L-Serine Methyl EsterN-Boc-L-Serine, Methanol, DCC, DMAP86%[2]~1.5 hours[2]0 °C to Room Temp.Mild conditions; suitable for protected amino acids; risk of racemization.[3]

Detailed Experimental Protocols

Fischer-Speier Esterification: Synthesis of L-Serine Benzyl Ester Benzenesulfonate

This method is a classic acid-catalyzed esterification suitable for producing benzyl esters of L-serine. The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water byproduct.

Experimental Protocol:

A mixture of L-serine (5.25 g, 50 mmol), benzenesulfonic acid hydrate (B1144303) (10.84 g, 62 mmol), and benzyl alcohol (25 mL) is stirred in benzene (B151609) (50 mL) in a flask equipped with a Dean-Stark apparatus. The mixture is heated to reflux for 5 hours. After the reaction, the remaining solvent is removed by distillation. Diethyl ether (100 mL) is added to the residue, and the mixture is shaken vigorously for 2 hours until a solid forms. The solid product is collected by filtration, washed with cold diethyl ether, and dried. Recrystallization from hot ethanol (B145695) can be performed for further purification.[1]

Thionyl Chloride Esterification: Synthesis of L-Serine Methyl Ester Hydrochloride

This high-yield method is particularly effective for the synthesis of L-serine methyl ester. Thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification.

Experimental Protocol:

L-serine is added to methanol and the mixture is cooled to 0-10 °C. Thionyl chloride is then added dropwise to the cooled suspension. After the addition is complete, the reaction mixture is heated to 35-40 °C and stirred for 24-48 hours. Upon completion, the mixture is cooled to induce crystallization. The resulting crystals of L-serine methyl ester hydrochloride are collected by filtration and dried.

Steglich Esterification: Synthesis of N-Boc-L-Serine Methyl Ester

The Steglich esterification is a mild method that utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[4][5] It is ideal for substrates that are sensitive to acidic or high-temperature conditions. It is important to note that for amino acids, prior protection of the amino group (e.g., with a Boc group) is necessary to prevent unwanted side reactions.

Experimental Protocol:

To a cold (0 °C) solution of N-Boc-L-serine (32.4 g, 0.16 mol) in dimethylformamide (150 mL), solid potassium carbonate (24.3 g, 0.176 mol) is added. After stirring for 10 minutes, methyl iodide (20.0 mL, 0.32 mol) is added to the white suspension, and stirring is continued at 0 °C for 30 minutes. The reaction is then allowed to warm to room temperature and stirred for an additional hour. The reaction mixture is filtered, and the filtrate is partitioned between ethyl acetate (B1210297) and water. The organic phase is washed with brine, dried over magnesium sulfate, filtered, and concentrated to yield N-Boc-L-serine methyl ester.[2]

Experimental Workflows

The following diagrams illustrate the workflows for the described esterification methods.

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification L-Serine L-Serine Mix_Reflux Mix and Reflux (Benzene, 5h) with Dean-Stark L-Serine->Mix_Reflux Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Mix_Reflux Benzenesulfonic Acid Benzenesulfonic Acid Benzenesulfonic Acid->Mix_Reflux Distillation Solvent Distillation Mix_Reflux->Distillation Precipitation Precipitation with Et2O Distillation->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Recrystallization Recrystallization (Ethanol) Filtration_Drying->Recrystallization Final_Product Final_Product Recrystallization->Final_Product L-Serine Benzyl Ester Benzenesulfonate

Caption: Fischer-Speier Esterification Workflow.

Thionyl_Chloride_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification L-Serine L-Serine Cooling Cool to 0-10 °C L-Serine->Cooling Methanol Methanol Methanol->Cooling Thionyl_Chloride Thionyl Chloride Addition Dropwise Addition of Thionyl Chloride Thionyl_Chloride->Addition Cooling->Addition Heating Heat to 35-40 °C (24-48h) Addition->Heating Crystallization Cool to Crystallize Heating->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Final_Product Final_Product Filtration_Drying->Final_Product L-Serine Methyl Ester Hydrochloride

Caption: Thionyl Chloride Esterification Workflow.

Steglich_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification N-Boc-L-Serine N-Boc-L-Serine Mixing_1 Mix N-Boc-L-Serine & K2CO3 in DMF (0 °C) N-Boc-L-Serine->Mixing_1 Methanol Methanol K2CO3 Potassium Carbonate K2CO3->Mixing_1 MeI Methyl Iodide Addition_MeI Add Methyl Iodide (0 °C) MeI->Addition_MeI Mixing_1->Addition_MeI Warm_Stir Warm to RT & Stir (1h) Addition_MeI->Warm_Stir Filtration Filtration Warm_Stir->Filtration Extraction Partition (EtOAc/Water) Filtration->Extraction Washing_Drying Wash & Dry Organic Phase Extraction->Washing_Drying Concentration Concentration Washing_Drying->Concentration Final_Product Final_Product Concentration->Final_Product N-Boc-L-Serine Methyl Ester

Caption: Steglich Esterification Workflow.

References

A Comparative Guide to Serine Methyl Ester and Serine Ethyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the choice of protecting groups is paramount to achieving high yields and purity. For the C-terminus of serine, alkyl esters, particularly methyl and ethyl esters, are frequently employed. This guide provides an objective comparison of serine methyl ester and serine ethyl ester, drawing upon available experimental data to inform their selection in solid-phase peptide synthesis (SPPS) and other peptide synthesis methodologies. While direct head-to-head comparisons in chemical peptide synthesis are scarce in the literature, this guide synthesizes analogous data and findings from related studies to provide a comprehensive overview.

Performance Comparison: Key Metrics

The selection of a C-terminal serine ester can influence several key aspects of peptide synthesis, including reaction kinetics, yield, purity, and the propensity for side reactions. The following sections and tables summarize the available data to facilitate a comparative analysis.

Data from Chemoenzymatic Polymerization

A direct comparison of this compound (Ser-OMe) and serine ethyl ester (Ser-OEt) has been reported in the context of chemoenzymatic polymerization (CEP) using papain as a catalyst. While distinct from chemical peptide synthesis, this data offers valuable insights into the relative reactivity of these two esters in forming peptide bonds under specific conditions.

Table 1: Performance in Chemoenzymatic Polymerization of L-Serine Esters

ParameterThis compound (Ser-OMe)Serine Ethyl Ester (Ser-OEt)Reference
Precipitate Yield (%) 29.020.4[1]
Number-Average Degree of Polymerization (DPn) 14.06.6[1]

Conditions: [M]0 = 1.0 M, pH 8.5, 40 °C, 240 min.[1]

In this enzymatic system, this compound demonstrated a higher yield and resulted in a polymer with a significantly higher degree of polymerization, suggesting it may be a more efficient substrate for papain-catalyzed peptide bond formation.[1]

Analogous Data from C-Terminal Cysteine Esters in SPPS

Due to the lack of direct comparative studies on serine esters in SPPS, we can draw parallels from studies on C-terminal cysteine esters, a close structural analog. Research on the synthesis of peptides with C-terminal cysteine methyl, ethyl, and isopropyl esters provides valuable data on loading efficiencies and racemization, which can infer potential trends for serine esters.

Table 2: Loading Efficiency and Racemization of C-Terminal Cysteine Alkyl Esters on Trityl Chloride Resin

ParameterCysteine Methyl EsterCysteine Ethyl EsterCysteine Isopropyl EsterReference
Loading Efficiency (%) >855546[2]
Epimerization (%) *Minimal (<5%)Not explicitly reported, but minimal expectedNot explicitly reported, but minimal expected[2]

Epimerization was evaluated for the methyl ester and found to be minimal under standard Fmoc-SPPS conditions.[2]

This data suggests that the steric bulk of the ester group can significantly impact the efficiency of loading onto a sterically hindered resin like trityl chloride. The less bulky methyl ester showed substantially higher loading. This trend is likely to be similar for serine esters. The study also confirmed that the side-chain anchoring strategy for the cysteine methyl ester resulted in minimal racemization during Fmoc deprotection steps.[2]

Key Considerations in Peptide Synthesis

Reactivity and Steric Hindrance

The primary difference between a methyl and an ethyl ester is the steric bulk of the alkyl group. In peptide coupling reactions, the C-terminal ester acts as a protecting group. While both are relatively small, the ethyl group is bulkier than the methyl group. This can have several implications:

  • Coupling Efficiency: As suggested by the analogous cysteine ester data, a bulkier ethyl ester may lead to slightly lower coupling efficiencies, particularly when coupling sterically hindered amino acids or when using sterically hindered resins.

  • Deprotection (Saponification): The rate of saponification (base-catalyzed hydrolysis) to remove the ester and liberate the C-terminal carboxylic acid can be influenced by steric hindrance. The ethyl ester may be slightly more resistant to hydrolysis than the methyl ester.

Side Reactions

Serine is a hydroxyl-containing amino acid and is susceptible to several side reactions during peptide synthesis.

  • Racemization: The activation of the carboxylic acid of an amino acid for coupling can lead to racemization, especially for sensitive residues like serine. The choice of coupling reagents and bases is critical in minimizing this side reaction. For instance, the use of N,N-diisopropylethylamine (DIPEA) has been shown to induce racemization in the coupling of Fmoc-Ser(tBu)-OH.[3] While there is no direct comparative data, the slightly increased steric bulk of the ethyl ester is unlikely to have a major differential effect on the rate of racemization compared to the methyl ester.

  • O-acylation: The side-chain hydroxyl group of serine can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of a branched peptide. This is a significant side reaction that is typically mitigated by protecting the hydroxyl group (e.g., with a t-butyl or trityl group). The choice between a methyl or ethyl ester at the C-terminus is not expected to directly influence the rate of O-acylation of the side chain.

  • β-Elimination: Under basic conditions, the serine side chain can undergo β-elimination to form a dehydroalanine (B155165) residue. This is a concern during the repeated piperidine (B6355638) treatments for Fmoc deprotection in SPPS.

Experimental Protocols

The following are generalized protocols for key steps in solid-phase peptide synthesis involving a C-terminal serine ester. These protocols can be adapted for a comparative study of serine methyl and ethyl esters.

Protocol 1: Loading of Fmoc-Ser(PG)-OR onto 2-Chlorotrityl Chloride Resin
  • Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

  • Amino Acid Preparation: Dissolve Fmoc-Ser(PG)-OH (1.5 equivalents relative to the resin loading capacity) in DCM. Add DIPEA (2.0 equivalents).

  • Loading: Add the amino acid solution to the swollen resin and agitate at room temperature for 2-4 hours.

  • Capping: To cap any unreacted trityl chloride groups, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM, dimethylformamide (DMF), and DCM.

  • Drying: Dry the resin under vacuum.

  • Loading Determination: Determine the final loading of the resin by spectrophotometric quantification of the fulvene-piperidine adduct upon Fmoc deprotection of a small sample of the resin.

Protocol 2: Standard Fmoc-SPPS Coupling Cycle
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate the incoming Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. Repeat the coupling if necessary.

  • Repeat steps 1-5 for each amino acid in the peptide sequence.

Protocol 3: Cleavage from Resin and Deprotection
  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using 20% piperidine in DMF.

  • Washing: Wash the resin extensively with DMF, DCM, and methanol.

  • Drying: Dry the resin under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Structures

To aid in understanding the chemical structures and the synthesis workflow, the following diagrams are provided.

G cluster_ser_me This compound cluster_ser_et Serine Ethyl Ester ser_me me_group Methyl Group (-CH3) me_group->ser_me Ester Linkage ser_et et_group Ethyl Group (-CH2CH3) et_group->ser_et Ester Linkage

Caption: Chemical structures of this compound and Serine Ethyl Ester.

PeptideSynthesisWorkflow Resin Solid Support (Resin) Load 1. Load C-terminal Fmoc-Ser(PG)-OR Resin->Load Deprotect1 2. Fmoc Deprotection (Piperidine/DMF) Load->Deprotect1 Couple 3. Couple next Fmoc-AA-OH Deprotect1->Couple Wash 4. Wash Couple->Wash Repeat 5. Repeat Steps 2-4 for each amino acid Wash->Repeat Cleave 6. Cleavage from Resin & Side-Chain Deprotection (TFA) Repeat->Cleave Purify 7. Purification (RP-HPLC) Cleave->Purify FinalPeptide Final Peptide Purify->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The choice between this compound and serine ethyl ester in peptide synthesis is nuanced and often depends on the specific requirements of the synthesis.

  • This compound appears to be the more favorable option in most standard applications due to its lower steric hindrance, which can lead to higher loading efficiencies on sterically demanding resins and potentially faster reaction kinetics.[2] The data from chemoenzymatic polymerization also suggests it can be a more efficient substrate in certain contexts.[1]

  • Serine Ethyl Ester remains a viable alternative. Its slightly increased steric bulk might offer a marginal advantage in terms of stability towards premature hydrolysis under certain conditions, though this is not well-documented in the context of standard SPPS.

For most applications, particularly when using sterically hindered resins or synthesizing complex peptides where high coupling efficiency is critical, This compound is recommended . However, for specific applications where the subtle differences in steric bulk and reactivity might be advantageous, serine ethyl ester could be considered. Ultimately, for a novel or particularly challenging synthesis, an empirical comparison of both esters on a small scale is the most prudent approach to determine the optimal choice for achieving the desired yield and purity.

References

A Comparative Guide to the Analytical Validation of HPLC Methods for Serine Methyl Ester Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of analytical methods for the validation of serine methyl ester purity, focusing on High-Performance Liquid Chromatography (HPLC) and its alternatives. The information presented is based on established analytical validation principles, primarily guided by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction to Analytical Method Validation

The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[5] Key validation parameters, as stipulated by ICH Q2(R2) guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3] This guide will compare three common chromatographic approaches for determining the purity of this compound:

  • Underivatized Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

  • Reversed-Phase HPLC with Pre-column Derivatization (FMOC) and UV/Fluorescence Detection

  • Gas Chromatography with Flame Ionization Detection (GC-FID)

Comparison of Analytical Methods

The choice of analytical method for this compound purity depends on several factors, including the availability of equipment, desired sensitivity, and the nature of potential impurities.

  • Underivatized RP-HPLC-UV: This is often the simplest approach. However, this compound lacks a strong chromophore, making detection at low wavelengths (e.g., 210-225 nm) necessary.[3] This can lead to lower sensitivity and potential interference from other UV-absorbing compounds.

  • Derivatized HPLC: To overcome the low UV absorbance of amino acid esters, pre-column derivatization with a reagent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is frequently employed.[4] This introduces a highly UV-absorbent and fluorescent group, significantly enhancing sensitivity and specificity.[4][6]

  • GC-FID: Gas chromatography is a powerful alternative, particularly for volatile compounds like methyl esters.[3] It often provides high resolution and sensitivity, especially with a flame ionization detector (FID).[7]

The following workflow illustrates the general process of analytical method validation.

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow for this compound Purity cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Define_Purpose Define Analytical Purpose (e.g., Purity Assay) Select_Method Select Method (HPLC, GC, etc.) Define_Purpose->Select_Method Set_Criteria Set Acceptance Criteria (per ICH guidelines) Select_Method->Set_Criteria Prepare_Samples Prepare Standards & Samples Set_Criteria->Prepare_Samples Perform_Experiments Perform Validation Experiments Prepare_Samples->Perform_Experiments Collect_Data Collect & Process Data Perform_Experiments->Collect_Data Assess_Parameters Assess Validation Parameters (Linearity, Accuracy, Precision, etc.) Collect_Data->Assess_Parameters Compare_Results Compare Results to Acceptance Criteria Assess_Parameters->Compare_Results Document_Report Document in Validation Report Compare_Results->Document_Report

A flowchart of the analytical method validation process.

Data Presentation: Comparison of Validation Parameters

The following tables summarize typical validation data for the three analytical methods. It is important to note that the data for the underivatized HPLC and GC-FID methods are based on structurally similar compounds (a mix of underivatized amino acids and L-valine methyl ester hydrochloride, respectively) and are representative of the expected performance for this compound. The data for the derivatized HPLC method is based on the analysis of various FMOC-derivatized amino acids.

Table 1: Linearity

ParameterUnderivatized RP-HPLC-UV[8]Derivatized (FMOC) HPLC[4][9]GC-FID[7]
Correlation Coefficient (r²) > 0.999> 0.9998> 0.99

Table 2: Accuracy

ParameterUnderivatized RP-HPLC-UV[8]Derivatized (FMOC) HPLC[10]GC-FID[7]
Recovery (%) 98.91 - 100.7798.73 - 102.798.0 - 102.0

Table 3: Precision (Repeatability)

ParameterUnderivatized RP-HPLC-UV[8]Derivatized (FMOC) HPLC[4][9]GC-FID[7]
Relative Standard Deviation (RSD %) 0.28 - 1.92< 10 (intraday)< 2.0

Table 4: Limits of Detection (LOD) and Quantitation (LOQ)

ParameterUnderivatized RP-HPLC-UV[8]Derivatized (FMOC) HPLC[4]GC-FID[7]
LOD ~0.4 - 0.65 µg/mL~1 fmol/µL~10 µg/mL
LOQ ~1.2 - 2.1 µg/mLNot specified~100 µg/mL

Experimental Protocols

Detailed methodologies for the three compared analytical techniques are provided below. These protocols are based on published methods and can be adapted for the specific analysis of this compound.

Underivatized RP-HPLC-UV Method (Based on a method for underivatized amino acids[8])
  • Chromatographic System: HPLC with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with a phosphate (B84403) buffer (e.g., 10 mM, pH 7.4) and acetonitrile (B52724).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 225 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound hydrochloride in the mobile phase buffer and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase buffer, sonicate if necessary, and filter through a 0.45 µm syringe filter.

Derivatized (FMOC) HPLC Method (Based on methods for FMOC-derivatized amino acids[4][9][10])
  • Derivatization Reagent: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

  • Derivatization Procedure:

    • Dissolve the this compound sample in a borate (B1201080) buffer (e.g., 0.2 M, pH 6.2).[10]

    • Add a solution of FMOC-Cl in a suitable organic solvent (e.g., acetone).

    • Allow the reaction to proceed for a specified time at room temperature.

    • Quench the reaction by adding an amine-containing reagent (e.g., 1-aminoadamantane).

  • Chromatographic System: HPLC with a UV or fluorescence detector.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.6 µm).[10]

  • Mobile Phase: Gradient elution with 0.1% trifluoroacetic acid in water and a mixture of acetonitrile and water (e.g., 90:10 v/v).[10]

  • Flow Rate: 0.25 mL/min.[10]

  • Detection: UV at 265 nm.[10]

  • Injection Volume: 5 µL.

GC-FID Method (Based on a method for L-valine methyl ester hydrochloride[7])
  • Chromatographic System: Gas chromatograph with a flame ionization detector (FID).

  • Column: Capillary column suitable for polar compounds (e.g., DB-624, 30 m x 0.53 mm, 1.0 µm).[7]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 15 minutes.[7]

  • Detector Temperature: 280 °C.

  • Injection Mode: Split injection.

  • Standard and Sample Preparation: Dissolve the this compound hydrochloride standard and sample in a suitable solvent like methanol.

The following diagram outlines the logical relationship between the analytical techniques and their key characteristics for this compound purity analysis.

Method_Comparison Comparison of Analytical Methods for this compound Purity cluster_hplc HPLC Methods cluster_gc Alternative Method Serine_Methyl_Ester This compound Purity Analysis Underivatized_HPLC Underivatized HPLC-UV Serine_Methyl_Ester->Underivatized_HPLC Derivatized_HPLC Derivatized (FMOC) HPLC Serine_Methyl_Ester->Derivatized_HPLC GC_FID GC-FID Serine_Methyl_Ester->GC_FID Simplicity Simplicity Underivatized_HPLC->Simplicity Advantage Low_Sensitivity Low_Sensitivity Underivatized_HPLC->Low_Sensitivity Disadvantage High_Sensitivity High_Sensitivity Derivatized_HPLC->High_Sensitivity Advantage Extra_Step Extra_Step Derivatized_HPLC->Extra_Step Disadvantage High_Resolution High_Resolution GC_FID->High_Resolution Advantage Volatility_Required Volatility_Required GC_FID->Volatility_Required Consideration

Key characteristics of analytical methods for this compound.

Conclusion

The analytical validation of methods for this compound purity can be successfully achieved using underivatized HPLC-UV, derivatized HPLC, or GC-FID. The choice of method will depend on the specific requirements of the analysis, including the need for high sensitivity and the available instrumentation. While underivatized HPLC offers simplicity, derivatization with FMOC-Cl significantly improves detection limits. GC-FID stands as a robust alternative, particularly well-suited for the volatile nature of the methyl ester. For all methods, a thorough validation according to ICH guidelines is essential to ensure reliable and accurate purity assessments in a research and drug development setting.

References

A Spectroscopic Comparison of L-Serine Methyl Ester and D-Serine Methyl Ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the stereochemistry of molecules is paramount. This guide provides an objective spectroscopic comparison of L-serine methyl ester and D-serine methyl ester, two enantiomers with identical physical properties except for their interaction with plane-polarized light. The following sections present a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD), offering a comprehensive toolkit for their differentiation and characterization.

As enantiomers, L-serine methyl ester and D-serine methyl ester exhibit identical spectra in achiral spectroscopic techniques such as NMR and IR. The key to their differentiation lies in chiroptical methods like Circular Dichroism, which measures the differential absorption of circularly polarized light.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For the hydrochloride salts of L- and D-serine methyl ester in an achiral solvent like D₂O, the ¹H and ¹³C NMR spectra are expected to be identical.

Table 1: ¹H NMR Chemical Shifts (δ) for L-Serine Methyl Ester Hydrochloride and D-Serine Methyl Ester Hydrochloride in D₂O.

Assignment L-Serine Methyl Ester Hydrochloride (ppm) [1]D-Serine Methyl Ester Hydrochloride (ppm) Multiplicity Coupling Constant (J) in Hz [1]
-OCH₃3.863~3.86SingletN/A
-CH(NH₃⁺)-4.300~4.30TripletJ(B,C)=4.2, J(B,D)=3.4
-CH₂OH4.109, 4.014~4.11, ~4.01Doublet of DoubletsJ(C,D)=-12.6

Note: Data for D-Serine Methyl Ester Hydrochloride is inferred from the expected identity with the L-enantiomer in an achiral environment.

Table 2: ¹³C NMR Chemical Shifts (δ) for L-Serine Methyl Ester Hydrochloride and D-Serine Methyl Ester Hydrochloride in D₂O.

Assignment L-Serine Methyl Ester Hydrochloride (ppm) [2]D-Serine Methyl Ester Hydrochloride (ppm)
-C=O169.70~169.70
-CH(NH₃⁺)-54.60~54.60
-CH₂OH60.07~60.07
-OCH₃55.55~55.55

Note: Data for D-Serine Methyl Ester Hydrochloride is inferred from the expected identity with the L-enantiomer in an achiral environment.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their vibrational frequencies. The IR spectra of L-serine methyl ester and D-serine methyl ester are identical.

Table 3: Characteristic IR Absorption Bands for Serine Methyl Ester.

Functional Group Vibrational Mode L-Serine Methyl Ester (cm⁻¹) [3]D-Serine Methyl Ester (cm⁻¹)
O-H and N-HStretching~3235 (broad)~3235 (broad)
C=O (ester)Stretching~1735~1735
N-H (primary amine)Bending~1654~1654

Note: Data for D-Serine Methyl Ester is inferred from the expected identity with the L-enantiomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Electron ionization (EI) mass spectra of enantiomers are identical. A GC-MS chromatogram is available for the product of L-serine methyl ester synthesis[3]. The expected fragmentation of this compound would involve initial loss of the methoxy (B1213986) group (-OCH₃) from the ester, followed by fragmentation of the amino acid backbone.

Table 4: Expected Mass Spectrometry Fragmentation for this compound.

Fragment Description
[M - 31]⁺Loss of the methoxy group (•OCH₃)
[M - 59]⁺Loss of the carbomethoxy group (•COOCH₃)
[M - CH₂OH]⁺Loss of the hydroxymethyl group
Circular Dichroism (CD) Spectroscopy

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound hydrochlorides.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound hydrochloride sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate apodization and phasing.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Assign peaks in both spectra based on chemical shifts and coupling patterns.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Methodology:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C=O, C-O).

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol). Derivatization may be necessary to improve volatility for GC analysis.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Separation:

    • Inject the sample onto an appropriate GC column (e.g., a polar capillary column).

    • Use a temperature program to elute the compound.

  • MS Detection:

    • As the compound elutes from the GC column, it enters the mass spectrometer.

    • Acquire mass spectra using an appropriate ionization technique (e.g., Electron Ionization at 70 eV).

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and major fragment ions.

Circular Dichroism (CD) Spectroscopy

Objective: To differentiate between L-serine methyl ester and D-serine methyl ester.

Methodology:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water or methanol) to a known concentration. The concentration should be optimized to give a measurable CD signal without saturating the detector.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition:

    • Record the CD spectrum over a suitable wavelength range (e.g., far-UV region, 190-250 nm, for peptide backbone analogs).

    • Record a baseline spectrum of the solvent alone and subtract it from the sample spectrum.

  • Data Analysis: Compare the CD spectra of the two enantiomers. They should be mirror images of each other.

Visualizations

experimental_workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Output Sample L/D-Serine Methyl Ester NMR NMR (¹H & ¹³C) Sample->NMR IR IR Sample->IR MS Mass Spec. Sample->MS CD Circular Dichroism Sample->CD NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Mass Spectrum, Fragmentation MS->MS_Data CD_Data CD Spectrum (Cotton Effect) CD->CD_Data

Caption: Experimental workflow for the spectroscopic comparison.

logical_relationship cluster_achiral Achiral Spectroscopy cluster_chiral Chiral Spectroscopy Enantiomers L- and D-Serine Methyl Ester (Enantiomers) NMR NMR Spectra Enantiomers->NMR IR IR Spectra Enantiomers->IR MS Mass Spectra Enantiomers->MS CD Circular Dichroism Spectra Enantiomers->CD Identical Identical Spectra NMR->Identical IR->Identical MS->Identical Mirror Mirror-Image Spectra CD->Mirror

References

A Researcher's Guide to Validating the Chiral Purity of L-Serine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like L-serine methyl ester is paramount for safety, efficacy, and regulatory compliance. The presence of the unwanted D-enantiomer can lead to off-target effects or reduced therapeutic benefit. This guide provides an objective comparison of common analytical techniques for validating the chiral purity of L-serine methyl ester, complete with experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Techniques

The choice of analytical method for determining the chiral purity of L-serine methyl ester depends on several factors, including the required sensitivity, sample throughput, available instrumentation, and the specific goals of the analysis. The following table summarizes the key performance characteristics of commonly employed techniques.

TechniquePrincipleDerivatization RequiredTypical Resolution (Rs)Limit of Detection (LOD)Analysis TimeThroughput
Chiral HPLC Differential interaction with a chiral stationary phase (CSP).Can be direct or indirect (pre-column derivatization).[1]> 1.5~2.5 x 10-9 mol L-1 (with derivatization)[2]15-30 minMedium
Chiral GC-MS Separation on a chiral capillary column followed by mass spectrometric detection.Often required to increase volatility (e.g., N-trifluoroacetyl).[3]> 2.0pg range[3]20-40 minMedium
Chiral NMR Use of a chiral solvating or derivatizing agent to induce chemical shift differences between enantiomers.Yes (chiral derivatizing agent) or No (chiral shift reagent).[4]N/ADependent on concentration and magnetic field strength.5-15 minHigh
MS-based Methods Gas-phase ion/molecule reactions with a chiral selector (e.g., cyclodextrin).[5]NoN/ASimilar to separation techniques.[5]< 5 minHigh
eIDAs Enantioselective indicator displacement assays using a chiral receptor and a colorimetric indicator.[6]NoN/AμM range[6]< 2 minHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific instrumentation and sample matrices.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers.[1][7] The direct method, employing a chiral stationary phase (CSP), is often preferred as it minimizes sample preparation.[8]

Instrumentation:

  • HPLC system with a UV detector or a circular dichroism detector.

  • Chiral column (e.g., amylose-derived CSP).[9]

Mobile Phase:

  • A mixture of hexane (B92381) and a polar organic solvent (e.g., 2-propanol) with an acidic modifier (e.g., 0.1% trifluoroacetic acid).[9]

Sample Preparation:

  • Dissolve the L-serine methyl ester sample in the mobile phase.

  • For indirect analysis, derivatize with a suitable agent (e.g., N-fluorenylmethoxycarbonyl (FMOC) chloride).[9]

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the elution of the enantiomers using the detector. The L- and D-enantiomers will have different retention times.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[10] Derivatization is often necessary to enhance the volatility of amino acid esters.[3]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives).[11][12]

Derivatization Reagent:

  • N-trifluoroacetyl-L-prolyl chloride (TFAP) or similar chiral derivatizing agent.

Sample Preparation:

  • Dissolve the L-serine methyl ester sample in a suitable solvent (e.g., dichloromethane).

  • Add the chiral derivatizing agent and a base (e.g., triethylamine).

  • Heat the mixture to complete the reaction.

  • The resulting diastereomers can be separated on a non-chiral column, or the enantiomers can be separated on a chiral column after a non-chiral derivatization.

Procedure:

  • Set the GC oven temperature program, injector temperature, and MS parameters.

  • Inject the derivatized sample.

  • The diastereomeric derivatives will be separated based on their different boiling points and interactions with the stationary phase.

  • Quantify the enantiomers based on the peak areas in the chromatogram.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[4] This is achieved by using a chiral resolving agent to create a diastereomeric environment, leading to distinct signals for each enantiomer.

Instrumentation:

  • High-field NMR spectrometer.

Chiral Resolving Agent:

  • Chiral shift reagent (e.g., quinine) or a chiral derivatizing agent.[4]

Sample Preparation:

  • Dissolve the L-serine methyl ester sample in a suitable deuterated solvent (e.g., CDCl3).

  • Acquire a standard 1H NMR spectrum.

  • Add a catalytic amount of the chiral shift reagent or a stoichiometric amount of the chiral derivatizing agent to the NMR tube.

  • Acquire another 1H NMR spectrum.

Procedure:

  • Observe the splitting of a specific proton signal (e.g., the methoxy (B1213986) protons) into two distinct signals corresponding to the two enantiomers.

  • Integrate the areas of the two signals.

  • Calculate the enantiomeric excess from the ratio of the integrals.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes involved in validating chiral purity, the following diagrams are provided.

G General Workflow for Chiral Purity Validation cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis cluster_result Result Sample L-Serine Methyl Ester Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization NMR Chiral NMR Dissolution->NMR HPLC Chiral HPLC Derivatization->HPLC GCMS Chiral GC-MS Derivatization->GCMS Chromatogram Chromatogram/Spectrum HPLC->Chromatogram GCMS->Chromatogram NMR->Chromatogram Spectrum PeakIntegration Peak Integration Chromatogram->PeakIntegration Calculation Calculate % ee PeakIntegration->Calculation Purity Chiral Purity Report Calculation->Purity

Caption: General workflow for validating the chiral purity of L-serine methyl ester.

G Decision Tree for Method Selection HighThroughput High Throughput Needed? HighSensitivity High Sensitivity Needed? HighThroughput->HighSensitivity No eIDA_MS eIDA or MS-based HighThroughput->eIDA_MS Yes NMR_Available NMR Available? HighSensitivity->NMR_Available No GCMS Chiral GC-MS HighSensitivity->GCMS Yes GC_Available GC-MS Available? NMR_Available->GC_Available No NMR Chiral NMR NMR_Available->NMR Yes GC_Available->GCMS Yes HPLC Chiral HPLC GC_Available->HPLC No

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Guide to Serine Side-Chain Protection in Peptide Synthesis: Alternatives to Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for the side chain of serine is a critical decision in the synthesis of peptides and proteins. This choice profoundly influences coupling efficiency, the prevention of side reactions, and the overall success of the synthetic strategy. While serine methyl ester has its applications, a range of alternative protecting groups are more commonly employed in modern solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the most prevalent alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific synthetic needs.

Performance Comparison of Key Serine Protecting Groups

The hydroxyl group of serine is nucleophilic and requires protection to prevent undesired acylation during peptide chain elongation. The most common protecting groups are ethers, which offer varying degrees of stability and lability. The choice is primarily dictated by the overarching protection strategy, most commonly the Fmoc/tBu or Boc/Bzl approach.

Protecting GroupStructureLabilityAdvantagesDisadvantagesPrimary Application
tert-Butyl (tBu) -O-C(CH₃)₃Acid-labile (e.g., TFA)[1][2]Highly stable to the basic conditions of Fmoc removal (e.g., piperidine).[1] Forms a key part of the orthogonal Fmoc/tBu strategy.[1] Good solubility of the protected amino acid.Requires strong acid for cleavage, which can be harsh on sensitive peptides.[1] Can lead to tert-butyl cation side products upon cleavage, requiring scavengers.[3]Standard protection for serine in routine Fmoc-SPPS.[1]
Trityl (Trt) -O-C(C₆H₅)₃Very acid-labile (e.g., dilute TFA)[1][4]Can be removed under milder acidic conditions than tBu, allowing for the synthesis of protected peptide fragments.[1] The bulky group can disrupt peptide aggregation.[5]The steric bulk may sometimes hinder coupling efficiency.[1][5] Can be unstable to repeated TFA treatments if used for N-terminal protection in Boc-SPPS.On-resin side-chain modifications and synthesis of protected peptide fragments.[1] Synthesis of aggregation-prone sequences.[5]
Benzyl (Bzl) -O-CH₂-C₆H₅Strong acid-labile (e.g., HF) or Hydrogenolysis [1][6]Stable to both TFA and piperidine (B6355638), making it orthogonal to both Fmoc and tBu groups.[1]Requires very harsh cleavage conditions (e.g., HF) or catalytic hydrogenation, limiting its use in standard Fmoc-SPPS.[1]Primarily used in Boc-SPPS.[1][6] Synthesis of protected peptide fragments where cleavage from the resin is desired while retaining side-chain protection.[1]
tert-Butyldimethylsilyl (TBDMS) -O-Si(CH₃)₂C(CH₃)₃Fluoride-labile (e.g., TBAF)Orthogonal to both acid- and base-labile protecting groups.Can be sensitive to acidic conditions used for Boc removal.Applications requiring orthogonal deprotection strategies.
Tetrahydropyranyl (Thp) -O-(C₅H₉O)Acid-labile Low cost and easy to introduce.Creates a new chiral center upon introduction.Suitable for Fmoc/tBu SPPS.[7]
Cyclohexyl (Chx) -O-C₆H₁₁Strong acid-labile (e.g., TFMSA)[8]Stable to TFA and piperidine.[8]Requires harsh acid for removal.[8]Can be used in both Boc and Fmoc strategies.[8]

Experimental Insights and Potential Side Reactions

Coupling Efficiency: The coupling efficiency of protected serine derivatives is generally high. However, steric hindrance can be a factor. While no definitive quantitative data for a direct comparison is readily available, it is a general principle that bulkier protecting groups like Trityl may lead to slower coupling kinetics and may necessitate optimized coupling reagents or longer reaction times.[1][5]

Racemization: Racemization of serine during coupling is a potential side reaction, though generally low for standard urethane-based protecting groups. The choice of coupling reagents and bases can influence the extent of racemization. For instance, the use of diisopropylethylamine (DIPEA) has been reported to induce some racemization with Fmoc-Ser(tBu)-OH.[9]

β-Elimination: Under basic conditions, the serine side chain can undergo β-elimination to form a dehydroalanine (B155165) residue. A stable ether linkage, as provided by tBu, Bzl, and Trt groups, effectively minimizes this side reaction during the basic Fmoc deprotection step.[1]

N-O Acyl Shift: During final cleavage with strong acids like TFA, an N-O acyl shift can occur, where the peptide backbone migrates from the amide nitrogen to the hydroxyl group of serine. This is a reversible rearrangement that can be influenced by the composition of the cleavage cocktail and the work-up conditions.[1]

Detailed Experimental Protocols

General Coupling Protocol for Fmoc-Ser(PG)-OH in SPPS

This protocol outlines a general procedure for the manual coupling of a protected serine residue onto a solid support.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[10]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the N-terminal Fmoc group.[1]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[1]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-Ser(PG)-OH (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add an activating base such as DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.[10]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[10]

  • Monitoring and Washing: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Once complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL).[10]

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15-30 minutes.[10]

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection Protocols

Cleavage of the tBu Group:

  • Reagent: A common cleavage cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (v/v).[3]

  • Procedure:

    • Wash the dried peptidyl-resin with dichloromethane (B109758) (DCM).

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[3]

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[3]

    • Pellet the peptide by centrifugation, decant the ether, and dry the peptide.[3]

Cleavage of the Trt Group:

  • Reagent: A mild cleavage cocktail of 1% TFA in DCM can be used for selective deprotection on the resin. For full cleavage and deprotection, a standard TFA cocktail (e.g., TFA/triisopropylsilane (TIS)/water; 95:2.5:2.5) is used.[4][11]

  • Procedure (Full Cleavage):

    • Wash the dried peptidyl-resin with DCM.

    • Add the TFA/TIS/water cocktail and agitate for 2 hours.

    • Filter and precipitate the peptide with cold diethyl ether as described for the tBu group.

Cleavage of the Bzl Group:

  • Reagent: Anhydrous hydrogen fluoride (B91410) (HF) with a scavenger such as anisole (B1667542).[6] Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.

  • Procedure (HF Cleavage):

    • Dry the peptidyl-resin thoroughly.

    • In a specialized HF cleavage apparatus, treat the resin with anhydrous HF and anisole at 0°C for 1 hour.[6]

    • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.[6]

  • Alternative (Hydrogenolysis):

    • Dissolve the protected peptide in a suitable solvent (e.g., methanol, acetic acid).

    • Add a palladium catalyst (e.g., Pd/C).

    • Stir the mixture under a hydrogen atmosphere until deprotection is complete.

Visualizing Experimental and Biological Contexts

experimental_workflow start Start SPPS (Resin Swelling) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling (Fmoc-Ser(PG)-OH, Coupling Reagents) washing1->coupling washing2 Washing (DMF) coupling->washing2 cycle Repeat for next amino acid washing2->cycle cycle->deprotection Yes final_deprotection Final Fmoc Deprotection cycle->final_deprotection No cleavage Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification signaling_pathway receptor Cytokine Receptor jak JAK receptor->jak Cytokine binding ras Ras jak->ras Activation raf Raf (Ser/Thr Kinase) ras->raf Activation mek MEK (Ser/Thr Kinase) raf->mek Phosphorylation erk ERK (MAPK) (Ser/Thr Kinase) mek->erk Phosphorylation transcription_factors Transcription Factors (e.g., Elk-1, c-Myc) erk->transcription_factors Phosphorylation (Serine/Threonine residues) cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response Gene Expression

References

Comparative Analysis of Serine Methyl Ester Derivatives and Analogs: A Study in Cross-Reactivity and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity and binding affinity of serine methyl ester derivatives and related analogs. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of these compounds. The following sections detail the experimental findings, methodologies, and visualizations to facilitate a comprehensive understanding of their interaction with biological targets.

Data Summary: Cross-Reactivity of Serine Analogs

The cross-reactivity of several serine analogs, including methyl and ethyl esters of other amino acids, was evaluated based on their ability to inhibit the binding of a primary substrate to a target protein. The following table summarizes the quantitative data from these experiments, showcasing the varying degrees of inhibition and providing insight into the structural requirements for binding.

CompoundStructureConcentration (mM)% Inhibition of Uptake
L-Alanine methyl esterCH₃-CH(NH₂)-COOCH₃10~60%
L-Alanine ethyl esterCH₃-CH(NH₂)-COOCH₂CH₃10~75%
O-Benzyl-L-serineC₆H₅CH₂-O-CH₂-CH(NH₂)-COOH10~80%
L-HomoserineHO-CH₂-CH₂-CH(NH₂)-COOH10~90%
γ-Benzyl L-glutamateC₆H₅CH₂-OOC-CH₂-CH₂-CH(NH₂)-COOH10Inefficient translocation

Data adapted from a study on the inhibition of SNAT2-mediated uptake[1]. The percentage of inhibition is an approximation based on the graphical data presented in the study.

Experimental Protocols

The data presented above is based on an inhibition assay designed to measure the cross-reactivity of various amino acid analogs with a specific transporter protein. The following is a detailed methodology for such an assay.

Inhibition of SNAT2-Mediated ³H-Glycine Uptake

This protocol describes a competitive binding assay to assess the ability of test compounds (this compound derivatives and analogs) to inhibit the uptake of a radiolabeled substrate (³H-glycine) by the sodium-coupled neutral amino acid transporter 2 (SNAT2).

1. Cell Culture and Preparation:

  • PC-3 cells, which endogenously express SNAT2, are cultured under standard conditions.

  • For the experiment, cells are seeded in 24-well plates and allowed to adhere and grow to a suitable confluency.

  • To enhance SNAT2 expression and activity, cells are subjected to hyperosmotic treatment prior to the assay.

2. Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

  • A solution containing a mixture of ³H-glycine (the radiolabeled substrate) and the unlabeled test compound (the inhibitor, e.g., a this compound derivative) at a specific concentration is added to each well.

  • The plates are incubated for a predetermined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for substrate uptake.

  • The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove any unbound radiolabeled substrate.

3. Data Collection and Analysis:

  • The cells are lysed to release the intracellular contents, including the uptaken ³H-glycine.

  • The amount of radioactivity in the cell lysate is measured using a scintillation counter.

  • The percentage of inhibition for each test compound is calculated by comparing the radioactivity in the presence of the inhibitor to the radioactivity in a control group (without any inhibitor).

  • The results are then plotted to determine the inhibitory potency of the different compounds, often represented as an IC₅₀ value (the concentration of inhibitor required to reduce the uptake by 50%).

Visualizations

The following diagrams illustrate key concepts and workflows related to the cross-reactivity studies of this compound derivatives.

G cluster_0 Competitive Binding Principle Target Biological Target (e.g., Receptor, Transporter) Binding Binding Event Target->Binding Binds NoBinding No Binding Target->NoBinding Blocked Substrate Primary Substrate (e.g., L-Serine) Substrate->Binding Derivative This compound Derivative (Competitor) Derivative->Target

Diagram 1: Competitive binding of a serine derivative.

G cluster_1 Experimental Workflow: Inhibition Assay step1 Prepare Cells Expressing Target step2 Add Radiolabeled Substrate + Competitor step1->step2 step3 Incubate for Substrate Uptake step2->step3 step4 Wash to Remove Unbound Substrate step3->step4 step5 Lyse Cells & Measure Radioactivity step4->step5 step6 Calculate % Inhibition step5->step6

Diagram 2: Workflow for a competitive inhibition assay.

G cluster_mods Structural Modifications cluster_affinity Impact on Binding Affinity Serine L-Serine MethylEster Methyl Ester (-COOCH₃) Serine->MethylEster Esterification BenzylEther O-Benzyl (-O-CH₂-C₆H₅) Serine->BenzylEther Side-chain mod. Homologation Homoserine (-CH₂OH -> -CH₂CH₂OH) Serine->Homologation Chain Extension EthylEster Ethyl Ester (-COOCH₂CH₃) MethylEster->EthylEster Chain Extension MaintainedAffinity Maintained Affinity MethylEster->MaintainedAffinity maintains affinity IncreasedAffinity Increased Affinity EthylEster->IncreasedAffinity increases affinity BenzylEther->IncreasedAffinity Homologation->IncreasedAffinity

Diagram 3: Structure-activity relationships of serine analogs.

References

performance comparison of different protecting groups for serine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and the development of complex pharmaceutical molecules, the selective protection and deprotection of functional groups are paramount. Serine, with its nucleophilic hydroxyl and amino groups, presents a classic challenge that necessitates a robust protecting group strategy. When the C-terminus is protected as a methyl ester, a common intermediate in solution-phase synthesis, the choice of orthogonal protecting groups for the amine and hydroxyl functionalities directly impacts reaction efficiency, yield, and the purity of the final product.

This guide provides an objective comparison of the performance of commonly employed protecting groups for serine methyl ester, supported by experimental data from the literature. We will delve into the specifics of amine and hydroxyl protection, offering insights into their stability, ease of introduction and removal, and overall performance.

Orthogonal Protection Strategies: A Necessary Tandem

The key to successfully manipulating this compound in a multi-step synthesis lies in the concept of orthogonal protection. This strategy employs protecting groups for the amine and hydroxyl functions that can be removed under distinct and non-interfering conditions. This allows for the selective modification of one functional group while the other remains shielded. The most prevalent orthogonal strategies for amino acids involve acid-labile, base-labile, and hydrogenolysis-labile protecting groups.

Amine Protecting Groups: The First Line of Defense

The primary amino group of this compound is highly nucleophilic and requires protection to prevent unwanted side reactions during subsequent synthetic steps, such as the protection of the hydroxyl group or peptide coupling. The most widely used amine protecting groups in this context are the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups.

Performance Comparison of Amine Protecting Groups
Protecting GroupStructureIntroduction ReagentTypical SolventReaction TimeTypical YieldDeprotection Conditions
Boc Boc-Di-tert-butyl dicarbonate (B1257347) (Boc)₂ODioxane/Water or Dichloromethane3.5 - 12 hours86-91%[1]Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Cbz Cbz-Benzyl chloroformate (Cbz-Cl)Dioxane/Water5 hours92%Catalytic Hydrogenolysis (H₂, Pd/C)

Note: The yields reported are for the N-protection of L-serine or its methyl ester and are sourced from different publications. Direct comparison of yields should be made with caution as experimental conditions may vary.

Hydroxyl Protecting Groups: Shielding the Side Chain

With the amine group protected, the hydroxyl side chain of this compound can be selectively protected. The choice of the hydroxyl protecting group is dictated by the overall synthetic strategy and its orthogonality to the chosen amine protecting group. Common choices include the Benzyl (Bn) ether and the tert-Butyldimethylsilyl (TBDMS) ether.

Performance Comparison of Hydroxyl Protecting Groups

| Protecting Group | Structure | Introduction Reagent | Typical Solvent | Reaction Time | Typical Yield | Deprotection Conditions | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl (Bn) | Bn- | Benzyl bromide (BnBr) with NaH | Dimethylformamide (DMF) | Not specified | High (part of a multi-step synthesis)[2] | Catalytic Hydrogenolysis (H₂, Pd/C) | | TBDMS | TBDMS- | tert-Butyldimethylsilyl chloride (TBDMSCl) with Imidazole (B134444) | Dimethylformamide (DMF) | 48 hours | 82-90% | Fluoride ion source (e.g., TBAF) or acidic conditions |

Note: The yields for hydroxyl protection are reported for N-protected serine derivatives and are sourced from different studies.

Orthogonal Protecting Group Pairs: A Strategic Selection

The true power of this methodology is realized in the judicious pairing of amine and hydroxyl protecting groups. Below are two common orthogonal strategies for this compound.

Strategy 1: Boc (Amine) and TBDMS (Hydroxyl)

This combination offers an acid-labile amine protecting group and a fluoride-labile silyl (B83357) ether for the hydroxyl group. This orthogonality allows for selective deprotection and further functionalization at either site.

Boc_TBDMS_Strategy Ser_Me This compound Boc_Ser_Me N-Boc-Serine Methyl Ester Ser_Me->Boc_Ser_Me (Boc)₂O, Base Boc_Ser_TBDMS_Me N-Boc-O-TBDMS-Serine Methyl Ester Boc_Ser_Me->Boc_Ser_TBDMS_Me TBDMSCl, Imidazole Ser_TBDMS_Me O-TBDMS-Serine Methyl Ester Boc_Ser_TBDMS_Me->Ser_TBDMS_Me TFA/DCM Boc_Ser_OH_Me N-Boc-Serine Methyl Ester Boc_Ser_TBDMS_Me->Boc_Ser_OH_Me TBAF

Orthogonal protection and deprotection with Boc and TBDMS.
Strategy 2: Cbz (Amine) and Benzyl (Hydroxyl)

This classic strategy relies on the removal of both protecting groups via catalytic hydrogenolysis. While not strictly orthogonal in the sense of selective removal of one group in the presence of the other, it is a highly effective method for global deprotection in the final step of a synthesis.

Cbz_Bn_Strategy Ser_Me This compound Cbz_Ser_Me N-Cbz-Serine Methyl Ester Ser_Me->Cbz_Ser_Me Cbz-Cl, Base Cbz_Ser_Bn_Me N-Cbz-O-Benzyl-Serine Methyl Ester Cbz_Ser_Me->Cbz_Ser_Bn_Me BnBr, NaH Ser_Me_deprotected This compound Cbz_Ser_Bn_Me->Ser_Me_deprotected H₂, Pd/C

Protection and global deprotection with Cbz and Benzyl groups.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the protection of this compound.

Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-L-serine methyl ester[1]

Boc_Protection_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Methyl Esterification L_Serine L-Serine Reaction1 Stir at 5°C for 30 min, then RT for 3.5h L_Serine->Reaction1 Boc2O (Boc)₂O in Dioxane Boc2O->Reaction1 NaOH 1N NaOH (aq) NaOH->Reaction1 N_Boc_L_Serine N-Boc-L-Serine Reaction1->N_Boc_L_Serine Reaction2 Stir at 0°C for 30 min, then RT for 1h N_Boc_L_Serine->Reaction2 K2CO3 K₂CO₃ in DMF K2CO3->Reaction2 MeI Methyl Iodide MeI->Reaction2 N_Boc_L_Serine_Me N-Boc-L-Serine Methyl Ester Reaction2->N_Boc_L_Serine_Me

Workflow for the synthesis of N-Boc-L-serine methyl ester.

Procedure:

  • N-Boc Protection: A solution of di-tert-butyl dicarbonate in dioxane is added to an ice-cold, stirred solution of L-serine in 1 N sodium hydroxide. The mixture is stirred at 5°C for 30 minutes and then allowed to warm to room temperature for 3.5 hours. After an acidic workup, N-Boc-L-serine is obtained.[1]

  • Methyl Esterification: To a cold solution of N-Boc-L-serine in dimethylformamide, solid potassium carbonate is added. Methyl iodide is then added, and the mixture is stirred at 0°C for 30 minutes and then at room temperature for an additional hour. After filtration and extraction, N-Boc-L-serine methyl ester is obtained with a reported yield of 86%.[1] An alternative procedure using diazomethane (B1218177) reported a yield of 91% over two steps.[1]

Protocol 2: Synthesis of O-TBDMS-N-Cbz-L-serine

Procedure:

  • O-TBDMS Protection: To a solution of N-Cbz-L-serine in dry DMF, imidazole (2 equivalents) and TBDMS-Cl (1 equivalent) are added. The mixture is stirred at room temperature for 48 hours under an argon atmosphere. After an extractive workup, O-TBDMS-N-Cbz-L-serine is obtained as a white solid with a reported yield of 90%.

Conclusion

The selection of a protecting group strategy for this compound is a critical decision that should be guided by the downstream synthetic steps. The Boc/TBDMS combination offers excellent orthogonality for selective manipulations of the amine and hydroxyl groups. The Cbz/Benzyl strategy, while less flexible for selective deprotection, provides a reliable method for the synthesis of peptides where global deprotection is the final step.

References

A Head-to-Head Comparison of Serine Methyl Ester Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of amino acid esters is a cornerstone of peptide synthesis and the development of chiral synthons. Serine methyl ester, a key building block, can be synthesized through various methodologies, each presenting a unique balance of efficiency, scalability, and procedural complexity. This guide provides an objective, data-driven comparison of common protocols for the synthesis of this compound, offering detailed experimental procedures and visual workflows to aid in methodological selection.

Comparative Analysis of Synthesis Protocols

The selection of a synthetic route for this compound often depends on factors such as the need for protecting groups, desired scale, and tolerance for harsh reagents. Below is a summary of quantitative data for two prevalent chemical synthesis methods.

ParameterMethod 1: Direct Esterification with Thionyl ChlorideMethod 2: Two-Step Synthesis via N-Boc Protection
Starting Material L-SerineL-Serine
Key Reagents Thionyl chloride, Methanol (B129727)Di-tert-butyl dicarbonate (B1257347), NaOH, Methyl iodide, K₂CO₃
Reaction Time 24 - 48 hours~5.5 hours (for esterification step)
Overall Yield 83.8%86% (for esterification of N-Boc-L-serine)[1]
Product Form L-Serine methyl ester hydrochlorideN-Boc-L-serine methyl ester
Purity 97.0%High, used without further purification in many cases[1]
Number of Steps 12 (Protection then Esterification)
Scalability Demonstrated on an industrial scale.[2]Well-established for lab scale; scalable.[1]
Considerations Generates HCl; product is a salt.Requires protection and deprotection steps.

Experimental Protocols

Method 1: Direct Esterification with Thionyl Chloride in Methanol

This protocol describes the direct conversion of L-serine to its methyl ester hydrochloride using thionyl chloride in methanol. This method is straightforward and avoids the need for amino group protection.

Procedure:

  • L-serine is added to methanol in a reaction vessel and the mixture is cooled to between 0-10°C.[2]

  • Thionyl chloride is then added dropwise while maintaining the temperature.[2]

  • Following the addition, the reaction mixture is heated to 35-40°C and stirred for 24-48 hours.[2]

  • After the reaction period, the mixture is cooled to induce crystallization of the product.[3]

  • The resulting crystals of L-serine methyl ester hydrochloride are collected by centrifugation and dried.[2][3]

A specific example cited a yield of 83.8% and a purity of 97.0% using a similar acid-catalyzed esterification with hydrochloric acid in methanol. An industrial-scale process using this method involves reacting 200kg of L-serine with 330kg of thionyl chloride in 700L of methanol, with the reaction proceeding for 48 hours at 38°C.[2]

Method 2: Two-Step Synthesis via N-Boc Protection and Esterification

This method involves the initial protection of the amino group of L-serine with a tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid. This approach is common in peptide synthesis where selective protection is crucial.

Step 1: N-Boc Protection of L-Serine

  • A solution of di-tert-butyl dicarbonate in dioxane is added to an ice-cold, stirred solution of L-serine in 1 N sodium hydroxide.[1]

  • The mixture is stirred at 5°C for 30 minutes and then allowed to warm to room temperature over 3.5 hours.[1]

  • The mixture is concentrated, acidified, and extracted with ethyl acetate (B1210297) to yield N-Boc-L-serine.[1]

Step 2: Esterification of N-Boc-L-Serine

  • To a cold solution of the N-Boc-L-serine in dimethylformamide, solid potassium carbonate is added.[1]

  • After stirring for 10 minutes in an ice-water bath, methyl iodide is added to the suspension.[1]

  • Stirring is continued at 0°C for 30 minutes, after which the mixture is warmed to room temperature and stirred for an additional hour.[1]

  • The reaction mixture is filtered, and the filtrate is partitioned between ethyl acetate and water. The organic phase is washed, dried, and concentrated to yield N-Boc-L-serine methyl ester as a pale amber oil.[1]

This procedure reports a yield of 86% for the esterification step.[1]

Visualizing the Workflow and Chemistry

To better illustrate the processes, the following diagrams outline a general synthetic workflow and the specific chemical transformations for each protocol.

G General Synthetic Workflow start Starting Material (L-Serine) reaction Reaction with Esterifying Agent (e.g., Thionyl Chloride or MeI) start->reaction workup Reaction Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification product Final Product (this compound) purification->product analysis Analysis (NMR, MS, Purity) product->analysis

Caption: General workflow for chemical synthesis.

G Method 1: Direct Esterification with Thionyl Chloride serine L-Serine product L-Serine Methyl Ester Hydrochloride serine->product  Esterification reagents SOCl₂ Methanol reagents->product

Caption: Reaction scheme for Method 1.

G Method 2: Two-Step Synthesis via N-Boc Protection cluster_0 Step 1: Protection cluster_1 Step 2: Esterification serine L-Serine boc_serine N-Boc-L-Serine serine->boc_serine (Boc)₂O, NaOH boc_serine_ester N-Boc-L-Serine Methyl Ester boc_serine->boc_serine_ester MeI, K₂CO₃

Caption: Reaction scheme for Method 2.

Alternative Methodologies

Beyond these classical chemical approaches, enzymatic synthesis represents a milder and more sustainable alternative. Papain has been used as a catalyst for the chemoenzymatic polymerization of L-serine methyl ester in an aqueous medium, highlighting the potential for biocatalysis in this field.[4] While often offering high selectivity and avoiding the need for protecting groups, the development and optimization of enzymatic protocols for specific small molecule synthesis can require significant effort.

Conclusion

The choice between direct esterification with thionyl chloride and a two-step N-Boc protection/esterification protocol for synthesizing this compound depends on the specific requirements of the research. The direct method is a more atom-economical, one-step process that yields the hydrochloride salt, suitable for applications where the free amine is not immediately required. The two-step method provides an N-protected ester, which is ideal for direct use in peptide synthesis and other applications requiring a protected amine group. Both methods offer high yields and can be reliably implemented in a laboratory setting. Researchers should consider the downstream application of the this compound to select the most appropriate synthetic strategy.

References

Safety Operating Guide

Proper Disposal of Serine Methyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of serine methyl ester, ensuring compliance and laboratory safety.

I. Immediate Safety and Handling Precautions

This compound, commonly available as the hydrochloride salt, is generally not considered a hazardous substance under OSHA 29 CFR 1910.1200.[1][2] However, it is crucial to handle it with care to minimize exposure and potential risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[1][3]

  • Hand Protection: Use appropriate chemical-resistant gloves.[1][3]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5]

  • Avoid the formation of dust when handling the solid form.[4][6]

  • Keep away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[1][5]

II. Step-by-Step Disposal Protocol

The primary guideline for the disposal of this compound is to adhere to all local, state, and federal regulations.[2]

  • Initial Assessment:

    • Determine if the this compound is in a solid form or dissolved in a solvent.

    • Identify any other chemicals mixed with the this compound waste, as this may affect the disposal route.

  • For Small Spills (Solid):

    • Clean up spills immediately.[2]

    • Wear appropriate PPE.

    • Gently sweep up the solid material and place it into a suitable, labeled, and closed container for disposal.[4][6]

    • Avoid creating dust during cleanup.[4][6]

  • For Unused or Waste Product:

    • Do not dispose of this compound down the drain.[6][7]

    • Collect the waste in a clearly labeled, sealed container.

    • Treat the waste as an unused chemical product for disposal purposes.[4]

    • Handle empty or uncleaned containers as you would the product itself.

  • Waste Disposal:

    • Dispose of the contained waste through an approved waste disposal plant or a licensed chemical waste management company.[7]

    • If a suitable disposal facility is not readily identifiable, consult with your institution's Environmental Health and Safety (EHS) department or your local Waste Management Authority.[2]

III. Chemical and Physical Properties Summary

For quick reference, the following table summarizes key properties of L-Serine methyl ester hydrochloride.

PropertyValue
Physical State Solid (Crystalline Powder)[1][2]
Appearance White to off-white[1][8]
Odor Odorless[1][9]
Solubility in Water Soluble[10]
Incompatible Materials Strong acids, Strong bases, Oxidizing agents[1][5]
Hazard Classification Not considered hazardous by OSHA 29 CFR 1910.1200[1][2]

IV. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste is_spill Is it a small, solid spill? start->is_spill cleanup_spill 1. Wear appropriate PPE. 2. Sweep up solid material. 3. Place in a sealed, labeled container. is_spill->cleanup_spill Yes collect_waste Collect waste in a sealed, labeled container. is_spill->collect_waste No no_drain Do NOT dispose of down the drain. cleanup_spill->no_drain collect_waste->no_drain contact_ehs Contact institutional EHS or a licensed waste disposal company. no_drain->contact_ehs dispose Dispose of according to local, state, and federal regulations. contact_ehs->dispose end_proc End of Procedure dispose->end_proc

Figure 1. Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Serine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of Serine methyl ester, including personal protective equipment (PPE), procedural guidance, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye/Face Protection Safety glasses or chemical safety gogglesShould be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2]
Skin Protection Chemical-resistant glovesInspect gloves prior to use.[1][3] Suitable materials include polychloroprene, nitrile rubber, butyl rubber, and fluorocaoutchouc.[4] Use proper glove removal technique to avoid skin contact.[1][3]
Protective clothingWear appropriate protective clothing to prevent skin exposure.[2][5] This may include lab coats or overalls.[4]
Respiratory Protection Air-purifying respiratorNot typically required under normal use conditions with adequate ventilation.[5] If dust formation is unavoidable or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][6] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[3]
Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

EmergencyFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][6] Seek medical attention.[7]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing.[5] Seek medical attention if irritation persists.[4]
Inhalation Move the person into fresh air.[1] If not breathing, give artificial respiration.[1][8] If breathing is difficult, give oxygen.[7] Seek medical attention if irritation or discomfort persists.[4]
Ingestion Rinse mouth with water.[1][8] Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[1][7] Call a doctor or Poison Control Center immediately.[8]
Minor Spills Clean up spills immediately.[4] Sweep up and shovel into suitable containers for disposal.[5] Avoid dust formation.[1]
Major Spills Evacuate personnel to safe areas.[8] Alert Emergency Responders and tell them the location and nature of the hazard.[4] Wear appropriate PPE, including a breathing apparatus.[4]
Handling and Storage

Proper handling and storage are essential to maintain the stability of this compound and prevent accidents.

AspectProcedure
Handling Use with adequate ventilation.[2][7] Minimize dust generation and accumulation.[7] Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2][7]
Storage Store in a cool, dry, and well-ventilated area.[2] Keep the container tightly closed when not in use.[2] Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[9] For product quality, refrigeration is recommended.[9]
Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[4]

Waste TypeDisposal Method
Unused Product May be recycled if unused and uncontaminated.[4] Otherwise, offer surplus and non-recyclable solutions to a licensed disposal company.[3]
Contaminated Packaging Dispose of as unused product.[3]
Contaminated PPE Dispose of contaminated gloves and other PPE in accordance with applicable laws and good laboratory practices.[1][3]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting, from receipt of the chemical to its final disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weigh/Measure Weigh/Measure Prepare Workspace->Weigh/Measure Begin Work Conduct Experiment Conduct Experiment Weigh/Measure->Conduct Experiment Temporary Storage Temporary Storage Conduct Experiment->Temporary Storage If necessary Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Post-Experiment Temporary Storage->Decontaminate Workspace Post-Experiment Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Follow Regulations Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Final Step

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.